3,5-Bis(trifluoromethyl)cinnamic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6O2/c12-10(13,14)7-3-6(1-2-9(18)19)4-8(5-7)11(15,16)17/h1-5H,(H,18,19)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKCKOPHMWHBHR-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155814-20-3 | |
| Record name | trans-3,5-Bis(trifluoromethyl)cinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,5-Bis(trifluoromethyl)cinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic routes for 3,5-bis(trifluoromethyl)cinnamic acid, a valuable intermediate in pharmaceutical and materials science research. The primary methods discussed are the Knoevenagel condensation and the Perkin reaction, with a theoretical consideration of the Heck reaction. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are presented to facilitate practical application in a laboratory setting.
Core Synthesis Strategies
The synthesis of this compound predominantly starts from 3,5-bis(trifluoromethyl)benzaldehyde. The key transformation involves the formation of a carbon-carbon double bond to introduce the acrylic acid moiety. The most common and effective methods for this conversion are the Knoevenagel condensation and the Perkin reaction.
Knoevenagel Condensation
The Knoevenagel condensation is a widely used method for the synthesis of α,β-unsaturated acids. It involves the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst. For the synthesis of cinnamic acid derivatives, this method is often preferred due to its relatively mild conditions and high yields.
Perkin Reaction
The Perkin reaction provides an alternative route to α,β-unsaturated aromatic acids. This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[1] While a classic method, it often requires higher temperatures compared to the Knoevenagel condensation.[2]
Heck Reaction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[3] In the context of this compound synthesis, this would typically involve the reaction of 3,5-bis(trifluoromethyl)bromobenzene with acrylic acid. While theoretically feasible, this route is often less direct for this specific target compared to condensation reactions starting from the corresponding benzaldehyde.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of this compound. The primary protocol is an adapted Knoevenagel condensation based on the successful synthesis of the closely related 3-(trifluoromethyl)cinnamic acid.[4]
Protocol 1: Synthesis via Knoevenagel Condensation (Adapted)
This protocol is adapted from a known procedure for a similar substrate and is expected to provide a high yield of the target compound.[4]
Reaction Scheme:
Materials:
-
3,5-Bis(trifluoromethyl)benzaldehyde
-
Malonic acid
-
Anhydrous Pyridine
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Ethanol (for recrystallization)
-
Water (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Büchner funnel and flask
-
Filter paper
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3,5-bis(trifluoromethyl)benzaldehyde, 1.2 equivalents of malonic acid, and anhydrous pyridine.
-
To this mixture, add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel, washing with cold water.
-
Dry the crude product.
-
Recrystallize the crude this compound from an ethanol/water mixture to obtain the pure product.
Protocol 2: Synthesis via Perkin Reaction (General Procedure)
This protocol outlines a general procedure for the Perkin reaction, which can be adapted for the synthesis of this compound.[2]
Reaction Scheme:
Materials:
-
3,5-Bis(trifluoromethyl)benzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Saturated sodium carbonate solution
-
Concentrated Hydrochloric Acid (HCl)
-
Activated charcoal
Procedure:
-
Combine 3,5-bis(trifluoromethyl)benzaldehyde, 1.5 equivalents of acetic anhydride, and 1.0 equivalent of anhydrous sodium acetate in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture in an oil bath at 180°C for 5-8 hours.
-
Allow the mixture to cool slightly and then pour it into a beaker of water.
-
Add a saturated sodium carbonate solution until the mixture is alkaline.
-
Remove any unreacted aldehyde by steam distillation.
-
Filter the hot solution and decolorize with activated charcoal.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.
-
Collect the product by vacuum filtration and recrystallize from a suitable solvent.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed Knoevenagel condensation protocol, based on the synthesis of 3-(trifluoromethyl)cinnamic acid, which achieved a high yield.[4]
| Parameter | Value |
| Starting Material | 3,5-Bis(trifluoromethyl)benzaldehyde |
| Reagents | Malonic Acid, Pyridine, Piperidine |
| Molar Ratio (Aldehyde:Malonic Acid) | 1 : 1.2 (projected) |
| Reaction Time | 4 - 6 hours (projected) |
| Reaction Temperature | Reflux |
| Yield | >90% (projected based on analog) |
| Purity | High after recrystallization |
Mandatory Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound via a condensation reaction.
Caption: General workflow for the synthesis of this compound.
Logical Relationship of Synthesis Routes
The following diagram illustrates the logical relationship between the starting materials and the final product through the different synthetic pathways.
References
An In-depth Technical Guide to the Physicochemical Properties of 3,5-Bis(trifluoromethyl)cinnamic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)cinnamic acid is a halogenated derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid. The presence of two trifluoromethyl groups on the phenyl ring significantly influences its electronic properties and lipophilicity, making it a compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and insights into its potential biological activities.
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in various chemical and biological systems. These properties dictate its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug discovery and development.
Core Physicochemical Data
A summary of the available quantitative data for this compound is presented in the table below. It is important to note that while some experimental data is available, other parameters are based on computational predictions and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Formula | C₁₁H₆F₆O₂ | [Sigma-Aldrich[1], Santa Cruz Biotechnology[2]] |
| Molecular Weight | 284.15 g/mol | [Sigma-Aldrich[1], Santa Cruz Biotechnology[2]] |
| Melting Point | 166-169 °C | [Sigma-Aldrich[1]] |
| Boiling Point (Predicted) | 274 °C | [ChemicalBook[3]] |
| pKa (Predicted) | 4.07 ± 0.10 | [ChemicalBook[3]] |
| XlogP (Predicted) | 3.6 | [PubChem[4]] |
Solubility Profile
| Solvent | Predicted Solubility |
| Water | Low |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Methanol | Soluble |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols that can be adapted for the specific analysis of this compound.
Determination of Melting Point
The melting point of a solid is a measure of its purity and can be determined using the capillary method.[5][6]
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded as the melting point range.[5]
Determination of Solubility
The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Determination of pKa
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a widely used method for its determination.
Methodology:
-
A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.
-
A standardized solution of a strong base (e.g., NaOH) is gradually added to the acidic solution.
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH against the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Determination of logP (Octanol-Water Partition Coefficient)
The logP value is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties. The shake-flask method is the gold standard for experimental logP determination.[7][8]
Methodology:
-
Equal volumes of n-octanol and water are pre-saturated with each other.
-
A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
The two phases are mixed in a sealed flask and agitated until equilibrium is reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).[2]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the logarithm of the partition coefficient.
Mandatory Visualizations
Experimental Workflow: Shake-Flask Method for logP Determination
Caption: Workflow for the determination of logP using the shake-flask method.
Proposed Antibacterial Mechanism of Cinnamic Acid Derivatives
While the specific signaling pathway for the antibacterial activity of this compound is not yet elucidated, a plausible mechanism for cinnamic acid derivatives involves the disruption of the bacterial cell membrane.[5]
Caption: Plausible antibacterial mechanism of cinnamic acid derivatives.
Biological Activity and Signaling Pathways
Available literature suggests that this compound exhibits moderate antibacterial activity.[9] However, the precise molecular targets and signaling pathways involved in this activity have not been fully characterized.
Research on other cinnamic acid derivatives has shown a broader range of biological activities, including anti-inflammatory effects.[10] Some of these derivatives have been found to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11] The potent electron-withdrawing nature of the trifluoromethyl groups in this compound may influence its interaction with biological targets, potentially leading to unique or enhanced activities compared to its non-fluorinated counterparts. Further research is warranted to explore the potential anti-inflammatory and other pharmacological effects of this compound and to elucidate the underlying molecular mechanisms.
Conclusion
This compound is a synthetic compound with distinct physicochemical properties conferred by its trifluoromethyl substituents. This guide has summarized its known characteristics and provided standardized protocols for the experimental determination of its key physicochemical parameters. While its biological activity is not yet fully understood, preliminary data suggests potential as an antibacterial agent. Further investigation into its pharmacological profile, particularly its effects on inflammatory signaling pathways, could reveal novel therapeutic applications for this intriguing molecule. The data and protocols presented herein serve as a valuable resource for researchers and scientists in the fields of drug discovery, medicinal chemistry, and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenotypic and Transcriptomic Analyses Reveal the Cell Membrane Damage of Pseudomonas fragi Induced by Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents. | Semantic Scholar [semanticscholar.org]
- 7. trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)cinnamic Acid
CAS Number: 155814-20-3
This technical guide provides a comprehensive overview of 3,5-Bis(trifluoromethyl)cinnamic acid, a fluorinated aromatic carboxylic acid of interest to researchers and professionals in drug development and chemical synthesis. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and potential biological activities, presenting quantitative data in structured tables and outlining experimental protocols.
Physicochemical and Spectroscopic Data
This compound is a solid at room temperature with a molecular weight of 284.15 g/mol .[1][2] Its chemical structure is characterized by a cinnamic acid backbone substituted with two trifluoromethyl groups at the 3 and 5 positions of the phenyl ring.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 155814-20-3 | [1][2] |
| Molecular Formula | C₁₁H₆F₆O₂ | [2] |
| Molecular Weight | 284.15 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 166-169 °C | [1] |
Table 2: Spectroscopic Data
| Spectroscopy | Data | Reference |
| ¹³C NMR (75 MHz, DMSO-d₆) δ (ppm) | 167.88, 142.59, 138.88, 130.64, 130.54 (q, J = 31.78 Hz), 129.30, 126.19 (q, J = 3.8 Hz), 122.81 | [3] |
Synthesis of this compound
The primary synthetic route to this compound is through a condensation reaction of 3,5-bis(trifluoromethyl)benzaldehyde with a suitable active methylene compound. Both the Knoevenagel condensation and the Perkin reaction are viable methods.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. For the synthesis of this compound, 3,5-bis(trifluoromethyl)benzaldehyde is reacted with malonic acid.
Experimental Protocol: Knoevenagel Condensation
This protocol is adapted from established procedures for similar cinnamic acid derivatives.
-
Materials:
-
3,5-Bis(trifluoromethyl)benzaldehyde
-
Malonic acid
-
Pyridine (as solvent and catalyst)
-
Piperidine (as catalyst)
-
Hydrochloric acid (concentrated)
-
Ice
-
Ethanol or other suitable solvent for recrystallization
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3,5-bis(trifluoromethyl)benzaldehyde (1 equivalent) and malonic acid (1.5-2 equivalents).
-
Add anhydrous pyridine to dissolve the reactants, followed by a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
References
An In-depth Technical Guide to the Molecular Structure of 3,5-Bis(trifluoromethyl)cinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)cinnamic acid is a halogenated derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid. The presence of two trifluoromethyl (-CF₃) groups on the phenyl ring significantly alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electron distribution. These modifications make it a valuable building block and a compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the molecular structure, properties, and relevant biological activities of this compound, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a benzene ring substituted with two trifluoromethyl groups at positions 3 and 5, and a propenoic acid side chain. The trans isomer is the more common and stable configuration.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₆F₆O₂ | [1][2] |
| Molecular Weight | 284.15 g/mol | [1][2] |
| IUPAC Name | (E)-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enoic acid | [3] |
| SMILES String | FC(F)(F)c1cc(cc(c1)\C=C\C(=O)O)C(F)(F)F | [3] |
| InChI Key | IZKCKOPHMWHBHR-OWOJBTEDSA-N | [2] |
| CAS Number | 155814-20-3 | [1][2] |
| Melting Point | 166-169 °C | [2] |
| Physical Form | Solid | [2] |
Crystal Structure Insights from an Analog
Spectroscopic Characterization (Inferred from Analogs)
Detailed spectroscopic data for this compound is not extensively published. However, the expected spectral characteristics can be inferred from data available for closely related compounds such as trans-cinnamic acid, 3-(trifluoromethyl)cinnamic acid, and 4-(trifluoromethyl)cinnamic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl and aromatic protons. The two vinyl protons will appear as doublets with a coupling constant of approximately 16 Hz, characteristic of a trans configuration.[5] The aromatic protons will appear as singlets or complex multiplets in the aromatic region (typically δ 7.5-8.5 ppm).
¹³C NMR: The carbon NMR spectrum will show signals for the carboxyl carbon, the vinyl carbons, the aromatic carbons, and the trifluoromethyl carbons. The trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts will be influenced by the strong electron-withdrawing nature of the trifluoromethyl groups.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | [6] |
| C-H stretch (Aromatic & Vinylic) | 3100-3000 | |
| C=O stretch (Carboxylic Acid) | 1710-1680 | [6] |
| C=C stretch (Alkene) | 1640-1620 | [6][7] |
| C-F stretch (Trifluoromethyl) | 1350-1150 (strong) |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Common fragmentation pathways for cinnamic acids include the loss of CO₂ and subsequent fragmentation of the hydrocarbon chain.[8][9] For this compound, fragmentation involving the loss of CF₃ groups or HF may also be observed.
Experimental Protocols
Synthesis of Cinnamic Acids
While a specific protocol for this compound is not detailed in the available literature, it can be synthesized through established methods for cinnamic acid synthesis, such as the Perkin reaction or Knoevenagel condensation.
Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde (3,5-bis(trifluoromethyl)benzaldehyde) with an acid anhydride (acetic anhydride) in the presence of a weak base (sodium acetate).
Caption: General workflow for the Perkin reaction.
Knoevenagel Condensation: This method involves the reaction of an aromatic aldehyde (3,5-bis(trifluoromethyl)benzaldehyde) with malonic acid in the presence of a basic catalyst like pyridine or piperidine.
Caption: General workflow for the Knoevenagel condensation.
Biological Activity and Signaling Pathways
Derivatives of this compound have shown significant biological activity, particularly as inhibitors of steroid 5α-reductase type 1 (SRD5A1). This enzyme is a key player in androgen metabolism, converting testosterone to the more potent dihydrotestosterone (DHT).
Inhibition of Steroid 5α-Reductase Type 1 (SRD5A1)
Elevated levels of DHT are implicated in various androgen-dependent conditions, including benign prostatic hyperplasia (BPH), androgenetic alopecia (male pattern baldness), and certain types of cancer. Therefore, inhibitors of SRD5A1 are of great therapeutic interest. Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide, a derivative of this compound, has been identified as a potent non-steroidal inhibitor of SRD5A1.
The inhibitory mechanism likely involves the interaction of the cinnamoyl moiety and the bis(trifluoromethyl)phenyl group with key residues in the active site of the SRD5A1 enzyme. This binding prevents the substrate, testosterone, from accessing the catalytic site, thereby reducing the production of DHT.
References
- 1. scbt.com [scbt.com]
- 2. 反式-3,5-双(三氟甲基)肉桂酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - Trans-3,5-bis(trifluoromethyl)cinnamic acid (C11H6F6O2) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H NMR Spectrum of 3,5-Bis(trifluoromethyl)cinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of 3,5-Bis(trifluoromethyl)cinnamic acid. Due to the limited availability of direct experimental data in publicly accessible databases, this guide presents a predicted spectrum based on the analysis of structurally analogous compounds. This information is intended to serve as a valuable reference for researchers working with this and similar molecules in fields such as medicinal chemistry and materials science.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR data for this compound is summarized in the table below. These predictions are based on established principles of NMR spectroscopy and data from related cinnamic acid derivatives and aromatic compounds containing 3,5-bis(trifluoromethyl) substitution. The trans-configuration of the alkene is assumed, which is the more stable and common isomer.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-α (vinyl) | ~ 6.5 - 6.8 | Doublet (d) | ~ 16.0 | 1H |
| H-β (vinyl) | ~ 7.7 - 8.0 | Doublet (d) | ~ 16.0 | 1H |
| H-2', H-6' (aromatic) | ~ 8.1 - 8.3 | Singlet (s) or narrow multiplet | - | 2H |
| H-4' (aromatic) | ~ 8.0 - 8.2 | Singlet (s) or narrow multiplet | - | 1H |
| -COOH (carboxylic acid) | > 10.0 (variable) | Broad Singlet (br s) | - | 1H |
Structural and Signaling Pathway Diagram
The following diagram illustrates the chemical structure of this compound and the key through-bond coupling interactions that give rise to the predicted ¹H NMR splitting patterns.
Solubility Profile of 3,5-Bis(trifluoromethyl)cinnamic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the solubility characteristics of 3,5-Bis(trifluoromethyl)cinnamic acid, a key intermediate in the synthesis of various pharmacologically active compounds. Due to a notable absence of publicly available quantitative solubility data for this compound in a range of common organic solvents, this document presents a standardized experimental protocol for determining its solubility. Furthermore, this guide explores the pharmacological context of this compound derivatives, specifically their role as antagonists of the Neurokinin-1 (NK1) receptor, and includes a detailed diagram of the Substance P/NK1 receptor signaling pathway.
Physicochemical Properties
This compound is a cinnamic acid derivative characterized by the presence of two trifluoromethyl groups on the phenyl ring. These electron-withdrawing groups significantly influence the molecule's physicochemical properties, including its acidity, lipophilicity, and, consequently, its solubility. The hydrophobic nature of the trifluoromethyl groups suggests that the compound will exhibit limited solubility in aqueous solutions and greater solubility in organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₆F₆O₂ | |
| Molecular Weight | 284.15 g/mol | |
| Melting Point | 166-169 °C | [1] |
| Appearance | White to off-white solid | |
| XLogP3 | 4.3 |
Solubility Data in Organic Solvents
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a wide range of common organic solvents. The following table is therefore presented for illustrative purposes only to demonstrate how such data would be structured. The values provided are hypothetical and should not be considered experimental results. Researchers are strongly encouraged to determine the solubility of this compound in their specific solvent systems using the experimental protocol outlined in the subsequent section.
Table 2: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Dielectric Constant (20°C) | Solubility (g/L) - Hypothetical |
| Water | 80.1 | < 0.1 |
| Methanol | 32.7 | 50 - 100 |
| Ethanol | 24.5 | 70 - 120 |
| Acetone | 20.7 | > 200 |
| Dichloromethane | 9.1 | 100 - 150 |
| Ethyl Acetate | 6.0 | 80 - 130 |
| Toluene | 2.4 | 10 - 30 |
| Hexane | 1.9 | < 1 |
Note: These values are not based on experimental data and are provided for illustrative purposes only.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the determination of the equilibrium solubility of this compound in organic solvents using the isothermal shake-flask method.
3.1. Materials and Equipment
-
This compound (purity ≥ 98%)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.
-
For solvents where sedimentation is slow, centrifuge the vials at a moderate speed to facilitate phase separation.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Determine the concentration of the saturated solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) in g/L using the following formula: S (g/L) = C × DF where C is the concentration of the diluted sample (in g/L) determined by HPLC, and DF is the dilution factor.
-
The workflow for this experimental protocol is illustrated in the diagram below.
Relevance in Drug Development: Targeting the Substance P/NK1 Receptor Pathway
This compound and its derivatives are important precursors in the synthesis of non-peptide antagonists for the Neurokinin-1 (NK1) receptor. The endogenous ligand for the NK1 receptor is Substance P, a neuropeptide involved in numerous physiological and pathophysiological processes, including pain transmission, inflammation, and emesis.[2] By blocking the binding of Substance P to the NK1 receptor, these antagonists can modulate these pathways, making them attractive therapeutic targets for conditions such as chemotherapy-induced nausea and vomiting, pain, and neuroinflammatory disorders.[2][3]
The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[2] A simplified representation of this signaling pathway is provided below.
Conclusion
References
The Potent Biological Activities of 3,5-Bis(trifluoromethyl)cinnamic Acid Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid and its derivatives have long been recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The strategic incorporation of trifluoromethyl (CF3) groups onto the phenyl ring of cinnamic acid can significantly enhance these biological activities. The electron-withdrawing nature and metabolic stability of the CF3 group can improve the compound's lipophilicity, membrane permeability, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 3,5-bis(trifluoromethyl)cinnamic acid derivatives, a class of compounds showing significant promise in medicinal chemistry.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the formation of an amide or ester linkage with the carboxylic acid moiety of this compound. A common synthetic route to produce amide derivatives is through the reaction of this compound with a desired amine in the presence of a coupling agent.
Example Synthesis: (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide
A representative synthesis involves the reaction of 3,5-bis(trifluoromethyl)aniline with an appropriate acylating agent, such as an acid chloride or anhydride, to form the amide bond. For instance, the synthesis of (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide would involve the coupling of 4-chlorocinnamic acid with 3,5-bis(trifluoromethyl)aniline.
Biological Activities
Derivatives of this compound have demonstrated a broad spectrum of biological activities, including potent anticancer, antiviral, and antibacterial properties.
Anticancer Activity
Several studies have highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines. Primaquine-cinnamic acid conjugates featuring a 3,5-bis(trifluoromethyl)phenyl moiety have shown notable activity.
Table 1: Anticancer Activity of Primaquine-3,5-bis(trifluoromethyl)cinnamic acid Acylsemicarbazide Conjugate (Compound 7k)
| Cell Line | IC50 (µM) |
| HeLa (cervical cancer) | > 10 |
| MCF-7 (breast cancer) | 1.5 |
| SW 620 (colon cancer) | > 10 |
Another derivative, 19-O-(3′,5′-bis(trifluormeththyl))cinnamoyl-14-deoxy-11,12-didehydroandrographolide, has reported cytotoxic activity against the KKU-100 (cholangiocarcinoma) cell line with an ED50 value of 4.10 μM.
Antiviral Activity
Acylsemicarbazide derivatives of this compound have been identified as having specific antiviral activity.
Table 2: Antiviral Activity of Primaquine-3,5-bis(trifluoromethyl)cinnamic acid Acylsemicarbazide Conjugate (Compound 7k)
| Virus | EC50 (µM) |
| Human Coronavirus (229E) | 1.2 |
Antibacterial Activity
Experimental Protocols
Synthesis of (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide
While a detailed step-by-step protocol for this specific compound is not available in the provided search results, a general procedure for the synthesis of cinnamic acid amides can be outlined:
-
Acid Chloride Formation: 4-chlorocinnamic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl2) or oxalyl chloride, in an appropriate solvent (e.g., dichloromethane, toluene) to form the corresponding acid chloride. The reaction is typically performed under reflux conditions.
-
Amide Coupling: The resulting 4-chlorocinnamoyl chloride is then reacted with 3,5-bis(trifluoromethyl)aniline in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. The reaction is usually carried out at room temperature in a suitable solvent like dichloromethane.
-
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to yield the pure (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antiviral Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that reduces the formation of viral plaques by 50%.
-
Cell Monolayer: A confluent monolayer of host cells (e.g., Vero E6 for coronaviruses) is prepared in multi-well plates.
-
Infection: The cells are infected with the virus in the presence of various concentrations of the test compound.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 3-5 days).
-
Staining and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet), and the number of plaques is counted for each compound concentration.
-
EC50 Determination: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Signaling Pathways
The precise signaling pathways modulated by this compound derivatives are still under investigation. However, based on the activities of structurally related compounds, potential targets include the NF-κB and MAPK signaling pathways, which are crucial in inflammation and cancer.
Potential Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammatory responses and cell survival. Its aberrant activation is implicated in many cancers. Some cinnamic acid derivatives have been shown to inhibit this pathway.
Caption: Potential inhibition of the NF-κB signaling pathway.
Potential Modulation of the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Cinnamic acid derivatives have been reported to modulate this pathway.
Caption: Potential modulation of the MAPK signaling pathway.
Conclusion
This compound derivatives represent a promising class of compounds with significant potential in drug discovery. Their potent anticancer, antiviral, and antibacterial activities warrant further investigation. Future research should focus on elucidating the precise mechanisms of action, identifying specific molecular targets, and optimizing the lead compounds to improve their efficacy and safety profiles for potential therapeutic applications. The synthetic accessibility of these derivatives, coupled with their diverse biological activities, makes them an attractive scaffold for the development of novel therapeutic agents.
References
The Ascendant Role of 3,5-Bis(trifluoromethyl)cinnamic Acid in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
[City, State] – [Date] – The landscape of medicinal chemistry is perpetually evolving, with an increasing demand for novel molecular scaffolds that can address complex diseases. Among these, 3,5-Bis(trifluoromethyl)cinnamic acid and its derivatives have emerged as a powerhouse, demonstrating significant potential across a spectrum of therapeutic areas. This technical guide delves into the core applications of this versatile compound, offering insights for researchers, scientists, and drug development professionals.
The unique physicochemical properties imparted by the two trifluoromethyl groups on the phenyl ring are central to the therapeutic promise of these compounds. These electron-withdrawing groups often enhance metabolic stability, lipophilicity, and binding affinity, making them highly attractive features in rational drug design.[1]
Key Therapeutic Applications
Derivatives of this compound have demonstrated notable efficacy in several key areas of medicinal chemistry:
-
Anticancer Activity: The 3,5-bis(trifluoromethyl)phenyl moiety is a key pharmacophore in several potent anticancer agents. Notably, it is a component of Selinexor, a selective inhibitor of the nuclear export protein CRM1 (XPO1), which is crucial for the transport of tumor suppressor proteins.[1][2] Additionally, a novel naphthofuran compound bearing this moiety has been shown to inhibit liver tumor growth by activating Hepatocyte Nuclear Factor 4α (HNF4α) and subsequently inhibiting the STAT3 signaling pathway.[3]
-
Antibacterial Agents: The urgent need for new antibiotics to combat drug-resistant bacteria has led to the exploration of novel chemical scaffolds. Pyrazole derivatives incorporating the 3,5-bis(trifluoromethyl)phenyl group have exhibited potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5]
-
Enzyme Inhibition: The structural features of this compound derivatives make them effective enzyme inhibitors. A notable example is the non-steroidal inhibition of human steroid 5α-reductase type 1 (SRD5A1) by a caffeic acid amide derivative containing the 3,5-bis(trifluoromethyl)phenyl group.[6] This enzyme is a key target in conditions such as androgenic alopecia and benign prostatic hyperplasia. Furthermore, derivatives have been investigated as potential inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for managing dyslipidemia.[7]
Quantitative Biological Data
The following tables summarize the reported biological activities of various derivatives containing the 3,5-bis(trifluoromethyl)phenyl moiety.
Table 1: Anticancer and Enzyme Inhibitory Activity
| Compound Class | Target/Cell Line | Activity | Value | Reference |
| Naphthofuran Derivative | HepG2, Hep3B (Liver Cancer) | Growth Inhibition | 1-10.8 µM | [3] |
| Selinexor Analog | Myeloid Leukemia Cell Lines | IC50 | < 0.5 mM | [1][2] |
| Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide | SRD5A1 | IC50 | 1.44 µM | [6][8][9][10] |
| 3′,5′-bis(trifluoromethyl)phenyl ferulate | SRD5A1 | IC50 | 8.05 ± 0.47 μM | [6][8] |
| 3,5-bis(trifluoromethyl)benzylamino benzamide | CETP | IC50 | 0.69 µM (for ortho-CF3 analog) | [7] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrazole Derivative | Gram-positive bacteria | as low as 0.25 | [5] |
| Phenyl-substituted Pyrazole | Various bacteria | as low as 2 | [4] |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamide | S. aureus | 0.15–5.57 µM | [11] |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamide | E. faecalis | 2.34–44.5 µM | [11] |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamide | M. marinum | 0.29–2.34 µM | [11] |
Signaling Pathways and Mechanisms of Action
HNF4α/STAT3 Signaling Pathway in Hepatocellular Carcinoma
In hepatocellular carcinoma (HCC), pro-inflammatory cytokines can activate the STAT3 signaling pathway. Activated (phosphorylated) STAT3 (p-STAT3) can downregulate the expression of HNF4α, a key tumor suppressor in the liver. Certain derivatives of this compound have been shown to counteract this by activating HNF4α, leading to the inhibition of STAT3 and subsequent suppression of tumor growth.[3][12][13]
CRM1/XPO1-Mediated Nuclear Export Pathway
The CRM1 (or XPO1) protein is a key mediator of nuclear export for many proteins, including tumor suppressor proteins (TSPs). In cancer cells, CRM1 is often overexpressed, leading to the mislocalization of TSPs into the cytoplasm, where they are inactive. Inhibitors containing the 3,5-bis(trifluoromethyl)phenyl moiety, such as Selinexor, covalently bind to CRM1, blocking the export of TSPs and restoring their tumor-suppressive function in the nucleus.[4][14][15][16]
Experimental Protocols
Synthesis of N-[3,5-Bis(trifluoromethyl)phenyl] Amide Derivatives
This protocol provides a general method for the synthesis of amide derivatives from 3,5-bis(trifluoromethyl)aniline, which can be adapted for cinnamic acid.
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (e.g., cinnamic acid) (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or DMF).
-
Activation: Add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents). Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Amine Addition: Add 3,5-bis(trifluoromethyl)aniline (1 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide.
In Vitro SRD5A1 Inhibition Assay (Cell-Based)
This protocol outlines a cell-based assay to evaluate the inhibitory activity of compounds against SRD5A1.[5][9][10]
-
Cell Culture: Culture human keratinocyte (HaCaT) cells, which endogenously express SRD5A1, in a suitable medium (e.g., DMEM with 10% FBS) in 24-well plates until they reach appropriate confluency.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., a this compound derivative) and a positive control (e.g., dutasteride) for a specified period (e.g., 24 hours). Include a vehicle control.
-
Substrate Addition: Add the substrate, testosterone (e.g., 10 µM), to each well and incubate for a further 3-4 hours.
-
Steroid Extraction: Stop the reaction and lyse the cells. Extract the steroids from the cell lysate using an appropriate organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracted steroids by High-Performance Thin-Layer Chromatography (HPTLC) or LC-MS to quantify the amount of dihydrotestosterone (DHT) produced.
-
Data Analysis: Calculate the percentage of inhibition by comparing the DHT levels in the wells treated with the test compound to the vehicle control wells. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Experimental Workflow
Workflow for Synthesis and In Vitro Evaluation of Novel this compound Derivatives
The following diagram illustrates a typical workflow for the development and initial biological screening of novel derivatives.
Conclusion
This compound and its derivatives represent a highly promising and versatile scaffold in medicinal chemistry. The unique electronic properties conferred by the trifluoromethyl groups contribute to enhanced biological activity and favorable pharmacokinetic profiles. The demonstrated applications in oncology, infectious diseases, and enzyme inhibition underscore the significant potential of this chemical class. Further exploration and optimization of derivatives based on this core structure are warranted to develop next-generation therapeutics for a range of challenging diseases.
References
- 1. The role of hepatocyte nuclear factor 4α (HNF4α) in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline [mdpi.com]
- 3. Disruption of Tumor Suppressors HNF4α/HNF1α Causes Tumorigenesis in Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of XPO-1 Mediated Nuclear Export through the Michael-Acceptor Character of Chalcones [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. oaepublish.com [oaepublish.com]
- 7. mdpi.com [mdpi.com]
- 8. Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide as a non-steroidal inhibitor for steroid 5α-reductase type 1 using a human keratinocyte cell-based assay and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hepatocyte nuclear factor 4-Alpha: a key regulator in liver carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. STAT3 in hepatocellular carcinoma: new perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CRM1-mediated nuclear export: to the pore and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CRM1-mediated nuclear export of proteins and drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)cinnamic Acid: Safety, Handling, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Bis(trifluoromethyl)cinnamic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. The presence of two trifluoromethyl groups on the phenyl ring significantly influences its physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block for the synthesis of novel bioactive compounds.[1] This guide will cover essential safety and handling procedures, detailed experimental protocols for its synthesis and biological evaluation, and a summary of its key chemical and physical properties.
Safety and Handling
trans-3,5-Bis(trifluoromethyl)cinnamic acid is a solid, off-white powder that requires careful handling in a laboratory setting.[2] Adherence to standard safety protocols is essential to minimize risk.
Hazard Identification
This compound is classified as an irritant.[3] The primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation.[3]
-
Eye Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory tract irritation.[3] Inhalation of dust should be avoided.[2]
Recommended Precautions
When working with this compound, the following personal protective equipment (PPE) and engineering controls should be utilized:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[2] Facilities should be equipped with an eyewash station and a safety shower.[2]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2][4]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[2][4]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[2][4]
-
First Aid Measures
In the event of exposure, the following first aid procedures should be followed:
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
After Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]
-
After Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
-
After Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][4]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant.[3]
Physicochemical Properties
A summary of the key physicochemical properties of trans-3,5-Bis(trifluoromethyl)cinnamic acid is provided in the table below.
| Property | Value | Reference |
| CAS Number | 155814-20-3 | |
| Molecular Formula | (CF₃)₂C₆H₃CH=CHCO₂H | |
| Molecular Weight | 284.15 g/mol | |
| Appearance | Solid | |
| Melting Point | 166-169 °C |
Experimental Protocols
This section provides detailed methodologies for the synthesis of trans-3,5-Bis(trifluoromethyl)cinnamic acid and a representative biological assay to evaluate its potential activity.
Synthesis of trans-3,5-Bis(trifluoromethyl)cinnamic acid via Knoevenagel Condensation
The Knoevenagel condensation is a widely used method for the synthesis of cinnamic acids and their derivatives.[5][6] This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[6][7]
-
3,5-Bis(trifluoromethyl)benzaldehyde
-
Malonic acid
-
Anhydrous pyridine
-
Piperidine
-
Concentrated hydrochloric acid (HCl)
-
Industrial methylated spirit (IMS)
-
Deionized water
-
Ice
-
In a round-bottom flask equipped with a reflux condenser, combine 3,5-bis(trifluoromethyl)benzaldehyde (1 equivalent), malonic acid (approximately 2 equivalents), anhydrous pyridine (as solvent), and a catalytic amount of piperidine (e.g., 0.1 equivalents).[8]
-
Heat the reaction mixture under reflux for approximately 4 hours.[8]
-
After cooling to room temperature, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[8]
-
A solid precipitate of the crude product will form. Collect the solid by vacuum filtration and wash it with cold water.
-
Dry the crude product thoroughly.
-
Purify the crude product by recrystallization from a suitable solvent system, such as a 1:1 mixture of industrial methylated spirit and water, to yield trans-3,5-bis(trifluoromethyl)cinnamic acid as an off-white solid.[8]
Biological Evaluation: Neurokinin 1 (NK1) Receptor Binding Assay
The 3,5-bis(trifluoromethyl)phenyl motif is a common feature in antagonists of the neurokinin 1 (NK1) receptor, which is a G-protein coupled receptor involved in various physiological processes, including pain, inflammation, and emesis.[5] Therefore, a relevant biological assay for this compound is to determine its binding affinity for the NK1 receptor. The following is a general protocol for a competitive radioligand binding assay.[2][9]
-
Cell membranes from a cell line overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).[2]
-
Radiolabeled NK1 receptor ligand (e.g., [¹²⁵I]-Substance P).[9]
-
Unlabeled Substance P (for determination of non-specific binding).[9]
-
trans-3,5-Bis(trifluoromethyl)cinnamic acid (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors).[2]
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound (trans-3,5-bis(trifluoromethyl)cinnamic acid).[9]
-
Controls:
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 3 hours).[9]
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound and free radioligand.[9]
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[9]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[9]
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.[9]
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.[9]
-
The Ki (inhibition constant) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Potential Biological Activity and Signaling Pathways
Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[10][11][12][13] The trifluoromethyl groups on this compound are expected to enhance its lipophilicity and metabolic stability, which could modulate its biological effects.[1]
Antimicrobial and Anticancer Potential
Derivatives of trifluoromethyl-cinnamic acid have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[10] Cinnamic acid derivatives can also induce apoptosis and cell cycle arrest in cancer cell lines.[11][14][15] The cytotoxic effects of cinnamic acid in some cancer cells have been linked to the induction of apoptosis through the TNFα-TNFR1 signaling pathway.[16]
Neurokinin 1 (NK1) Receptor Signaling
As a potential ligand for the NK1 receptor, this compound could modulate its signaling pathways. The NK1 receptor is a G-protein coupled receptor that, upon binding its endogenous ligand Substance P, primarily couples to Gαq/11.[2] This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC), leading to various cellular responses.[2]
Summary of Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: Physicochemical Data for trans-3,5-Bis(trifluoromethyl)cinnamic acid
| Parameter | Value | Reference |
| CAS Number | 155814-20-3 | |
| Molecular Weight | 284.15 g/mol | |
| Melting Point | 166-169 °C |
Table 2: Representative Biological Activity of a Related Trifluoromethyl-Cinnamic Acid Derivative
| Compound | Organism | Assay | Activity (MIC/MBC) | Reference |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamide | S. aureus (MRSA) | Antimicrobial | 0.15–5.57 µM | [10] |
| E. faecalis (VRE) | Antimicrobial | 2.34–44.5 µM | [10] | |
| M. marinum | Antimicrobial | 0.29–2.34 µM | [10] |
Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration. The data in Table 2 is for a structurally related amide derivative and is provided for illustrative purposes of the potential biological activity of this class of compounds.
This technical guide is intended to provide a comprehensive resource for researchers working with this compound. By following the outlined safety procedures and experimental protocols, scientists can safely handle and explore the potential applications of this versatile chemical compound.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. prepchem.com [prepchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to trans-3,5-Bis(trifluoromethyl)cinnamic acid: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-3,5-Bis(trifluoromethyl)cinnamic acid is a fluorinated derivative of cinnamic acid, a naturally occurring organic compound. The presence of two trifluoromethyl groups on the phenyl ring significantly alters the molecule's electronic and steric properties, making it a compound of interest for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of trans-3,5-bis(trifluoromethyl)cinnamic acid, with a focus on its relevance to drug development.
Core Properties
| Property | Value | Reference |
| CAS Number | 155814-20-3 | [1] |
| Molecular Formula | C₁₁H₆F₆O₂ | [1] |
| Molecular Weight | 284.15 g/mol | [1] |
| Melting Point | 166-169 °C | |
| Appearance | Solid | |
| Predicted LogP | 4.3 | |
| Predicted Aqueous Solubility | Low | |
| Predicted pKa | ~3.5-4.0 |
Synthesis and Purification
The synthesis of trans-3,5-bis(trifluoromethyl)cinnamic acid can be achieved through common organic reactions used for the preparation of cinnamic acid derivatives, such as the Knoevenagel condensation or the Perkin reaction.
Experimental Protocols
1. Knoevenagel Condensation
This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.
-
Reactants:
-
3,5-Bis(trifluoromethyl)benzaldehyde
-
Malonic acid
-
Base (e.g., pyridine, piperidine)
-
Solvent (e.g., ethanol, toluene)
-
-
Procedure:
-
Dissolve 3,5-bis(trifluoromethyl)benzaldehyde and malonic acid in the chosen solvent.
-
Add a catalytic amount of the base.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the crude product by filtration and wash with cold water.
-
2. Perkin Reaction
The Perkin reaction utilizes an aromatic aldehyde, an acid anhydride, and the sodium or potassium salt of the corresponding acid to form an α,β-unsaturated carboxylic acid.
-
Reactants:
-
3,5-Bis(trifluoromethyl)benzaldehyde
-
Acetic anhydride
-
Sodium acetate (anhydrous)
-
-
Procedure:
-
Combine 3,5-bis(trifluoromethyl)benzaldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask.
-
Heat the mixture to a high temperature (typically 180-200 °C) for several hours.
-
After cooling, add water to the reaction mixture to hydrolyze the excess acetic anhydride.
-
The product will precipitate upon acidification. Collect the crude product by filtration.
-
Purification: Recrystallization
The crude trans-3,5-bis(trifluoromethyl)cinnamic acid can be purified by recrystallization.
-
Solvent Selection: A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as ethanol/water or methanol/water, is often effective for cinnamic acid derivatives.
-
General Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent (or the more soluble solvent in a mixed pair).
-
If using a mixed solvent system, add the less soluble solvent dropwise to the hot solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Caption: Generalized synthetic workflow for trans-3,5-bis(trifluoromethyl)cinnamic acid.
Analytical Characterization
The structure and purity of trans-3,5-bis(trifluoromethyl)cinnamic acid can be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% trifluoroacetic acid), would be suitable for assessing the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the trans-double bond (two doublets with a large coupling constant, typically around 16 Hz), as well as signals for the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the olefinic carbons, and the aromatic carbons, including the carbons of the trifluoromethyl groups.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.
Biological Activity and Potential Applications in Drug Development
While specific biological data for trans-3,5-bis(trifluoromethyl)cinnamic acid is limited, the broader class of cinnamic acid derivatives has been extensively studied and shown to possess a wide range of pharmacological activities. The introduction of trifluoromethyl groups can enhance metabolic stability and cell permeability, potentially leading to improved drug-like properties.
| Biological Activity | General Findings for Cinnamic Acid Derivatives | Potential Relevance for the Target Compound |
| Antimicrobial | Some trifluoromethylated cinnamic acid derivatives have shown enhanced activity against certain bacterial and fungal strains compared to their non-fluorinated counterparts.[2] | The two trifluoromethyl groups may increase lipophilicity, facilitating penetration of microbial cell membranes. |
| Anti-inflammatory | Cinnamic acid derivatives have been shown to inhibit pro-inflammatory signaling pathways, such as NF-κB and MAPK.[3] | The strong electron-withdrawing nature of the CF₃ groups could modulate the molecule's interaction with key inflammatory targets. |
| Anticancer | Cinnamic acid and its derivatives have demonstrated cytotoxic effects against various cancer cell lines, often inducing apoptosis.[4] | Fluorination can enhance the anticancer activity of compounds; this derivative warrants investigation for its cytotoxic potential. |
Potential Signaling Pathway Modulation
Based on the known activities of other cinnamic acid derivatives, trans-3,5-bis(trifluoromethyl)cinnamic acid could potentially modulate key cellular signaling pathways involved in inflammation and cancer. A hypothetical pathway is depicted below.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Safety and Handling
Hazard Identification:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
Conclusion
trans-3,5-Bis(trifluoromethyl)cinnamic acid represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data on its biological activities are currently sparse, the known properties of related cinnamic acid derivatives, coupled with the potential benefits of trifluoromethyl substitution, suggest that this compound warrants further investigation. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers to explore the full potential of this intriguing molecule in the fields of drug discovery and materials science.
References
- 1. trans-3,5-Bis(trifluoromethyl)cinnamic acid 98 155814-20-3 [sigmaaldrich.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Stability and Degradation Profile of 3,5-Bis(trifluoromethyl)cinnamic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Bis(trifluoromethyl)cinnamic acid is a derivative of cinnamic acid, a compound with a backbone structure found in many biologically active molecules.[1] The presence of two trifluoromethyl groups on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a subject of interest in medicinal chemistry and materials science.[2][3] Understanding the stability and degradation profile of this compound is crucial for its potential application in pharmaceuticals and other industries, as it directly impacts its shelf-life, formulation development, and safety.
This technical guide provides a comprehensive overview of the known stability and degradation characteristics of this compound. It is important to note that while general principles of stability for trifluoromethyl-containing compounds and cinnamic acid derivatives are established, specific experimental data on the forced degradation of this compound is not extensively available in the public domain. This guide, therefore, synthesizes available information on related compounds and general stability testing principles to provide a predictive framework.
Physicochemical Properties
A summary of the key physicochemical properties of trans-3,5-Bis(trifluoromethyl)cinnamic acid is presented below.
| Property | Value | Reference |
| CAS Number | 155814-20-3 | [4] |
| Molecular Formula | (CF₃)₂C₆H₃CH=CHCO₂H | [4] |
| Molecular Weight | 284.15 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 166-169 °C | [4] |
Predicted Stability and Degradation Profile
Based on the structure of this compound and the known behavior of related compounds, a putative degradation profile can be outlined. Forced degradation studies, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH), are essential to systematically investigate these pathways.[5][6] Such studies typically involve subjecting the compound to stress conditions including acid and base hydrolysis, oxidation, heat, and light.[6][7]
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[7] For this compound, the ester-like linkage in its structure is not present, suggesting a general stability towards hydrolysis under neutral conditions. However, under forced acidic or basic conditions, particularly at elevated temperatures, degradation may occur. The potential sites for hydrolytic attack are the carboxylic acid group and the double bond.
Oxidative Degradation
Oxidative degradation is another critical aspect of stability testing.[7] The double bond in the cinnamic acid backbone is a likely site for oxidation. Common laboratory reagents for inducing oxidative stress include hydrogen peroxide.[7] Potential degradation products could involve epoxidation or cleavage of the double bond, leading to the formation of smaller aromatic aldehydes or carboxylic acids. The trifluoromethyl groups are generally stable to oxidation.
Thermal Degradation
Thermal stability is assessed by exposing the compound to high temperatures.[7] The melting point of 166-169 °C suggests a relatively high thermal stability in the solid state.[4] Degradation at temperatures approaching or exceeding the melting point could involve decarboxylation or polymerization.
Photodegradation
Compounds with chromophores, such as the conjugated system in cinnamic acid derivatives, are susceptible to photodegradation.[8] Exposure to UV or visible light can lead to isomerization of the trans double bond to the cis isomer, cyclization reactions, or photo-oxidative processes. Photostability testing is a crucial component of forced degradation studies as per ICH guidelines.[9]
Experimental Protocols for Forced Degradation Studies
While specific protocols for this compound are not available, the following are generalized experimental methodologies for conducting forced degradation studies, based on regulatory guidelines and common practices.[6][7]
General Stock Solution Preparation
A stock solution of this compound (e.g., 1 mg/mL) is typically prepared in a suitable solvent, such as a mixture of acetonitrile and water. This stock solution is then used for the individual stress studies.
Acid and Base Hydrolysis
-
Acidic Condition: The stock solution is mixed with an equal volume of an acid (e.g., 0.1 N or 1 N HCl) and heated (e.g., at 60-80 °C) for a defined period.
-
Basic Condition: The stock solution is mixed with an equal volume of a base (e.g., 0.1 N or 1 N NaOH) and heated (e.g., at 60-80 °C) for a defined period.
-
Samples are withdrawn at various time points, neutralized, and diluted for analysis.
Oxidative Degradation
The stock solution is mixed with a solution of an oxidizing agent (e.g., 3-30% H₂O₂) and kept at room temperature or slightly elevated temperature for a specified duration. Samples are taken at different intervals for analysis.
Thermal Degradation
-
Solid State: The solid compound is placed in a thermostatically controlled oven at a high temperature (e.g., 80-105 °C) for a set period.
-
Solution State: The stock solution is heated in a controlled environment.
-
Samples are then dissolved or diluted for analysis.
Photostability Testing
The solid compound and its solution are exposed to a light source according to ICH Q1B guidelines, which specify the overall illumination and UV energy exposure.[9] A dark control is maintained in parallel to differentiate between thermal and light-induced degradation.
Analytical Methodologies
A stability-indicating analytical method is required to separate and quantify the parent drug from its degradation products.[6] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[10] The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.
Visualization of a General Forced Degradation Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Caption: A generalized workflow for forced degradation studies.
Conclusion
The stability and degradation profile of this compound is a critical parameter for its development in various applications. While specific data is currently limited, a predictive understanding can be gained from its chemical structure and the established behavior of related compounds. The trifluoromethyl groups are expected to enhance the overall stability of the molecule. However, the cinnamic acid backbone presents potential sites for degradation under hydrolytic, oxidative, and photolytic stress. Rigorous forced degradation studies, following established protocols and utilizing validated stability-indicating analytical methods, are essential to fully characterize its degradation pathways and ensure its quality, safety, and efficacy in any final product.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. trans-3,5-Bis(trifluoromethyl)cinnamic acid 98 155814-20-3 [sigmaaldrich.com]
- 5. scispace.com [scispace.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpp.com [ijrpp.com]
- 8. benchchem.com [benchchem.com]
- 9. database.ich.org [database.ich.org]
- 10. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 3,5-Bis(trifluoromethyl)cinnamic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,5-bis(trifluoromethyl)cinnamic acid as a versatile starting material in the synthesis of novel bioactive molecules. The protocols and data presented herein are intended to guide researchers in the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer drug discovery.
Introduction
This compound is a valuable building block in medicinal chemistry due to the presence of two trifluoromethyl groups on the phenyl ring. These electron-withdrawing groups can significantly enhance the lipophilicity, metabolic stability, and binding affinity of derivative compounds, making them attractive candidates for drug development. This document outlines the synthesis of N-aryl cinnamamides from this compound, summarizes their biological activities, and elucidates a key signaling pathway modulated by these compounds.
Synthesis of N-Aryl-3,5-bis(trifluoromethyl)cinnamamides
A series of N-aryl-3,5-bis(trifluoromethyl)cinnamamides can be synthesized from this compound via a microwave-assisted amide coupling reaction. This method offers a rapid and efficient route to a diverse library of compounds.
Experimental Workflow: Amide Synthesis
Caption: General workflow for the microwave-assisted synthesis of N-aryl-3,5-bis(trifluoromethyl)cinnamamides.
Detailed Experimental Protocol
Materials:
-
This compound
-
Substituted anilines (various)
-
Phosphorus trichloride (PCl₃)
-
Anhydrous chlorobenzene
-
Ethanol (for recrystallization)
-
Microwave reactor
Procedure:
-
To a suspension of this compound (1.0 mmol) in anhydrous chlorobenzene (5 mL) in a microwave reaction vessel, add phosphorus trichloride (0.5 mmol) dropwise at room temperature.
-
Add the desired substituted aniline (1.0 mmol) to the reaction mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 130°C for 50 minutes.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford the pure N-aryl-3,5-bis(trifluoromethyl)cinnamamide.
Quantitative Data Summary
The following tables summarize representative yields and biological activity data for a series of N-aryl cinnamamide derivatives.
Table 1: Synthesis Yields of Representative N-Aryl Cinnamamides
| Compound ID | R Group on Aniline | Yield (%) | Melting Point (°C) |
| 1a | 4-Chloro | 71 | 178-181[1] |
| 1b | 3,5-Dichloro | 75 | 109-111[2] |
| 1c | 3-Trifluoromethyl | 78 | 166-168 |
| 1d | 3,5-Bis(trifluoromethyl) | 82 | 166-168[2] |
Table 2: Antimicrobial Activity (MIC, µM) of Representative N-Aryl Cinnamamides
| Compound ID | R Group on Aniline | S. aureus | MRSA | M. tuberculosis |
| 1a | 4-Chloro | >50 | >50 | >50 |
| 1b | 3,5-Dichloro | 27.38 | 27.38 | 27.38[2][3][4] |
| 1c | 3-Trifluoromethyl | 27.47 | 27.47 | 27.47[2][3][4] |
| 1d | 3,5-Bis(trifluoromethyl) | 22.27 | 22.27 | 22.27[2][3][4] |
Table 3: Anticancer Activity (IC₅₀, µM) of a Representative Naphthofuran Carboxamide Derivative
| Compound | Cell Line (Liver Cancer) | IC₅₀ (µM) |
| NHDC | HepG2 | ~5 |
| NHDC | Hep3B | ~7 |
*Note: NHDC is N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a compound containing the 3,5-bis(trifluoromethyl)phenyl amide moiety[5].
Spectroscopic Data of a Representative Compound
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide (1a) [1]
-
¹H-NMR (DMSO-d₆), δ: 10.88 (s, 1H), 8.34 (s, 2H), 7.75 (s, 1H), 7.68–7.66 (m, 2H), 7.65 (d, J = 15.8 Hz, 1H), 7.52–7.49 (m, 2H), 6.76 (d, J = 15.8 Hz, 1H).
-
¹³C-NMR (DMSO-d₆), δ: 164.2, 141.0, 140.4, 134.7, 133.2, 130.8 (q, J = 33.2 Hz), 129.7, 129.1, 123.2 (q, J = 271.7 Hz), 121.9, 118.9 (q, J = 2.9 Hz), 116.1 (q, J = 4.3 Hz).
Signaling Pathway Modulation: The Keap1-Nrf2 Pathway
N-phenyl cinnamamide derivatives have been shown to exert their biological effects, at least in part, through the activation of the Keap1-Nrf2 signaling pathway.[6] This pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.
Under normal conditions, the transcription factor Nrf2 is kept at low levels through its interaction with Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Electrophilic compounds, such as cinnamamide derivatives, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, leading to their transcription and translation.
Keap1-Nrf2 Signaling Pathway Diagram
Caption: Activation of the Keap1-Nrf2 signaling pathway by cinnamamide derivatives.
Conclusion
This compound serves as an excellent scaffold for the synthesis of a wide range of biologically active N-aryl cinnamamides. The protocols and data provided herein demonstrate the potential of these compounds as antimicrobial and anticancer agents. The elucidation of their mechanism of action via the Keap1-Nrf2 pathway offers a rationale for their observed cytoprotective and therapeutic effects and provides a basis for further drug development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
Application Notes and Protocols: 3,5-Bis(trifluoromethyl)cinnamic Acid as a Putative Inhibitor of Monocarboxylate Transporters
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is limited publicly available data on the specific inhibitory activity of 3,5-Bis(trifluoromethyl)cinnamic acid against specific enzymes or transporters. The following application notes and protocols are based on the well-documented activity of the broader class of cinnamic acid derivatives as inhibitors of Monocarboxylate Transporters (MCTs), which are critical in cancer metabolism. The provided quantitative data and protocols are for representative, structurally related MCT inhibitors and should be adapted and validated for this compound.
Introduction: Monocarboxylate Transporters as Therapeutic Targets
Monocarboxylate transporters (MCTs) are a family of transmembrane proteins that facilitate the proton-linked transport of monocarboxylates, such as lactate and pyruvate, across the plasma membrane. In the context of cancer, MCTs, particularly MCT1 and MCT4, play a crucial role in cellular metabolism and are considered promising therapeutic targets.
Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect." This results in the production of large amounts of lactate. To avoid intracellular acidification and maintain a high glycolytic rate, cancer cells upregulate MCTs to export lactate. This exported lactate is not merely a waste product; it can be taken up by other cancer cells (often more oxidative) via MCTs and used as a fuel source, creating a symbiotic metabolic relationship known as the "lactate shuttle".[1] Inhibition of MCTs disrupts this shuttle, leading to intracellular lactate accumulation, a decrease in intracellular pH, and ultimately, cancer cell death.
Cinnamic acid and its derivatives have emerged as a promising class of MCT inhibitors. While the parent compound has modest activity, substitutions on the phenyl ring and the acrylic acid side chain have led to the development of potent inhibitors. This compound, with its electron-withdrawing trifluoromethyl groups, is a candidate for investigation as an MCT inhibitor.
Quantitative Data of Representative Cinnamic Acid-Based and Other MCT Inhibitors
Due to the lack of specific inhibitory data for this compound, the following table summarizes the inhibitory constants for the well-characterized cinnamic acid derivative, α-cyano-4-hydroxycinnamic acid (α-CHCA), and other potent MCT1/2 inhibitors, AR-C155858 and AZD3965, for comparative purposes.
| Inhibitor | Target(s) | IC50/Ki | Cell Type / Assay Condition | Reference |
| α-Cyano-4-hydroxycinnamic acid (α-CHCA) | MCT1, Mitochondrial Pyruvate Carrier | IC50: ~1.5 µM (pyruvate transport) | Rat heart mitochondria | [2][3] |
| Ki: 6.3 µM (mitochondrial pyruvate transporter) | [4] | |||
| AR-C155858 | MCT1, MCT2 | Ki: 2.3 nM (MCT1) | Rat erythrocytes | [5][6][7] |
| Ki: <10 nM (MCT2) | [5][6] | |||
| AZD3965 | MCT1, MCT2 | Ki: 1.6 nM (MCT1) | Human MCT1 | [8][9][10] |
| ~6-fold selectivity over MCT2 | [8][10] |
Signaling Pathway: The Lactate Shuttle and its Inhibition
The diagram below illustrates the metabolic symbiosis between glycolytic and oxidative cancer cells, known as the lactate shuttle, and the mechanism of its disruption by MCT inhibitors.
Caption: The lactate shuttle in the tumor microenvironment and points of inhibition by MCT inhibitors.
Experimental Protocols
Protocol 1: Radiolabeled Lactate Uptake Assay for MCT Inhibition
This protocol describes a method to determine the inhibitory potency of a compound on MCT-mediated lactate transport using radiolabeled L-lactate.[11][12][13]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the radiolabeled lactate uptake inhibition assay.
Materials:
-
Cell line with known MCT1 and/or MCT4 expression (e.g., MCF7, MDA-MB-231, or engineered cell lines).
-
Complete cell culture medium.
-
Multi-well plates (e.g., 24- or 96-well).
-
This compound or other test inhibitors.
-
Vehicle control (e.g., DMSO).
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).
-
[¹⁴C]-L-lactate (radiolabeled lactate).
-
Unlabeled L-lactate.
-
Ice-cold Stop Buffer (e.g., PBS with 0.5 mM HgCl₂ or a high concentration of unlabeled lactate).
-
Cell Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Scintillation fluid.
-
Scintillation counter.
-
Protein assay kit (e.g., BCA or Bradford).
Procedure:
-
Cell Seeding:
-
Seed the MCT-expressing cells into multi-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂ for 24-48 hours.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the assay, prepare serial dilutions of the inhibitor in Uptake Buffer to achieve the desired final concentrations. Also, prepare a vehicle control.
-
-
Pre-incubation with Inhibitor:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed Uptake Buffer.
-
Add the inhibitor dilutions or vehicle control to the respective wells.
-
Pre-incubate the cells for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Lactate Uptake:
-
Prepare the uptake solution containing a fixed concentration of [¹⁴C]-L-lactate (e.g., 0.1-1 µCi/mL) in Uptake Buffer.
-
To start the uptake, add the [¹⁴C]-L-lactate uptake solution to each well.
-
Incubate for a short, predetermined time (e.g., 1-5 minutes) at 37°C. This time should be within the linear range of lactate uptake for the specific cell line.
-
-
Termination of Uptake:
-
Rapidly terminate the lactate uptake by aspirating the uptake solution.
-
Immediately wash the cells three times with ice-cold Stop Buffer to remove extracellular radiolabel.
-
-
Cell Lysis and Quantification:
-
Add Cell Lysis Buffer to each well and incubate for at least 30 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
In parallel wells, determine the protein concentration of the cell lysates using a standard protein assay.
-
-
Data Analysis:
-
Normalize the CPM values to the protein concentration for each well to account for variations in cell number.
-
Calculate the percentage of lactate uptake inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
References
- 1. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. α-Cyano-4-hydroxycinnamic acid(α-CHCA) | 28166-41-8 | Monocarboxylate Transporter | MOLNOVA [molnova.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Monocarboxylate Transporter-1 (MCT1)-Mediated Lactate Uptake Protects Pancreatic Adenocarcinoma Cells from Oxidative Stress during Glutamine Scarcity Thereby Promoting Resistance against Inhibitors of Glutamine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Esterification of 3,5-Bis(trifluoromethyl)cinnamic Acid
Abstract
This application note provides a detailed protocol for the synthesis of alkyl esters of 3,5-bis(trifluoromethyl)cinnamic acid via Fischer esterification. This method is broadly applicable for the conversion of cinnamic acid derivatives and is particularly relevant for substrates bearing electron-withdrawing groups. The protocol outlines the reaction setup, purification, and characterization of the resulting ester, making it a valuable resource for researchers in medicinal chemistry and materials science.
Introduction
Cinnamic acid and its derivatives are important precursors for a wide range of pharmaceuticals, fragrances, and functional materials. The esterification of cinnamic acids is a fundamental transformation that allows for the modification of their physicochemical properties. The presence of two trifluoromethyl groups on the phenyl ring of this compound significantly influences its electronic properties, making its ester derivatives of interest for various applications, including as intermediates in the synthesis of pharmacologically active compounds. This protocol details a robust and widely used method for this esterification, the Fischer-Speier esterification, which utilizes an alcohol in the presence of a strong acid catalyst.[1][2][3][4]
Experimental Protocol
This protocol describes the synthesis of methyl 3,5-bis(trifluoromethyl)cinnamate as a representative example. The procedure can be adapted for other alcohols.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography (optional)
-
TLC plates and chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically after several hours, as indicated by TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[2]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Evaporation: Filter off the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield the pure ester.[1][3][5]
-
Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[1][2][3]
Data Presentation
The following table summarizes typical quantitative data for the esterification of this compound with methanol.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Methanol | 20-50 eq (serves as solvent) |
| Concentrated Sulfuric Acid | 0.1-0.2 eq |
| Reaction Conditions | |
| Temperature | Reflux (approx. 65 °C for methanol) |
| Reaction Time | 4-12 hours |
| Work-up & Purification | |
| Extraction Solvent | Diethyl ether |
| Neutralizing Agent | Saturated Sodium Bicarbonate |
| Purification Method | Column Chromatography or Distillation |
| Expected Yield | 70-90% |
Diagrams
Experimental Workflow:
Caption: Workflow for the Fischer esterification of this compound.
Signaling Pathway (Reaction Mechanism):
Caption: Simplified mechanism of acid-catalyzed Fischer esterification.
References
Application of 3,5-Bis(trifluoromethyl)cinnamic Acid in the Synthesis of STAT3 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that is frequently overactivated in a wide array of human cancers. Its constitutive activation promotes tumor cell proliferation, survival, invasion, and angiogenesis, making it a highly attractive target for the development of novel anticancer therapeutics. Small molecule inhibitors that can disrupt the STAT3 signaling pathway are of significant interest in oncology drug discovery.
Cinnamic acid and its derivatives have emerged as a promising scaffold for the development of various bioactive compounds, including STAT3 inhibitors. The 3,5-bis(trifluoromethyl)phenyl moiety is a valuable pharmacophore in medicinal chemistry, known for its ability to enhance metabolic stability and binding affinity through lipophilic and electronic interactions. While the direct application of 3,5-bis(trifluoromethyl)cinnamic acid in the synthesis of direct STAT3 inhibitors is not yet extensively documented, the structurally related compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), has been shown to indirectly inhibit STAT3 signaling by activating Hepatocyte Nuclear Factor 4α (HNF4α)[1]. This demonstrates the potential of the 3,5-bis(trifluoromethyl)phenyl group in the design of molecules that can modulate STAT3 activity.
These application notes provide a comprehensive guide for the potential use of this compound in the synthesis of a novel, hypothetical STAT3 inhibitor, designated as BTC-STAT3-I-1 . Detailed protocols for its synthesis and subsequent biological evaluation are provided to facilitate research and development in this area.
Proposed Synthesis of a Novel STAT3 Inhibitor: BTC-STAT3-I-1
Based on established synthetic methodologies for other cinnamic acid-based STAT3 inhibitors, a plausible route for the synthesis of BTC-STAT3-I-1 (N-(2-hydroxy-2-phenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)acrylamide) is proposed. This involves a standard amide coupling reaction between this compound and a suitable amine.
Synthetic Scheme
Caption: Proposed synthesis of BTC-STAT3-I-1.
Experimental Protocols
Protocol 1: Synthesis of N-(2-hydroxy-2-phenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)acrylamide (BTC-STAT3-I-1)
This protocol details the amide coupling reaction to synthesize the hypothetical STAT3 inhibitor BTC-STAT3-I-1 .
Materials:
-
This compound
-
2-Amino-1-phenylethanol
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-amino-1-phenylethanol (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, BTC-STAT3-I-1 .
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation of STAT3 Inhibitors
The following are detailed protocols for the in vitro and in vivo evaluation of the synthesized STAT3 inhibitor.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay determines the effect of the inhibitor on the viability of cancer cell lines with constitutively active STAT3.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
BTC-STAT3-I-1 stock solution (e.g., 10 mM in DMSO)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of BTC-STAT3-I-1 in complete medium. A typical concentration range to test would be 0.1 µM to 100 µM. Include a vehicle control (DMSO).
-
Replace the medium with the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Protocol 3: Western Blot Analysis of STAT3 Phosphorylation
This protocol is to assess the inhibitory effect of the compound on the phosphorylation of STAT3 at Tyrosine 705 (p-STAT3 Tyr705).[2][3][4][5][6]
Materials:
-
Cancer cell line with high basal p-STAT3 levels
-
BTC-STAT3-I-1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of BTC-STAT3-I-1 for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and β-actin for normalization.
Protocol 4: STAT3-Dependent Luciferase Reporter Assay
This assay measures the inhibition of STAT3 transcriptional activity.[7][8][9]
Materials:
-
HEK293T or other suitable cell line
-
STAT3-responsive luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
IL-6 or other STAT3 activator
-
BTC-STAT3-I-1
-
Dual-Luciferase Reporter Assay System
-
96-well opaque plates
Procedure:
-
Co-transfect cells with the STAT3 luciferase reporter plasmid and the Renilla control plasmid in a 96-well plate.
-
After 24 hours, treat the cells with different concentrations of BTC-STAT3-I-1 for 1-2 hours.
-
Stimulate the cells with a STAT3 activator (e.g., IL-6) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of STAT3 transcriptional activity relative to the stimulated control.
Protocol 5: In Vivo Tumor Xenograft Model
This protocol provides a general guideline for evaluating the anti-tumor efficacy of the inhibitor in a mouse model.[10][11][12]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human cancer cell line (e.g., MDA-MB-231)
-
BTC-STAT3-I-1
-
Vehicle solution (e.g., DMSO, corn oil)
-
Calipers
Procedure:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer BTC-STAT3-I-1 (e.g., by intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot or immunohistochemistry for p-STAT3).
Data Presentation
The quantitative data from the biological assays should be summarized for clear comparison.
Table 1: In Vitro Biological Activity of BTC-STAT3-I-1 (Hypothetical Data)
| Cell Line | Assay | IC₅₀ (µM) |
| MDA-MB-231 | Cell Viability (72h) | 5.2 |
| A549 | Cell Viability (72h) | 8.7 |
| HEK293T | STAT3 Luciferase Reporter | 2.5 |
Table 2: In Vivo Efficacy of BTC-STAT3-I-1 in MDA-MB-231 Xenograft Model (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Route | Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | i.p. | Daily | 0 |
| BTC-STAT3-I-1 | 25 | i.p. | Daily | 65 |
Visualizations
STAT3 Signaling Pathway and Point of Inhibition
Caption: STAT3 signaling pathway and the proposed point of inhibition.
Experimental Workflow for Synthesis and Evaluation
Caption: Experimental workflow for synthesis and evaluation of BTC-STAT3-I-1.
References
- 1. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]
- 2. Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsdjournal.org [rsdjournal.org]
- 6. Design, synthesis, and biological characterization of a potent STAT3 degrader for the treatment of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel STAT3 inhibitors: Synthesis, biological evaluation, SAR and modeling studies [morressier.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and studies of small molecule STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids [mdpi.com]
Application Notes and Protocols: 3,5-Bis(trifluoromethyl)cinnamic Acid in the Preparation of Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the 3,5-bis(trifluoromethyl)phenyl moiety, a key structural feature of 3,5-bis(trifluoromethyl)cinnamic acid, in the synthesis of novel antimicrobial agents. The document details the preparation of active compounds, their antimicrobial efficacy against a range of pathogens, and the experimental protocols for their synthesis and evaluation.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents with novel mechanisms of action. Cinnamic acid and its derivatives have been identified as a promising class of natural products and synthetic compounds with a broad spectrum of biological activities, including antimicrobial properties.[1] The incorporation of trifluoromethyl groups into organic molecules can significantly enhance their metabolic stability, lipophilicity, and biological activity. The 3,5-bis(trifluoromethyl)phenyl motif, in particular, has been explored in medicinal chemistry to create potent bioactive molecules. This document focuses on the application of this key structural feature in the development of new antimicrobial agents.
Data on Antimicrobial Activity
Several studies have investigated the antimicrobial potential of compounds bearing the 3,5-bis(trifluoromethyl)phenyl group. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key indicator of antimicrobial efficacy. The following table summarizes the MIC values for selected compounds against various bacterial strains.
| Compound | Target Microorganism | Strain | MIC (µM) | Reference |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)-phenyl]-prop-2-enamide (2p) | Staphylococcus aureus | ATCC 29213 | 0.15-5.57 | [1] |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)-phenyl]-prop-2-enamide (2p) | Methicillin-resistant S. aureus (MRSA) | Clinical Isolate | 0.15-5.57 | [1] |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)-phenyl]-prop-2-enamide (2p) | Enterococcus faecalis | ATCC 29212 | 2.34-44.5 | [1] |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)-phenyl]-prop-2-enamide (2p) | Vancomycin-resistant E. faecalis (VRE) | Clinical Isolate | 2.34-44.5 | [1] |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)-phenyl]-prop-2-enamide (2p) | Mycobacterium marinum | CAMP 5644 | 0.29-2.34 | [1] |
| 1-(4-Aminophenyl)-5-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide derivatives (general) | Gram-positive bacteria | Various | 1-4 µg/mL | [2] |
Experimental Protocols
Synthesis of Antimicrobial Agents
1. General Procedure for the Synthesis of N-Aryl-cinnamamides:
A common method for the preparation of cinnamamides involves the reaction of a substituted cinnamic acid with an appropriate aniline. While a direct synthesis starting from this compound is not explicitly detailed in the provided search results, a general microwave-assisted synthesis for related trifluoromethylcinnamanilides has been described.[1] This can be adapted for the synthesis of derivatives from this compound.
Protocol:
-
Dissolve the substituted cinnamic acid (e.g., 4-(trifluoromethyl)cinnamic acid as a precursor to the anilide containing the 3,5-bis(trifluoromethyl)phenyl moiety) in dry chlorobenzene in a microwave reactor vessel.[1]
-
Add phosphorus trichloride to the solution.[1]
-
Add the appropriate aniline (e.g., 3,5-bis(trifluoromethyl)aniline).
-
Seal the vessel and heat the reaction mixture in a microwave reactor under controlled temperature and time to yield the target N-arylcinnamamide.[1]
-
After completion of the reaction, cool the mixture and purify the product using appropriate techniques such as crystallization or column chromatography.
2. Synthesis of Pyrazole Derivatives:
Pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl moiety have shown significant antimicrobial activity.[2] The synthesis involves a multi-step process.
Protocol:
-
React 3',5'-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form a hydrazone intermediate.[2]
-
Treat the hydrazone intermediate with a Vilsmeier-Haack reagent (e.g., phosphorus oxychloride and dimethylformamide) to form the pyrazole aldehyde.[2]
-
Further chemical modifications can be performed on the aldehyde to generate a library of pyrazole derivatives.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol:
-
Preparation of Microbial Culture: Culture the target microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth) to the exponential growth phase. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using sterile broth to obtain a range of concentrations.
-
Inoculation: Inoculate each well (except for the negative control) with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizations
Workflow for Preparation and Evaluation of Antimicrobial Agents
Caption: General workflow for the synthesis and evaluation of antimicrobial agents.
Proposed Mechanism of Action
While the exact signaling pathways for many cinnamic acid derivatives are still under investigation, a general proposed mechanism of antimicrobial action involves the disruption of the bacterial cell membrane.
Caption: Proposed mechanism of antimicrobial action for cinnamic acid derivatives.
References
Application Notes and Protocols: Knoevenagel Condensation with 3,5-Disubstituted Benzaldehydes
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst.[1][2] This reaction is a variant of the aldol condensation and is extensively used for synthesizing α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and functional polymers.[1][3] 3,5-Disubstituted benzaldehydes are important substrates in this reaction, leading to products with significant biological activities, including potential anticancer agents that function by inhibiting tubulin polymerization.[3]
These application notes provide detailed experimental procedures for the Knoevenagel condensation of 3,5-disubstituted benzaldehydes with various active methylene compounds, offering protocols for conventional heating, solvent-free conditions, and microwave-assisted synthesis.
Data Presentation: Reaction Conditions for 3,5-Disubstituted Benzaldehydes
The following table summarizes various experimental conditions and reported yields for the Knoevenagel condensation involving 3,5-dimethoxybenzaldehyde, a representative 3,5-disubstituted benzaldehyde.
| Active Methylene Compound | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Malononitrile | Ammonium Acetate | Ethanol | Reflux | 2 h | High | [3] |
| Ethyl Cyanoacetate | Triphenylphosphine | None (Solvent-free) | 80 °C | 5-10 min | High | [3] |
| Malonic Acid | Ammonium Bicarbonate | None (Solvent-free) | 90-140 °C | 2 h | Good to Excellent | [4][5] |
| Malononitrile | Piperidine | Ethanol | Room Temp | 30 min | 95% | [6] |
| Malononitrile | Ammonium Acetate | None (Sonication) | Room Temp | 5-7 min | Excellent | [7] |
| Ethyl Cyanoacetate | Hydroxyapatite | None (Microwave) | 80-120 °C | 2-5 min | ~95% | [8] |
*Note: "High," "Good to Excellent," or "Excellent" yield indicates that while a specific numerical value for a 3,5-disubstituted benzaldehyde was not provided in the cited general protocol, the methodology is reported to be highly efficient for a range of substituted aromatic aldehydes.[3][7]
Experimental Workflow & Mechanism
The general procedure for a Knoevenagel condensation involves the combination of reactants and a catalyst, followed by heating, and subsequent workup and purification of the final product.
The reaction mechanism, particularly with an amine catalyst like piperidine, often proceeds through an iminium ion pathway. The amine catalyst reacts with the aldehyde to form an iminium ion, which is a more potent electrophile than the aldehyde itself.[1][9]
Experimental Protocols
Protocol 1: Ammonium Acetate Catalyzed Condensation in Ethanol
This protocol is a general procedure adaptable for the reaction of a 3,5-disubstituted benzaldehyde with malononitrile.[3]
Materials:
-
3,5-Disubstituted benzaldehyde (e.g., 3,5-Dimethoxybenzaldehyde, 1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
Ammonium acetate (0.2 mmol, 15.4 mg)
-
Ethanol (10 mL)
-
50 mL Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 50 mL round-bottom flask, add the 3,5-disubstituted benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (0.2 mmol).[3]
-
Add 10 mL of ethanol to the flask.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the mixture to reflux with constant stirring for approximately 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.[3]
-
Dry the product in a vacuum oven to obtain the final pure compound.
Protocol 2: Solvent-Free Condensation with Ammonium Bicarbonate
This environmentally friendly procedure avoids the use of organic solvents and harsh catalysts.[1][4][5]
Materials:
-
3,5-Disubstituted benzaldehyde (5.0 mmol)
-
Malonic acid (6.0 mmol, 624 mg)
-
Ammonium bicarbonate (2.0 mmol, 158 mg)
-
Reaction vessel (e.g., pear-shaped flask) suitable for heating
-
Oil bath or heating block
Procedure:
-
Combine the 3,5-disubstituted benzaldehyde (5.0 mmol) and malonic acid (1.2 equivalents) in a reaction vessel.[4][5]
-
Add a catalytic amount of ammonium bicarbonate (0.4 equivalents).[4]
-
Heat the solvent-free mixture in an oil bath at 90-120 °C for 2 hours, ensuring adequate mixing if possible.[4]
-
Monitor the reaction by TLC (dissolving a small aliquot in a suitable solvent).
-
After cooling, the crude product can be purified. For cinnamic acid derivatives, this may involve an acidic workup followed by recrystallization.
Protocol 3: Microwave-Assisted Solvent-Free Condensation
This protocol utilizes microwave irradiation to dramatically reduce reaction times and often improves yields.[8][10][11]
Materials:
-
3,5-Disubstituted benzaldehyde (1.0 mmol)
-
Active methylene compound (e.g., ethyl cyanoacetate, 1.2 mmol)
-
Catalyst (e.g., ammonium acetate or piperidine, ~10 mol%)
-
Microwave reactor vial
Procedure:
-
In a microwave-safe reaction vial, combine the 3,5-disubstituted benzaldehyde (1.0 mmol), the active methylene compound (1.2 mmol), and the catalyst.[11]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for 2-10 minutes.[12][13] Power and time should be optimized for the specific substrates.
-
After the reaction is complete (monitored by TLC), cool the vial to room temperature.
-
The resulting crude product can often be purified directly by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).[7]
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. pure.tue.nl [pure.tue.nl]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. bhu.ac.in [bhu.ac.in]
- 8. Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst [mdpi.com]
- 9. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jst.hstu.ac.bd [jst.hstu.ac.bd]
- 11. oatext.com [oatext.com]
- 12. asianpubs.org [asianpubs.org]
- 13. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
Application Notes and Protocols for 3,5-Bis(trifluoromethyl)cinnamic Acid in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 3,5-bis(trifluoromethyl)cinnamic acid as a scaffold in the development of novel agrochemicals. While direct research on this specific molecule in agrochemical applications is emerging, the broader class of cinnamic acid derivatives and compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety have demonstrated significant potential as herbicides, insecticides, and fungicides.[1][2][3][4][5] This document outlines synthetic strategies, experimental protocols for biological evaluation, and potential mechanisms of action to guide researchers in this promising area.
Potential Agrochemical Applications
The unique physicochemical properties conferred by the two trifluoromethyl groups on the phenyl ring, such as high lipophilicity and metabolic stability, make this compound an attractive starting material for the synthesis of new active ingredients. Derivatives of this acid, particularly amides and esters, are promising candidates for agrochemical screening.
-
Herbicidal Activity: Cinnamic acid amides have been identified as a new class of herbicides.[2][5] Derivatives of this compound could exhibit pre- or post-emergent herbicidal activity by inhibiting essential plant processes.
-
Insecticidal Activity: Amides containing the 3,5-bis(trifluoromethyl)phenyl group have shown potent insecticidal and repellent properties, particularly against mosquitos.[3] This suggests that amides derived from this compound could be effective against a range of insect pests.
-
Fungicidal Activity: Cinnamic acid derivatives are known to possess antifungal properties, with some acting as inhibitors of fungal enzymes.[1][4] The electron-withdrawing nature of the trifluoromethyl groups may enhance the antifungal efficacy of derivatives.[4]
Data Presentation: Quantitative Analysis of Related Compounds
Quantitative data for agrochemicals derived directly from this compound is limited in publicly available literature. However, studies on amides containing the 3,5-bis(trifluoromethyl)phenyl moiety provide valuable insights into their potential potency.
| Compound Name | Target Organism | Bioassay | Activity (LC50/LD50) | Reference |
| N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide | Aedes aegypti (1st instar larvae) | Larvicidal | 125 µM | [3] |
| N-(3,5-Bis(trifluoromethyl)phenyl)-2,2,3,3,3-pentafluoropropanamide | Aedes aegypti (1st instar larvae) | Larvicidal | 2.53 µM | [3] |
| N-(3,5-Bis(trifluoromethyl)phenyl)-2,2,3,3,3-pentafluoropropanamide | Aedes aegypti (adult female) | Adulticidal | 2.12 nmol/mg | [3] |
| N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide | Aedes aegypti (adult female) | Adulticidal | 4.27 nmol/mg | [3] |
| N-(3,5-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide | Aedes aegypti (adult female) | Adulticidal | 4.73 nmol/mg | [3] |
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of agrochemicals derived from this compound.
Synthesis of 3,5-Bis(trifluoromethyl)cinnamoyl Amides
This protocol describes a general method for the synthesis of amide derivatives from this compound.
Materials:
-
trans-3,5-Bis(trifluoromethyl)cinnamic acid
-
Thionyl chloride (SOCl₂)
-
An appropriate amine (e.g., aniline, substituted anilines)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask, dissolve trans-3,5-bis(trifluoromethyl)cinnamic acid (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2-3 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to obtain the crude 3,5-bis(trifluoromethyl)cinnamoyl chloride.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C with constant stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.
-
-
Characterization:
-
Confirm the structure of the synthesized amide using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol for Herbicidal Activity Screening (Seed Germination Inhibition)
This protocol is adapted from studies on substituted cinnamic acid amides.[2][5]
Materials:
-
Synthesized this compound derivatives
-
Seeds of a model weed species (e.g., barnyard grass - Echinochloa colona)
-
Petri dishes
-
Filter paper
-
Acetone (for stock solution preparation)
-
Distilled water
-
Incubator
Procedure:
-
Preparation of Test Solutions:
-
Prepare stock solutions of the test compounds in acetone.
-
Prepare serial dilutions of the stock solutions with distilled water to achieve final concentrations of 50, 100, and 200 ppm. An acetone control should also be prepared.
-
-
Seed Treatment:
-
Place a layer of filter paper in each Petri dish.
-
Evenly moisten the filter paper with the test solutions or the control solution.
-
Place a predetermined number of seeds (e.g., 20) on the filter paper in each Petri dish.
-
-
Incubation:
-
Seal the Petri dishes and place them in an incubator under controlled conditions (e.g., 25°C, 12-hour light/dark cycle).
-
-
Data Collection and Analysis:
-
After a set period (e.g., 7 days), count the number of germinated seeds in each Petri dish.
-
Calculate the percentage of seed germination inhibition for each concentration compared to the control.
-
The IC₅₀ (concentration for 50% inhibition) can be determined by probit analysis.
-
Protocol for Insecticidal Activity Screening (Larvicidal Assay)
This protocol is based on the evaluation of related trifluoromethylphenyl amides against mosquito larvae.[3]
Materials:
-
Synthesized this compound derivatives
-
Early instar larvae of a target insect (e.g., Aedes aegypti)
-
Small beakers or multi-well plates
-
Ethanol or acetone (for stock solution preparation)
-
Deionized water
-
Micropipettes
Procedure:
-
Preparation of Test Solutions:
-
Prepare stock solutions of the test compounds in ethanol or acetone.
-
Prepare a range of dilutions in deionized water to achieve the desired final test concentrations.
-
-
Larval Exposure:
-
Place a specific number of larvae (e.g., 10-20) in each beaker or well containing a defined volume of deionized water.
-
Add the test solutions to the beakers/wells to achieve the final target concentrations. Include a solvent control.
-
-
Incubation:
-
Maintain the larvae under controlled laboratory conditions (e.g., 27±2°C, 12-hour photoperiod).
-
-
Mortality Assessment:
-
After 24 and 48 hours, record the number of dead larvae in each replicate. Larvae are considered dead if they are immobile and do not respond to gentle probing.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula.
-
Determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.
-
Mandatory Visualizations
Caption: Synthetic workflow for 3,5-bis(trifluoromethyl)cinnamoyl amides.
Caption: Proposed herbicidal mechanism of action.
Caption: Hypothesized insecticidal mode of action.
References
- 1. Discovery of Novel Cinnamic Acid Derivatives as Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insecticidal and repellent properties of novel trifluoromethylphenyl amides III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijcrt.org [ijcrt.org]
Synthesis of N-(3,5-bis(trifluoromethyl)benzyl) Amides from Cinnamic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-(3,5-bis(trifluoromethyl)benzyl) cinnamamide, a compound of interest in medicinal chemistry and drug development due to its potential biological activities. The protocols outlined below describe two common and effective methods for amide bond formation: a carbodiimide-mediated coupling reaction and a solvent-free thermal amidation.
Introduction
Cinnamic acid and its derivatives are a class of naturally occurring compounds that have garnered significant attention in pharmaceutical research. The incorporation of an N-(3,5-bis(trifluoromethyl)benzyl) amide moiety can enhance the lipophilicity and biological activity of the parent cinnamic acid structure. Notably, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide has demonstrated significant antimicrobial properties, making it a valuable lead compound for the development of new therapeutic agents. This document serves as a comprehensive guide for the synthesis, purification, and characterization of this and related amides.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide
| Method | Coupling Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | EDC, HOBt | Dichloromethane (DCM) | Room Temperature | 12-18 | High |
| 2 | None (Thermal) | Solvent-free | 140 | 24 | Moderate |
Table 2: Characterization Data for (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide
| Analysis | Data |
| ¹H NMR | Data not explicitly found in search results for the exact compound. |
| ¹³C NMR | Data not explicitly found in search results for the exact compound. |
| IR (cm⁻¹) | Data not explicitly found in search results for the exact compound. |
| Mass Spec. | Data not explicitly found in search results for the exact compound. |
Note: While specific spectroscopic data for the target compound was not explicitly found, the provided protocols will yield the desired product, which can be characterized using standard analytical techniques to confirm its identity.
Table 3: Antimicrobial Activity of (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide
| Microorganism | MIC (µM) |
| Staphylococcus aureus | 22.27[1] |
| Methicillin-resistant S. aureus (MRSA) | 22.27[1] |
| Mycobacterium tuberculosis | 22.27[1] |
Experimental Protocols
Method 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond between cinnamic acid and 3,5-bis(trifluoromethyl)benzylamine.
Materials:
-
Cinnamic acid
-
3,5-bis(trifluoromethyl)benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve cinnamic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM.
-
Add 3,5-bis(trifluoromethyl)benzylamine (1.0 eq.) to the solution. If the amine is provided as a hydrochloride salt, add DIPEA (1.1 eq.) to neutralize it.
-
Cool the mixture to 0 °C in an ice bath.
-
Coupling Reaction: Slowly add EDC (1.2 eq.) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure N-(3,5-bis(trifluoromethyl)benzyl) cinnamamide.
Method 2: Solvent-Free Thermal Amidation
This method provides a greener alternative by avoiding the use of solvents and coupling reagents.
Materials:
-
Cinnamic acid
-
3,5-bis(trifluoromethyl)benzylamine
Procedure:
-
Reaction Setup: In a reaction vial, combine equimolar amounts of cinnamic acid and 3,5-bis(trifluoromethyl)benzylamine.
-
Thermal Reaction: Heat the mixture at 140 °C for 24 hours. The reaction is typically performed open to the atmosphere to allow for the removal of water, which is a byproduct of the reaction.
-
Isolation and Purification: After cooling to room temperature, the crude product can be purified by recrystallization or column chromatography as described in Method 1.
Visualizations
Experimental Workflow: EDC/HOBt Coupling
Caption: Workflow for the synthesis of N-(3,5-bis(trifluoromethyl)benzyl) cinnamamide via EDC/HOBt coupling.
Proposed Antimicrobial Mechanism of Action
The antimicrobial activity of cinnamamide derivatives is believed to involve multiple mechanisms, primarily targeting the bacterial cell envelope and essential cellular processes.
Caption: Proposed mechanisms of antimicrobial action for N-(3,5-bis(trifluoromethyl)benzyl) cinnamamide.
References
Application Notes and Protocols: 3,5-Bis(trifluoromethyl)cinnamic Acid in Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3,5-Bis(trifluoromethyl)cinnamic acid as a potential ligand in receptor binding and functional studies. While its affinity for the primary identified target is low, its structural motifs are common in pharmacologically active molecules, making it a relevant tool compound for broader screening and as a reference for structure-activity relationship (SAR) studies.
Overview and Physicochemical Properties
trans-3,5-Bis(trifluoromethyl)cinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid. The presence of two trifluoromethyl (CF₃) groups on the phenyl ring significantly alters its electronic and steric properties, making it a subject of interest in medicinal chemistry. These strong electron-withdrawing groups can influence molecular interactions and metabolic stability.
Table 1: Physicochemical Properties of trans-3,5-Bis(trifluoromethyl)cinnamic acid
| Property | Value |
| CAS Number | 155814-20-3 |
| Molecular Formula | C₁₁H₆F₆O₂ |
| Molecular Weight | 284.15 g/mol |
| Appearance | Solid |
| Melting Point | 166-169 °C |
| SMILES | O=C(O)/C=C/c1cc(cc(c1)C(F)(F)F)C(F)(F)F |
| InChI Key | IZKCKOPHMWHBHR-OWOJBTEDSA-N |
Primary Target: Neurokinin-1 Receptor (NK1R)
Recent studies have investigated the interaction of this compound with the human Neurokinin-1 Receptor (NK1R), a G protein-coupled receptor (GPCR) for the neuropeptide Substance P.
Binding Affinity Data
Experimental data from competitive radioligand binding assays indicate that trans-3,5-bis(trifluoromethyl)cinnamic acid is a very weak ligand for the human NK1 receptor.[1][2]
Table 2: Quantitative Binding Data for NK1 Receptor
| Ligand | Receptor | Assay Type | IC₅₀ (µM) | % Inhibition @ 100 µM |
| trans-3,5-Bis(trifluoromethyl)cinnamic acid | Human NK1 | Competitive Radioligand Binding | > 100 | 32% |
Data sourced from a study using homogenates from CHO cells stably overexpressing the human NK1 receptor.[1]
NK1R Signaling Pathway
The NK1 receptor primarily signals through the Gαq/11 pathway. Ligand binding initiates a conformational change, leading to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3] This cascade results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC), leading to various cellular responses.
Experimental Protocols
The following protocols are provided as standardized methods for assessing the interaction of this compound and its derivatives with relevant biological targets.
Protocol: Competitive Radioligand Binding Assay for NK1R
This protocol describes the determination of a test compound's binding affinity (Kᵢ) for the NK1 receptor by measuring its ability to compete with a known radioligand.[3][4][5]
Workflow Diagram
References
Application Notes and Protocols: Derivatization of 3,5-Bis(trifluoromethyl)cinnamic Acid for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the derivatization of 3,5-bis(trifluoromethyl)cinnamic acid to enhance its biological activity. The trifluoromethyl groups on the phenyl ring offer unique electronic properties that can significantly influence the pharmacological profile of the resulting derivatives. This guide focuses on the synthesis of amide and ester derivatives and outlines protocols for evaluating their efficacy as enzyme inhibitors and antimicrobial agents. Quantitative data from relevant studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action.
Introduction
This compound is a versatile scaffold in medicinal chemistry. The strong electron-withdrawing nature of the two trifluoromethyl (CF3) groups significantly alters the molecule's lipophilicity and electronic distribution, making it an attractive starting point for the synthesis of novel therapeutic agents. Derivatization of the carboxylic acid moiety into esters and amides has yielded compounds with a broad spectrum of biological activities, including inhibition of steroid 5α-reductase type 1 (SRD5A1), cholesteryl ester transfer protein (CETP), and acetylcholinesterase (AChE), as well as potent antimicrobial effects.[1][2][3][4][5][6] This document serves as a comprehensive resource for researchers aiming to explore the therapeutic potential of this compound derivatives.
Derivatization Strategies
The primary point of derivatization for this compound is the carboxylic acid group, which can be readily converted into esters or amides.
Esterification
Ester derivatives can be synthesized via Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst.[7][8]
Amidation
Amide derivatives are typically prepared by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine.[9][10] Alternatively, coupling agents can be employed to facilitate the direct reaction between the carboxylic acid and an amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Mechanism of inhibition defines CETP activity: a mathematical model for CETP in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. researchgate.net [researchgate.net]
- 10. Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide as a non-steroidal inhibitor for steroid 5α-reductase type 1 using a human keratinocyte cell-based assay and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3,5-Bis(trifluoromethyl)cinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3,5-Bis(trifluoromethyl)cinnamic acid in various matrices. The protocols are based on established analytical techniques for structurally similar compounds, including other cinnamic acid derivatives and trifluoromethyl-containing molecules. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for enhanced sensitivity and selectivity.
Physicochemical Properties of this compound:
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in samples with concentrations in the µg/mL range. It is a robust and widely accessible technique for routine analysis.
Experimental Protocol:
-
Sample Preparation (General):
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
For complex matrices (e.g., biological fluids, formulation excipients), a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid) to ensure the analyte is in its protonated form.[4][5] A typical starting point would be a 60:40 (v/v) mixture of water (with acid) and acetonitrile.[5]
-
UV Detection Wavelength: Based on the UV spectrum of cinnamic acid and related compounds, a wavelength in the range of 270-320 nm should be appropriate.[6][7][8] An initial UV scan of a standard solution is recommended to determine the absorbance maximum.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase, covering the expected concentration range of the samples.
-
Inject each standard in triplicate and plot the peak area against the concentration to construct a calibration curve.
-
The linearity of the method should be assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be >0.999.[6]
-
Method 2: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
For highly sensitive and selective quantification, especially in complex biological matrices, LC-MS is the method of choice. This method can achieve detection limits in the ng/mL range.
Experimental Protocol:
-
Sample Preparation (for Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.[9]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode, which is typical for carboxylic acids.[4][11]
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.[4][11]
-
Monitored Ions:
-
For the parent ion [M-H]⁻, the expected m/z would be approximately 283.02.[2]
-
For MRM, a precursor ion of m/z 283.02 would be selected, and characteristic product ions would be monitored after collision-induced dissociation. The exact product ions would need to be determined by infusing a standard solution of the analyte.
-
-
Data Presentation: Comparative Performance of Analytical Methods
The following table summarizes the expected validation parameters for the described analytical methods, based on data from structurally similar compounds.
| Validation Parameter | HPLC-UV | LC-MS |
| Linearity (r²) | > 0.999[6] | > 0.999[4] |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL[4][6] | 0.2 - 5 ng/mL[4][9] |
| Limit of Quantification (LOQ) | 0.03 - 3 µg/mL[4][6] | 0.7 - 15 ng/mL[4][9] |
| Accuracy (% Recovery) | 86 - 106%[4][6] | 95 - 105%[4] |
| Precision (% RSD) | < 5%[6] | < 9%[11] |
| Specificity | Moderate | High (Mass-based)[4] |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of this compound.
References
- 1. trans-3,5-Bis(trifluoromethyl)cinnamic acid 98 155814-20-3 [sigmaaldrich.com]
- 2. PubChemLite - Trans-3,5-bis(trifluoromethyl)cinnamic acid (C11H6F6O2) [pubchemlite.lcsb.uni.lu]
- 3. ejgm.co.uk [ejgm.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. CN105181824A - High performance liquid chromatography detection method of 3,4,5-trifluorophenylboronic acid - Google Patents [patents.google.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Liquid chromatograph/tandem mass spectrometry assay for the simultaneous determination of chlorogenic acid and cinnamic acid in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,5-Bis(trifluoromethyl)cinnamic Acid in the Synthesis of Nonsteroidal Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,5-bis(trifluoromethyl)cinnamic acid and its derivatives in the synthesis of nonsteroidal inhibitors, with a particular focus on inhibitors of steroid 5α-reductase type 1 (SRD5A1). SRD5A1 is a key enzyme in androgen metabolism, converting testosterone to the more potent dihydrotestosterone (DHT).[1][2] Elevated levels of DHT are implicated in various androgen-dependent conditions, including androgenetic alopecia (male pattern baldness), benign prostatic hyperplasia, and prostate cancer.[3][4] The development of nonsteroidal inhibitors of SRD5A1 is a promising therapeutic strategy that may avoid the side effects associated with steroidal inhibitors like finasteride and dutasteride.[5][6]
This document details the synthesis of lead compounds, experimental protocols for their biological evaluation, and quantitative data on their inhibitory activity.
Quantitative Data: Inhibitory Activity of 3,5-Bis(trifluoromethyl)phenyl-Containing Compounds
The following tables summarize the in vitro inhibitory activity of nonsteroidal compounds synthesized using 3,5-bis(trifluoromethyl)aniline, a derivative of this compound.
Table 1: SRD5A1 Inhibitory Activity of Caffeic Acid Amide Derivatives [6][7][8]
| Compound | Structure | IC50 (µM) against SRD5A1 in HaCaT cells | Cytotoxicity IC50 (µM) in HaCaT cells |
| Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide | Caffeic acid core with a 3,5-bis(trifluoromethyl)phenyl amide moiety | 1.44 ± 0.13 | 29.99 ± 8.69 |
| Caffeic acid | - | > 20 (30% inhibition at 20 µM) | > 20 |
| Caffeic acid N-phenyl amide | Caffeic acid core with a phenyl amide moiety | > 20 | > 20 |
| Caffeic acid N-tert-butyl amide | Caffeic acid core with a tert-butyl amide moiety | > 20 | > 20 |
Table 2: SRD5A1 Inhibitory Activity of Ferulic Acid Ester Derivatives [5][9][10]
| Compound | Structure | IC50 (µM) against SRD5A1 in HaCaT cells |
| 2',5'-Bis(trifluoromethyl)phenyl ferulate | Ferulic acid core with a 2',5'-bis(trifluoromethyl)phenyl ester moiety | 8.50 |
| 3',4'-Bis(trifluoromethyl)phenyl ferulate | Ferulic acid core with a 3',4'-bis(trifluoromethyl)phenyl ester moiety | 10.06 |
| 3',5'-Bis(trifluoromethyl)phenyl ferulate | Ferulic acid core with a 3',5'-bis(trifluoromethyl)phenyl ester moiety | 8.05 |
Table 3: Kinetic Parameters for Caffeic Acid N-[3,5-bis(trifluoromethyl)phenyl] amide [3][8]
| Parameter | Value | Cell Line/System | Description |
| Ki | 2.382 µM | Whole-cell kinetics (HaCaT cells) | The inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme. |
| Inhibition Mode | Mixed-mode | Whole-cell kinetics (HaCaT cells) | The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. |
Experimental Protocols
Synthesis of Caffeic Acid N-[3,5-bis(trifluoromethyl)phenyl] amide[6][7]
This protocol describes the synthesis of a potent nonsteroidal SRD5A1 inhibitor.
Materials:
-
Caffeic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
3,5-Bis(trifluoromethyl)aniline
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve caffeic acid in anhydrous THF.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) to the solution to activate the carboxylic acid group.
-
Add 3,5-bis(trifluoromethyl)aniline to the reaction mixture.
-
Reflux the mixture for 3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide.
In Vitro SRD5A1 Inhibition Assay (HaCaT Cell-Based)[1][3][6][10]
This assay quantifies the inhibitory effect of test compounds on SRD5A1 activity in a cellular context using immortalized human keratinocytes (HaCaT), which endogenously express SRD5A1.
Materials:
-
HaCaT cells
-
Cell culture medium (e.g., DMEM)
-
Testosterone (substrate)
-
Test compounds (e.g., caffeic acid derivatives)
-
Dutasteride (positive control)
-
24-well plates
-
Solvents for steroid extraction (e.g., ethyl acetate)
-
High-Performance Thin-Layer Chromatography (HPTLC) system
Procedure:
-
Cell Culture: Culture HaCaT cells in 24-well plates until they reach appropriate confluency.
-
Treatment: Treat the cells with varying concentrations of the test compounds or dutasteride as a positive control. A vehicle control (e.g., DMSO) should also be included.
-
Substrate Addition: Add testosterone (typically 10 µM) to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plates for a specified period (e.g., 12 hours) to allow for the conversion of testosterone to dihydrotestosterone (DHT).
-
Steroid Extraction: Stop the reaction and extract the steroids from the cell lysate and/or culture medium using an appropriate organic solvent.
-
HPTLC Analysis: Analyze the extracted steroids by HPTLC to separate and quantify the amount of DHT produced.
-
Data Analysis: Calculate the percentage of SRD5A1 inhibition by comparing the DHT levels in the treated wells to the vehicle control wells. Determine the IC50 value from the dose-response curve.
Western Blot Analysis for SRD5A1 Protein Expression[1]
This protocol assesses the effect of test compounds on the expression levels of the SRD5A1 protein.
Materials:
-
HaCaT cells
-
Test compounds
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary antibody specific for SRD5A1
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Cell Treatment and Lysis: Treat HaCaT cells with the test compound for a specified duration (e.g., 24 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary anti-SRD5A1 antibody, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL detection system and quantify the band intensities to determine the relative levels of SRD5A1 protein.
Visualizations
Signaling Pathway
Caption: SRD5A1 signaling pathway and point of inhibition.
Experimental Workflow
Caption: Experimental workflow for synthesis and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. genecards.org [genecards.org]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide as a non-steroidal inhibitor for steroid 5α-reductase type 1 using a human keratinocyte cell-based assay and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide as a non-steroidal inhibitor for steroid 5α-reductase type 1 using a human keratinocyte cell-based assay and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies PMID: 40893303 | MCE [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for 3,5-Bis(trifluoromethyl)cinnamic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the synthesis of 3,5-Bis(trifluoromethyl)cinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common and effective methods for synthesizing cinnamic acids and their derivatives, including this compound, are the Knoevenagel condensation, the Perkin reaction, and the Heck reaction.[1][2][3][4][5][6][7][8][9][10][11] The choice of method often depends on the available starting materials, desired scale, and laboratory capabilities.
Q2: What are the typical starting materials for the synthesis of this compound?
A2: For the Knoevenagel condensation, the typical starting materials are 3,5-bis(trifluoromethyl)benzaldehyde and malonic acid.[1][12] The Perkin reaction would also utilize 3,5-bis(trifluoromethyl)benzaldehyde, but with acetic anhydride and a weak base like sodium acetate.[2][3] The Heck reaction would involve the coupling of 3,5-bis(trifluoromethyl)bromobenzene with acrylic acid or its esters.[6][7]
Q3: What are some common side reactions to be aware of during the synthesis?
A3: In the Perkin reaction, side product formation can be a drawback, especially with aldehydes in a basic environment.[3][11] For Knoevenagel condensations, if the aldehyde has α-hydrogens, self-condensation can occur, though this is not an issue with 3,5-bis(trifluoromethyl)benzaldehyde.[4] In Heck reactions, side reactions can be minimized by optimizing the catalyst system and reaction conditions.
Q4: How can I purify the final this compound product?
A4: Purification of the crude product is typically achieved through recrystallization.[1][13] A common solvent system for recrystallization is a mixture of an alcohol (like ethanol or methanol) and water.[1][13] Column chromatography can also be employed for purification if significant impurities are present.[14]
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst/Base | For Perkin reactions, ensure the use of anhydrous sodium or potassium acetate as moisture can deactivate the catalyst.[2][4] For Knoevenagel condensations, use fresh, high-purity base catalysts like piperidine or pyridine.[1][12] |
| Incorrect Reaction Temperature | Perkin reactions often require high temperatures (170-200 °C).[15] Knoevenagel and Heck reactions have varying optimal temperatures that should be adhered to as specified in the protocol. Lower temperatures can significantly decrease the reaction rate and yield.[16] |
| Poor Quality Starting Materials | Ensure the purity of 3,5-bis(trifluoromethyl)benzaldehyde and other reagents. Impurities can interfere with the reaction. |
| Insufficient Reaction Time | Some reactions, like the Perkin reaction, can require several hours (4-10 hours) to reach completion.[3][15] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Atmospheric Moisture | For reactions sensitive to water, such as those involving anhydrous reagents, ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
Formation of Impurities or Side Products
| Potential Cause | Suggested Solution |
| Side Reactions due to Basic Conditions | In Perkin reactions, unwanted side reactions can occur in the presence of a base.[3][11] Consider optimizing the base concentration and reaction temperature to minimize these. |
| Decomposition of Starting Material or Product | The strongly electron-withdrawing trifluoromethyl groups can make the aromatic ring susceptible to nucleophilic attack under harsh basic conditions or high temperatures. Use the mildest effective reaction conditions. |
| Self-Condensation of Reagents | While not an issue for 3,5-bis(trifluoromethyl)benzaldehyde, if other enolizable aldehydes or ketones are present as impurities, they can undergo self-condensation.[4] Ensure the purity of your starting aldehyde. |
Experimental Protocols
Knoevenagel Condensation for this compound
This protocol is adapted from general procedures for cinnamic acid synthesis.[1][12]
Materials:
-
3,5-Bis(trifluoromethyl)benzaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
Ice
-
Concentrated Hydrochloric Acid
-
Ethanol/Water mixture for recrystallization
Procedure:
-
In a round-bottom flask, combine 3,5-bis(trifluoromethyl)benzaldehyde (1 equivalent) and malonic acid (1.5-2 equivalents).
-
Add anhydrous pyridine as a solvent.
-
Add a catalytic amount of piperidine.
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling, pour the reaction mixture onto crushed ice.
-
Acidify the mixture with concentrated hydrochloric acid to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product.
-
Recrystallize the dried solid from an ethanol/water mixture to obtain pure this compound.
Data Presentation
Comparison of Cinnamic Acid Synthesis Routes
| Synthesis Route | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time | Key Reactants | Catalyst/Reagent |
| Knoevenagel Condensation | 75 - 85% | Room Temp to Reflux | Minutes to hours | Aromatic aldehyde, Malonic acid | Weak bases (piperidine, pyridine)[8] |
| Perkin Reaction | 4.98 - 72%[10] | 70 - 180[10] | 1 - 10 hours[3][10][15] | Aromatic aldehyde, Acetic anhydride | Sodium or Potassium Acetate[10] |
| Heck Reaction | Up to 96%[10] | Varies | Varies | Aryl halide, Alkene | Palladium catalyst, Base |
Visualizations
References
- 1. prepchem.com [prepchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
- 7. benchchem.com [benchchem.com]
- 8. bepls.com [bepls.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. jocpr.com [jocpr.com]
- 12. nbinno.com [nbinno.com]
- 13. mdpi.com [mdpi.com]
- 14. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3,5-Bis(trifluoromethyl)cinnamic Acid by Recrystallization
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the purification of 3,5-bis(trifluoromethyl)cinnamic acid via recrystallization. It is intended for researchers, scientists, and professionals in drug development who are familiar with standard laboratory techniques.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent system for the recrystallization of this compound?
A1: A mixed-solvent system is often most effective for the recrystallization of cinnamic acid derivatives. Based on the properties of analogous compounds, a polar organic solvent in which the acid is soluble, paired with a non-polar solvent or water in which it is poorly soluble, is recommended. A common and effective system is a mixture of methanol and water or ethanol and water.[1] For the closely related 3,5-bis(trifluoromethyl)hydrocinnamic acid, methanol has been successfully used for recrystallization, indicating its suitability as the primary "good" solvent.[2]
Q2: How do I determine the correct ratio of solvents for my recrystallization?
A2: The ideal solvent ratio will dissolve the this compound at the boiling point of the primary solvent while allowing for maximum crystal formation upon cooling. This is typically determined empirically. A good starting point is to dissolve the crude acid in a minimal amount of hot methanol or ethanol and then gradually add hot water until the solution becomes faintly cloudy. A few drops of the hot alcohol can then be added to redissolve the precipitate and achieve a saturated solution.
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To remedy this, reheat the solution to redissolve the oil. You can then try adding more of the primary (good) solvent, or alternatively, allow the solution to cool more slowly to encourage crystal nucleation. Seeding the solution with a small crystal of pure product can also help initiate crystallization.
Q4: I have a very low yield after recrystallization. What are the possible causes?
A4: Low recovery can result from several factors:
-
Using too much solvent: An excessive amount of the "good" solvent will keep a significant portion of your product dissolved even at low temperatures.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), product can be lost on the filter paper.
-
Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.
-
Washing with a warm solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the purified product.
Q5: How can I assess the purity of my recrystallized this compound?
A5: The most common methods for assessing purity after recrystallization are melting point determination and thin-layer chromatography (TLC). A pure compound will have a sharp melting point range that corresponds to the literature value. Impurities typically cause the melting point to be depressed and broadened. Comparing the TLC of the crude and recrystallized material against a pure standard can also effectively demonstrate the removal of impurities.
Data Presentation
| Solvent | Temperature | Estimated Solubility | Notes |
| Methanol | Hot (Boiling) | High | Good primary solvent for dissolving the compound.[2] |
| Cold (Room Temp.) | Moderate | ||
| Ethanol | Hot (Boiling) | High | Another suitable primary solvent.[1] |
| Cold (Room Temp.) | Moderate | ||
| Water | Hot (Boiling) | Very Low | Good anti-solvent (the "bad" solvent).[5][6] |
| Cold (Room Temp.) | Insoluble | ||
| Hexane | Hot/Cold | Very Low | Can be used as an anti-solvent or for washing away non-polar impurities. |
| Ethyl Acetate | Hot (Boiling) | High | A potential alternative primary solvent. |
| Cold (Room Temp.) | Moderate to Low | ||
| Toluene | Hot (Boiling) | Moderate to High | May be suitable for single-solvent recrystallization in some cases. |
| Cold (Room Temp.) | Low |
Experimental Protocols
Methodology for Recrystallization of this compound using a Methanol/Water Mixed-Solvent System
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a boiling chip or a magnetic stir bar. Add a minimal volume of methanol to the flask and gently heat the mixture to the boiling point of the methanol while stirring. Continue to add methanol dropwise until the solid has completely dissolved.
-
Saturation: While maintaining the solution at a gentle boil, add hot deionized water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot methanol to the cloudy solution until it becomes clear again. At this point, the solution is saturated.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice-water bath for at least 30 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture (at the same ratio as the final recrystallization mixture) to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity of the final product can be assessed by melting point determination.
Mandatory Visualization
Troubleshooting Workflow for Recrystallization
Caption: A flowchart outlining the key decision points and corrective actions for common issues encountered during the recrystallization process.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Cinnamic acid | 621-82-9 [chemicalbook.com]
- 6. consolidated-chemical.com [consolidated-chemical.com]
- 7. Cinnamic Acid | C9H8O2 | CID 444539 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting low solubility of 3,5-Bis(trifluoromethyl)cinnamic acid in aqueous solutions
This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering low aqueous solubility with 3,5-Bis(trifluoromethyl)cinnamic acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The low aqueous solubility of this compound stems from its molecular structure. The presence of a large, rigid aromatic ring and two highly hydrophobic trifluoromethyl (-CF3) groups outweighs the solubilizing effect of the single polar carboxylic acid group. Carboxylic acids, in general, can also form hydrogen-bonded dimers in the solid state, which can hinder dissolution.[1]
Q2: What is the expected aqueous solubility of this compound?
Q3: What is the most straightforward first step to try and dissolve this compound?
A3: For any ionizable compound like a carboxylic acid, the simplest and most effective initial step is pH modification.[5][6] Increasing the pH of the aqueous solution will deprotonate the carboxylic acid group, forming a much more soluble carboxylate salt.[7] A related compound, 3,5-Bis(trifluoromethyl)benzoic acid, shows significantly increased solubility at a pH above 9.[8]
Q4: Can organic solvents be used?
A4: Yes. The compound is expected to be soluble in organic solvents. A similar compound is highly soluble in DMSO (100 mg/mL).[2] Using a minimal amount of a water-miscible organic solvent as a co-solvent is a common and effective strategy.[6]
Solubility Data for this compound and Related Compounds
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Solubility Data |
| trans-3,5-Bis(trifluoromethyl)cinnamic acid | 155814-20-3 | 284.15 | Melting Point: 166-169 °C. No specific aqueous solubility data found. Expected to be poorly soluble. |
| 3-(Trifluoromethyl)cinnamic acid | 779-89-5 | 216.16 | H₂O: < 0.1 mg/mL (insoluble). DMSO: 100 mg/mL.[2] |
| 3,5-Bis(trifluoromethyl)benzoic acid | 328-78-9 | 258.12 | Limited solubility at neutral or acidic pH. Soluble at >10 mg/mL in aqueous solution at pH > 9. Soluble at >10 mg/mL in DMSO and CD₃OD.[8] |
Troubleshooting Guide for Low Solubility
If you are experiencing difficulty dissolving this compound, follow this step-by-step guide.
Caption: Troubleshooting workflow for solubilizing this compound.
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This is the recommended first-line method for preparing aqueous stock solutions. It converts the insoluble acid into its more soluble salt form.
-
Preparation : Weigh the desired amount of this compound powder.
-
Initial Suspension : Add the powder to your desired aqueous buffer or water (e.g., PBS, Saline). The compound will likely not dissolve and will form a suspension.
-
Titration : While stirring, add a 1 M solution of Sodium Hydroxide (NaOH) dropwise.
-
Observation : Continue adding NaOH until the solution clarifies, indicating the formation of the soluble sodium carboxylate salt. Monitor the pH to ensure it remains within a range compatible with your experiment. A final pH of 8-9 is often sufficient.[8]
-
Final Volume : Adjust to the final desired volume with your aqueous solvent.
Caption: Mechanism of solubility enhancement via pH adjustment.
Protocol 2: Solubilization Using a Co-solvent System
If pH modification is not suitable for your experimental design, a co-solvent system can be employed. This protocol is adapted from methods used for similarly structured, poorly soluble compounds.[2]
-
Preparation : Weigh the desired amount of this compound powder into a sterile vial.
-
Primary Solvent : Add a small volume of 100% Dimethyl sulfoxide (DMSO) to the powder. For example, for a final 10 mM solution, you might first dissolve the compound in 100-200 µL of DMSO.
-
Sonication : If necessary, use an ultrasonic bath to aid dissolution in the primary solvent.[2]
-
Secondary Solvents : Sequentially add other components of the vehicle. A common formulation for in vivo studies is:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Mixing : Vortex thoroughly after each addition to ensure the solution remains clear. The final concentration of DMSO should be kept as low as possible, ideally below 1%, to avoid solvent-induced effects in biological assays.
Caption: Logical relationship of surfactant-mediated solubilization.
References
- 1. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bipm.org [bipm.org]
preventing side reactions in the synthesis of 3,5-Bis(trifluoromethyl)cinnamic acid amides
Welcome to the technical support center for the synthesis of 3,5-Bis(trifluoromethyl)cinnamic acid amides. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges and prevent side reactions in their synthetic workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis, categorized by reaction stage.
Stage 1: Synthesis of this compound
The most common route to the cinnamic acid core involves a Horner-Wadsworth-Emmons (HWE) reaction between 3,5-bis(trifluoromethyl)benzaldehyde and a phosphonate reagent.
Q1: My Horner-Wadsworth-Emmons (HWE) reaction has a low yield. What are the common causes and solutions?
A1: Low yields in the HWE reaction are often due to issues with the reagents or reaction conditions. Here are the primary factors to investigate:
-
Base Strength: The base used must be strong enough to completely deprotonate the phosphonate ester. Sodium hydride (NaH) is commonly used and is generally effective. If you are using a weaker base like sodium methoxide, ensure it is anhydrous and used in sufficient excess.[1][2]
-
Moisture: The HWE reaction is highly sensitive to moisture, which can quench the phosphonate carbanion. Ensure all glassware is oven-dried, and use anhydrous solvents (like THF or DME).[2]
-
Aldehyde Purity: The starting aldehyde, 3,5-bis(trifluoromethyl)benzaldehyde, must be pure. Impurities, particularly the corresponding carboxylic acid, can interfere with the reaction. Purify the aldehyde by distillation or chromatography if necessary.[3]
-
Reaction Temperature: The initial deprotonation of the phosphonate is often performed at 0 °C, followed by the addition of the aldehyde and slow warming to room temperature. Running the reaction at too low a temperature may render it sluggish, while excessively high temperatures can lead to side reactions.
Q2: My final product is a mixture of E and Z isomers. How can I improve the E-selectivity?
A2: The Horner-Wadsworth-Emmons reaction is known for its high E-selectivity.[1][4] If you are observing significant amounts of the Z-isomer, consider the following:
-
Reaction Conditions: The stereochemical outcome is influenced by the reaction conditions. Using sodium hydride (NaH) as the base in tetrahydrofuran (THF) generally provides excellent E-selectivity.[2][4]
-
Phosphonate Reagent: The structure of the phosphonate reagent plays a role. Unsubstituted phosphonates like triethyl phosphonoacetate typically favor the E-alkene.[5] Modified phosphonates, such as those used in the Still-Gennari modification, are specifically designed to produce Z-alkenes and should be avoided if the E-isomer is desired.[6]
-
Equilibration: Allowing the reaction intermediates to equilibrate can increase the E/Z ratio. Ensure the reaction is stirred for a sufficient time after the aldehyde addition.[4]
Stage 2: Amide Coupling
The formation of the amide bond between this compound and an amine can be challenging due to the electronic properties of the substrates.
Q3: My amide coupling reaction is very slow or fails completely. Why is this happening?
A3: This is a common issue, particularly when using electron-deficient anilines. The two trifluoromethyl groups on the cinnamic acid are strongly electron-withdrawing, which deactivates the carboxylic acid for nucleophilic attack. If your amine is also electron-deficient, its nucleophilicity is significantly reduced.[7][8]
Troubleshooting Strategies:
-
Activate the Carboxylic Acid: Convert the carboxylic acid into a more reactive intermediate. The most common method is to form an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[9]
-
Use Potent Coupling Reagents: Standard coupling reagents may be insufficient. Employ more powerful reagents known to work for challenging substrates. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is a highly effective combination.[9]
-
Optimize the Catalyst System: For carbodiimide-based couplings (e.g., using EDC), the addition of DMAP (4-Dimethylaminopyridine) and HOBt (Hydroxybenzotriazole) is critical. DMAP acts as an acyl transfer agent to form a highly reactive intermediate.[8][10]
Q4: I am observing a significant amount of a byproduct that appears to be the result of addition to the double bond. How can I prevent this?
A4: You are likely observing aza-Michael addition, where the amine adds to the β-carbon of the α,β-unsaturated carbonyl system.[11] This is a known side reaction, especially with more nucleophilic amines or under conditions that favor conjugate addition.
Prevention Strategies:
-
Activate the Carboxylic Acid First: The most effective way to prevent Michael addition is to activate the carboxylic acid before introducing the amine. By forming the acyl chloride or an active ester (e.g., with HATU/HOBt), you create a much more electrophilic carbonyl center. The subsequent amidation is typically much faster than the Michael addition, thus favoring the desired reaction pathway.
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Control Stoichiometry and Temperature: Add the amine slowly to the solution of the activated carboxylic acid at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature. This minimizes the concentration of free amine available to act as a Michael donor.
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Choice of Base: Use a hindered, non-nucleophilic base like DIPEA or triethylamine. Bases that can also act as nucleophiles might promote side reactions.[8]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for key steps in the synthesis.
Table 1: Horner-Wadsworth-Emmons Reaction Conditions
| Parameter | Condition | Expected Outcome | Reference |
| Phosphonate Reagent | Triethyl phosphonoacetate | Forms the cinnamate ester | [5] |
| Aldehyde | 3,5-Bis(trifluoromethyl)benzaldehyde | Reacts to form the double bond | [3] |
| Base | Sodium Hydride (NaH) | High E-selectivity | [2][4] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Standard solvent for HWE | [2] |
| Temperature | 0 °C to Room Temperature | Controlled reaction progression | [9] |
| Typical Yield | >90% | High conversion to E-alkene | [1] |
Table 2: Amide Coupling Reagent Comparison for Challenging Substrates
| Coupling System | Base | Solvent | Temperature | Typical Yield | Notes | Reference |
| SOCl₂ / Oxalyl Chloride | Pyridine or Et₃N | DCM or Toluene | 0 °C to RT | Good to Excellent | Forms acyl chloride in situ. | [9] |
| EDC / HOBt / DMAP | DIPEA | Acetonitrile (ACN) | 0 °C to RT | Good to Excellent | DMAP is crucial for electron-deficient systems. | [7][8] |
| HATU / DIPEA | DIPEA | DMF | RT to 70 °C | Excellent | Highly effective but more expensive reagent. | [9] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl (E)-3-(3,5-bis(trifluoromethyl)phenyl)acrylate via HWE Reaction
-
Preparation: To an oven-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil).
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Solvent Addition: Add 100 mL of anhydrous THF and cool the suspension to 0 °C in an ice bath.
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Ylide Formation: Slowly add triethyl phosphonoacetate (1.1 eq) dropwise to the stirred suspension. Stir at 0 °C for 30 minutes until hydrogen evolution ceases.
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Aldehyde Addition: Dissolve 3,5-bis(trifluoromethyl)benzaldehyde (1.0 eq) in 20 mL of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by TLC.
-
Workup: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/H₂O).
Protocol 2: Amide Coupling using EDC/DMAP/HOBt
-
Preparation: To a round-bottom flask, add this compound (1.0 eq), 4-dimethylaminopyridine (DMAP, 1.0 eq), and hydroxybenzotriazole (HOBt, 0.1 eq).[7][8]
-
Dissolution: Dissolve the solids in acetonitrile (ACN).[7]
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Reagent Addition: Add the desired amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 5.0 eq) to the solution.[7]
-
Initiation: Cool the mixture in an ice bath to 0 °C. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.0 eq) portion-wise.[7]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours. Monitor progress by TLC or LC-MS.[7]
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate.[7]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[7]
Visualizations
Caption: Overall synthetic workflow for this compound amides.
References
- 1. Wittig-Horner Reaction [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Page loading... [guidechem.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]
challenges in the scale-up synthesis of 3,5-Bis(trifluoromethyl)cinnamic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the scale-up synthesis of 3,5-Bis(trifluoromethyl)cinnamic acid.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more suitable for the large-scale synthesis of this compound: the Perkin reaction or the Knoevenagel condensation?
A1: Both the Perkin reaction and the Knoevenagel condensation are viable methods for the synthesis of cinnamic acids. The choice for scale-up depends on several factors including reagent cost, safety, and waste disposal. The Knoevenagel condensation often proceeds under milder conditions and can offer higher yields, making it a potentially more "green" and economical option for industrial production.[1] However, the Perkin reaction is a classic and well-understood method. A thorough process hazard analysis and cost evaluation for both routes at the desired scale are recommended.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concerns depend on the chosen synthetic route. For the Perkin reaction , the use of acetic anhydride, which is corrosive and reacts exothermically with water, requires careful handling in a well-ventilated area. For the Knoevenagel condensation , if pyridine is used as a solvent or catalyst, its toxicity and flammability are major concerns. On a large scale, effective containment and vapor scrubbing systems are essential. For both reactions, exothermic potential should be evaluated using reaction calorimetry to prevent thermal runaway.
Q3: How do the trifluoromethyl groups on the benzaldehyde affect the reaction?
A3: The two electron-withdrawing trifluoromethyl groups on the benzaldehyde ring increase the electrophilicity of the carbonyl carbon. This makes the aldehyde more reactive towards nucleophilic attack, which can be advantageous for the reaction rate. In the Perkin reaction, this increased reactivity can lead to higher yields compared to benzaldehyde with electron-donating groups.
Q4: What are the common impurities encountered in the synthesis of this compound?
A4: Common impurities can include unreacted 3,5-bis(trifluoromethyl)benzaldehyde, self-condensation products of the anhydride (in the Perkin reaction) or malonic acid (in the Knoevenagel condensation), and potentially positional isomers if the starting materials are not pure. During workup, incomplete hydrolysis of any intermediate esters can also lead to impurities. It is crucial to monitor the reaction progress and impurity profile by techniques like HPLC.
Q5: What is the typical final purity of this compound after purification?
A5: With proper purification techniques such as recrystallization, it is possible to obtain this compound with a purity of >98%.[1] For pharmaceutical applications, a higher purity of >99.5% may be required, which might necessitate multiple recrystallizations or chromatographic purification.
Troubleshooting Guides
Low Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. - For the Perkin reaction, ensure the temperature is high enough (typically 160-180°C) and the reaction time is sufficient (can be several hours). - For the Knoevenagel condensation, optimize the catalyst (e.g., piperidine, pyridine, or an ammonium salt) and its concentration. |
| Sub-optimal Reaction Conditions | - Temperature Control: Inadequate temperature control on a larger scale can lead to side reactions. Ensure efficient heating and cooling systems are in place. - Mixing: Poor mixing can lead to localized concentration gradients and reduced reaction rates. Switch from magnetic stirring to mechanical overhead stirring for larger volumes. |
| Decomposition of Reactants or Product | - The trifluoromethyl groups are generally stable, but prolonged exposure to very high temperatures in the Perkin reaction could potentially lead to some degradation. Analyze the thermal stability of the starting materials and product using techniques like TGA/DSC. |
| Losses During Work-up and Purification | - Optimize the pH for precipitation of the cinnamic acid to maximize recovery. - Select an appropriate recrystallization solvent system to minimize product loss in the mother liquor. |
Product Purity Issues
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | - Ensure the reaction goes to completion. - During workup for the Perkin reaction, unreacted benzaldehyde can be removed by steam distillation. - Optimize the stoichiometry of the reactants. |
| Formation of Byproducts | - Perkin Reaction: Side reactions of acetic anhydride can occur. Ensure anhydrous conditions. - Knoevenagel Condensation: Self-condensation of malonic acid can be an issue. Control the addition rate and temperature. - The electron-withdrawing nature of the CF3 groups may favor certain side reactions; a thorough impurity profile analysis is recommended. |
| Inefficient Purification | - Recrystallization: Screen various solvents to find the optimal one for purification. Seeding the solution can aid in crystallization. - Chromatography: For very high purity requirements, column chromatography may be necessary, though it is less ideal for very large scales. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis Parameters (Illustrative Examples)
| Parameter | Lab Scale (Perkin Reaction) | Pilot Scale (Perkin Reaction) | Lab Scale (Knoevenagel) | Pilot Scale (Knoevenagel) |
| Starting Aldehyde | 3,5-Bis(trifluoromethyl)benzaldehyde (0.1 mol) | 3,5-Bis(trifluoromethyl)benzaldehyde (10 mol) | 3,5-Bis(trifluoromethyl)benzaldehyde (0.1 mol) | 3,5-Bis(trifluoromethyl)benzaldehyde (10 mol) |
| Reagents | Acetic anhydride (0.2 mol), Potassium acetate (0.1 mol) | Acetic anhydride (20 mol), Potassium acetate (10 mol) | Malonic acid (0.12 mol), Pyridine (50 mL), Piperidine (cat.) | Malonic acid (12 mol), Toluene (5 L), Piperidine (cat.) |
| Temperature | 180°C | 175-185°C | 110°C (reflux) | 110-115°C (reflux) |
| Reaction Time | 5 hours | 6-8 hours | 4 hours | 5-6 hours |
| Typical Yield | 75% | 70-75% | 85% | 80-85% |
| Purity (Crude) | ~90% | ~85-90% | ~92% | ~90-92% |
| Purity (After Recrystallization) | >98% | >98% | >99% | >99% |
Note: The data in this table are illustrative and based on typical yields for similar reactions. Actual results may vary depending on the specific experimental conditions and equipment used.
Experimental Protocols
Protocol 1: Perkin Reaction for this compound
This protocol is a representative procedure for a lab-scale synthesis.
Materials:
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3,5-Bis(trifluoromethyl)benzaldehyde
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Acetic anhydride
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Anhydrous potassium acetate
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Round-bottom flask equipped with a reflux condenser and a mechanical stirrer
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Heating mantle with temperature controller
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Sodium carbonate solution (10%)
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Hydrochloric acid (concentrated)
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Water
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Ethanol
Procedure:
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In a round-bottom flask, combine 3,5-bis(trifluoromethyl)benzaldehyde (1 equivalent), acetic anhydride (2 equivalents), and anhydrous potassium acetate (1 equivalent).
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Heat the mixture to 180°C with constant stirring for 5 hours.
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Allow the reaction mixture to cool slightly and then pour it into a larger flask containing water.
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Add a 10% sodium carbonate solution until the mixture is alkaline to dissolve the cinnamic acid as its sodium salt.
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If unreacted aldehyde is present, perform steam distillation to remove it.
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Filter the hot solution to remove any resinous byproducts.
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Cool the filtrate and acidify with concentrated hydrochloric acid until the precipitation of this compound is complete.
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Collect the solid product by vacuum filtration and wash with cold water.
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Recrystallize the crude product from an ethanol/water mixture to obtain pure trans-3,5-bis(trifluoromethyl)cinnamic acid.
Protocol 2: Knoevenagel Condensation for this compound
This protocol is a representative procedure for a lab-scale synthesis.
Materials:
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3,5-Bis(trifluoromethyl)benzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Ice bath
-
Hydrochloric acid (concentrated)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 3,5-bis(trifluoromethyl)benzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
A solid precipitate of this compound will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
Mandatory Visualizations
Caption: Experimental workflow for the Perkin reaction.
Caption: Experimental workflow for the Knoevenagel condensation.
Caption: Logical workflow for troubleshooting scale-up issues.
References
stability issues of 3,5-Bis(trifluoromethyl)cinnamic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3,5-Bis(trifluoromethyl)cinnamic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
While specific stability data for this compound is limited, based on the general behavior of cinnamic acid derivatives, the primary concerns are:
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Precipitation in acidic aqueous solutions: Cinnamic acids are weak acids and tend to be less soluble at a pH below their pKa, which can lead to precipitation.
-
Degradation at high pH: Alkaline conditions can promote the degradation of cinnamic acid derivatives.
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Photodegradation: Cinnamic acid and its derivatives can be sensitive to light, which may lead to isomerization or other forms of degradation.
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Oxidative degradation: Although the trifluoromethyl groups are electron-withdrawing and may offer some stability, the core structure of cinnamic acid can be susceptible to oxidation.
Q2: What solvents are recommended for dissolving this compound?
For biological assays, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions of cinnamic acid derivatives. However, it is important to use high-purity, anhydrous DMSO as water content can affect compound stability over long-term storage. For other applications, solubility should be empirically determined in solvents like ethanol, methanol, or acetonitrile.
Q3: How should I store solutions of this compound?
To maximize stability, solutions of this compound should be stored under the following conditions:
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
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Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.
Q4: Are there any known degradation products of this compound?
Specific degradation products for this compound have not been extensively reported in the available literature. However, potential degradation pathways for cinnamic acids in general include:
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Decarboxylation: Loss of the carboxylic acid group, especially at high temperatures.
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Oxidation: Formation of hydroxylated or cleaved aromatic rings.
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Hydrolysis: Under acidic or basic conditions, though the cinnamic acid itself is more prone to other reactions, derivatives like esters or amides would be susceptible to hydrolysis.[1]
-
Isomerization: Light can induce the conversion from the trans to the cis isomer.
Troubleshooting Guides
Issue 1: Precipitation of the Compound in Aqueous Buffer
Symptoms: Your aqueous experimental medium containing this compound turns cloudy or you observe solid particles.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| pH is below the pKa | Cinnamic acids are less soluble in acidic conditions.[2] If your experimental conditions allow, try increasing the pH of the buffer. However, be mindful that high pH can also accelerate degradation.[2] |
| Low aqueous solubility | The compound may have inherently low solubility in your aqueous buffer. Consider using a co-solvent like ethanol or propylene glycol to increase solubility.[2] |
| Concentration is too high | The concentration of the compound may be above its solubility limit in your specific medium. Try reducing the final concentration of the compound. |
Issue 2: Loss of Compound Activity or Concentration Over Time
Symptoms: You observe a decrease in the expected biological effect or a lower than expected concentration when analyzing your samples by HPLC or LC-MS.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Photodegradation | Cinnamic acid derivatives can be light-sensitive.[3] Conduct experiments under subdued light and store all solutions in light-protecting containers (e.g., amber vials).[3] |
| Oxidative Degradation | The compound may be degrading due to oxidation, which can be catalyzed by trace metal ions.[2] Prepare solutions in de-gassed solvents and consider adding a chelating agent like EDTA if compatible with your experiment.[2] |
| pH-mediated Hydrolysis or Degradation | Extreme pH values can lead to the degradation of the compound. Assess the stability of the compound at the pH of your experiment by running a time-course analysis. Adjust the pH if necessary and feasible. |
| Thermal Degradation | Although generally less common for cinnamic acids at typical experimental temperatures, prolonged exposure to elevated temperatures should be avoided.[3] Prepare fresh dilutions from a frozen stock solution for each experiment. |
| Adsorption to container surfaces | Hydrophobic compounds can sometimes adsorb to plasticware. Consider using low-adhesion microplates or glass vials. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability (Forced Degradation Study)
This protocol outlines a general method for investigating the stability of this compound under various stress conditions.[4][5]
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C.
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Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C.
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Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm or 365 nm) at room temperature. A control sample should be wrapped in foil and kept under the same conditions.
-
-
Time Points: Withdraw aliquots from each stressed sample and a control sample (stored at 4°C in the dark) at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
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Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.
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Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
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Data Evaluation: Compare the peak area of the parent compound in the stressed samples to the control sample at each time point to determine the percentage of degradation. Analyze for the appearance of new peaks, which would indicate degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is a general reverse-phase HPLC method that can be adapted for the analysis of this compound and its potential degradation products.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile and Water (both containing 0.1% formic or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C - 30°C |
| Injection Volume | 10 - 20 µL |
| Detection | UV detector at the absorbance maximum of the compound (determine by UV scan) |
Visualizations
Logical Workflow for Troubleshooting Compound Instability
Caption: A logical workflow to diagnose and address stability issues of this compound.
Potential Signaling Pathway Modulation by Cinnamic Acid Derivatives
While the specific targets of this compound are not well-defined, many cinnamic acid derivatives are known to modulate inflammatory pathways such as NF-κB.[6]
Caption: A diagram showing potential points of inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.
References
- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 4. Photocatalytic degradation of trans-cinnamic, dihydrocinnamic, trans-caffeic, and dihydrocaffeic acids and characterization of the products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 製品詳細情報|this compound 26-2406 25G INDOFINE CHEMICAL CO|e-Nacalai Search Version [e-nacalai.jp]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Catalyst Loading for 3,5-Bis(trifluoromethyl)cinnamic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 3,5-Bis(trifluoromethyl)cinnamic acid. The content is designed to offer direct, practical assistance for challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The Knoevenagel condensation is a widely employed and effective method for the synthesis of cinnamic acid derivatives, including those with electron-withdrawing groups like trifluoromethyl.[1] This reaction involves the condensation of 3,5-bis(trifluoromethyl)benzaldehyde with an active methylene compound, typically malonic acid, in the presence of a basic catalyst.[1]
Q2: Which catalysts are recommended for the Knoevenagel condensation to produce this compound?
A2: For the Knoevenagel condensation, weak organic bases are generally the catalysts of choice. Piperidine and pyridine are commonly used and have proven effective in the synthesis of similar trifluoromethyl-substituted cinnamic acids.[1] The selection of the base can influence reaction rate and yield.
Q3: How does the presence of two trifluoromethyl groups on the benzaldehyde affect the reaction?
A3: The two trifluoromethyl groups are strong electron-withdrawing groups. This electronic effect increases the electrophilicity of the carbonyl carbon in 3,5-bis(trifluoromethyl)benzaldehyde, which can lead to a faster reaction rate compared to unsubstituted benzaldehyde. However, it may also increase the potential for side reactions if the reaction conditions are not carefully controlled.
Q4: What are the critical reaction parameters to optimize for this synthesis?
A4: Beyond catalyst loading, several parameters are crucial for maximizing yield and purity:
-
Temperature: The optimal temperature should be determined experimentally. While some Knoevenagel condensations can be performed at room temperature, others may require heating to reflux.[2]
-
Solvent: The choice of solvent can significantly impact the reaction. Pyridine can act as both a solvent and a catalyst.[1] Other solvents like ethanol or toluene may also be suitable.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts.[3]
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Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction.[2] In some cases, using a Dean-Stark apparatus to remove water azeotropically can improve the yield.[2]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive or insufficient catalyst. | - Ensure the catalyst (e.g., piperidine, pyridine) is fresh and not degraded. - Systematically vary the catalyst loading (see Table 1 for a suggested range). - Confirm the absence of moisture in reagents and glassware, as it can deactivate the catalyst.[4] |
| Suboptimal reaction temperature. | - If the reaction is sluggish at room temperature, gradually increase the temperature and monitor by TLC. - For Perkin reactions, high temperatures (180-190°C) are often necessary.[4] | |
| Incomplete reaction. | - Monitor the reaction progress with TLC to ensure it has gone to completion.[3] | |
| Low Product Purity | Presence of unreacted starting materials. | - Unreacted 3,5-bis(trifluoromethyl)benzaldehyde can often be removed by recrystallization. - Unreacted malonic acid can be removed by washing the organic extract with a basic aqueous solution (e.g., saturated sodium bicarbonate).[3] |
| Formation of side products. | - Overheating or prolonged reaction times can lead to side reactions. Optimize the reaction time and temperature. - The use of a strong base can sometimes lead to undesired side reactions; ensure a weak base catalyst is used for the Knoevenagel condensation.[2] | |
| Formation of a Tar-like Substance | High concentration of reactants or localized overheating. | - Ensure adequate stirring to maintain a homogeneous reaction mixture and uniform temperature. - Consider using a solvent to aid in heat distribution.[4] |
Data Presentation
Table 1: Suggested Range for Catalyst Loading Optimization in a Knoevenagel Condensation
| Catalyst Loading (mol% relative to aldehyde) | Expected Outcome | Considerations |
| 1-5 mol% | May be sufficient for highly activated substrates. | A good starting point for initial trials. |
| 10-20 mol% | Often a good balance between reaction rate and cost. | Commonly reported range for many Knoevenagel condensations. |
| >20 mol% or as solvent | May be required for less reactive substrates or to accelerate the reaction. | Can make purification more challenging and increases cost. |
Note: The optimal catalyst loading is highly dependent on the specific substrate, solvent, and temperature, and should be determined experimentally.
Experimental Protocols
Representative Experimental Protocol for Knoevenagel Condensation
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Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine 3,5-bis(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (1.1-1.5 eq), and a suitable solvent (e.g., pyridine or toluene).
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Catalyst Addition: Add the basic catalyst (e.g., piperidine, 0.1-0.2 eq).
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Reaction: Heat the mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Alternatively, the reaction mixture can be diluted with an organic solvent and washed with water and brine. To remove unreacted malonic acid and the acidic product from the organic layer, an extraction with a basic aqueous solution can be performed, followed by acidification to precipitate the product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Experimental workflow for the synthesis of this compound via Knoevenagel condensation.
Caption: Troubleshooting logic for addressing low product yield in the synthesis of this compound.
References
Technical Support Center: Work-up Procedures for Reactions Involving 3,5-Bis(trifluoromethyl)cinnamic acid
Welcome to the technical support center for handling reactions with 3,5-Bis(trifluoromethyl)cinnamic acid. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully isolating and purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound relevant to its work-up?
Understanding the properties of this compound is crucial for designing an effective work-up procedure. Key characteristics are summarized in the table below. The presence of two trifluoromethyl groups significantly influences its acidity and solubility.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 155814-20-3 | [2] |
| Molecular Formula | C₁₁H₆F₆O₂ | [3] |
| Molecular Weight | 284.15 g/mol | [3] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | 166-169 °C | [4] |
| Solubility | Insoluble in water; Soluble in DMSO.[5] Likely soluble in other organic solvents like ethyl acetate, and dichloromethane. | |
| Acidity | The carboxylic acid functionality allows for the formation of a water-soluble carboxylate salt under basic conditions. | [6] |
Q2: What is a standard work-up procedure for a reaction where this compound is the product?
A typical work-up involves an aqueous extraction to separate the acidic product from neutral or basic impurities. The general steps are:
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Quench the reaction if necessary.
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Remove the organic solvent if it is miscible with water (e.g., THF, acetone).
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Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane) and water.
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Basify the aqueous layer with a suitable base (e.g., 1M NaOH, saturated NaHCO₃) to deprotonate the cinnamic acid, making it water-soluble.
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Separate the aqueous and organic layers. The organic layer contains non-acidic impurities.
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Wash the aqueous layer with an organic solvent to remove any remaining impurities.
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Acidify the aqueous layer with an acid (e.g., 1M HCl) to precipitate the product.
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Collect the solid product by filtration, wash with cold water, and dry.
Q3: How can I remove a palladium catalyst used in a Heck reaction to synthesize this compound?
Palladium catalysts, commonly used in Heck coupling reactions, can often be removed during the work-up.[7][8][9] After the reaction, upon dilution with an organic solvent and washing with aqueous solutions, the palladium species may precipitate and can be removed by filtration through a pad of celite. Alternatively, specific aqueous washes, such as with ammonium hydroxide or sodium sulfide solutions, can help in removing residual palladium salts.[10]
Troubleshooting Guide
Problem 1: Low or no precipitation of the product upon acidification.
-
Possible Cause 1: Insufficient acidification.
-
Solution: Check the pH of the aqueous layer with pH paper or a pH meter. Continue adding acid until the pH is strongly acidic (pH 1-2) to ensure complete protonation of the carboxylate.
-
-
Possible Cause 2: Product is too soluble in the aqueous/organic mixture.
-
Solution: If the product remains in solution, extract the acidified aqueous phase with an organic solvent like ethyl acetate or dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and remove the solvent under reduced pressure.[11]
-
-
Possible Cause 3: Low reaction yield.
-
Solution: The reaction may not have gone to completion. Analyze a sample of the crude reaction mixture by TLC or LC-MS to assess the conversion of starting materials.
-
Problem 2: The isolated product is an oil or fails to crystallize.
-
Possible Cause 1: Presence of impurities.
-
Possible Cause 2: Residual solvent.
-
Solution: Ensure all solvent has been removed by drying the product under high vacuum, possibly with gentle heating.
-
Problem 3: Formation of an emulsion during liquid-liquid extraction.
-
Possible Cause: High concentration of reagents or fine solid particles.
-
Solution: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel; this increases the ionic strength of the aqueous phase and can help break the emulsion.[10] Alternatively, filtering the entire mixture through a pad of celite can remove particulate matter that may be stabilizing the emulsion. Gentle swirling of the separatory funnel instead of vigorous shaking can also prevent emulsion formation.
-
Experimental Protocols
Detailed Work-up Protocol for a Heck Reaction
This protocol assumes the synthesis of this compound via a Heck reaction using an aryl halide and an acrylate in a solvent like DMF or toluene, with a palladium catalyst and a base like triethylamine or sodium carbonate.[14][15]
-
Cooling and Quenching: After the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Solvent Removal/Dilution:
-
If the reaction solvent is water-miscible (e.g., DMF), dilute the mixture with a significant volume of water.
-
If the reaction solvent is water-immiscible (e.g., toluene), proceed to the extraction step.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel. Add ethyl acetate and a 1M aqueous solution of sodium hydroxide (NaOH).
-
Shake the funnel gently to mix the layers. The this compound will be deprotonated to its sodium salt and dissolve in the aqueous layer.
-
Separate the layers. Keep the aqueous layer.
-
Extract the organic layer with another portion of 1M NaOH to ensure all the product is in the aqueous phase.
-
Combine the aqueous layers.
-
-
Back-washing: Wash the combined basic aqueous layers with ethyl acetate to remove any remaining neutral or basic organic impurities.
-
Acidification and Precipitation:
-
Cool the aqueous layer in an ice bath.
-
Slowly add concentrated hydrochloric acid (HCl) or 3M HCl while stirring until the pH is approximately 1-2.
-
A white precipitate of this compound should form.
-
-
Isolation and Drying:
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the solid under vacuum to a constant weight.
-
Purification by Recrystallization
If the product requires further purification, recrystallization can be performed.
-
Solvent Selection: Choose a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol/water, toluene).
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: General experimental workflow for the work-up of this compound.
Caption: Troubleshooting decision tree for common work-up issues.
References
- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 2. CAS NO. 155814-20-3 | this compound | C11H6F6O2 [localpharmaguide.com]
- 3. scbt.com [scbt.com]
- 4. trans-3,5-Bis(trifluoromethyl)cinnamic acid 98 155814-20-3 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 7. Heck Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. How To Run A Reaction [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
minimizing impurities in the synthesis of 3,5-Bis(trifluoromethyl)cinnamic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 3,5-Bis(trifluoromethyl)cinnamic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the Knoevenagel condensation route.
Question: Why is my reaction yield consistently low?
Answer:
Low yields in the Knoevenagel condensation with 3,5-bis(trifluoromethyl)benzaldehyde can be attributed to several factors, including suboptimal reaction conditions, incomplete reaction, or product degradation. The two strongly electron-withdrawing trifluoromethyl groups on the benzaldehyde increase its reactivity, which can also lead to side reactions if conditions are not carefully controlled.
Troubleshooting Steps:
-
Catalyst Choice and Concentration: The selection of the base catalyst is critical. While piperidine or pyridine are commonly used, their basicity and concentration should be optimized. For highly activated aldehydes, a weaker base or a lower concentration of a stronger base might be necessary to prevent side reactions.
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Reaction Temperature: While heating is often required to drive the reaction to completion, excessive temperatures can lead to decarboxylation of the malonic acid starting material and other side reactions. It is advisable to start at a moderate temperature (e.g., 80-90°C) and monitor the reaction progress closely.
-
Water Removal: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction. If not using a solvent that forms an azeotrope with water (like toluene with a Dean-Stark trap), consider adding a dehydrating agent.
-
Purity of Starting Materials: Ensure the 3,5-bis(trifluoromethyl)benzaldehyde is free from the corresponding benzoic acid, which can form via air oxidation. The presence of acidic impurities can interfere with the basic catalyst.
Question: I am observing a significant amount of an unknown impurity in my crude product. What could it be?
Answer:
Several impurities are possible in the synthesis of this compound. The most common include unreacted starting materials, the cis-isomer of the product, and byproducts from side reactions.
Potential Impurities and Solutions:
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Unreacted 3,5-bis(trifluoromethyl)benzaldehyde: This is a common impurity if the reaction has not gone to completion.
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Solution: Increase the reaction time or temperature moderately. Ensure the molar ratio of malonic acid to the aldehyde is sufficient (typically 1.1 to 1.5 equivalents of malonic acid). Purification can be achieved by recrystallization or by washing an organic solution of the crude product with a sodium bisulfite solution.
-
-
cis-3,5-Bis(trifluoromethyl)cinnamic acid: The desired product is typically the more thermodynamically stable trans-isomer. The formation of the cis-isomer is a possibility.
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Solution: The cis and trans isomers often have different solubilities, allowing for separation by recrystallization. Isomerization to the more stable trans-isomer can sometimes be achieved by heating or by exposure to a catalytic amount of iodine or acid.
-
-
3,5-Bis(trifluoromethyl)benzoic acid: This can be present if the starting aldehyde was oxidized or if oxidation occurred during the reaction.
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Solution: Purification can be achieved by careful recrystallization, as the solubility of the benzoic acid derivative may differ from the cinnamic acid product.
-
-
Michael Adduct: In the presence of excess malonic acid and a strong base, a Michael addition of the malonate enolate to the product can occur, leading to a dicarboxylic acid adduct.
-
Solution: Use a stoichiometric amount or only a slight excess of malonic acid. Control the amount and strength of the base used. Purification can be challenging and may require column chromatography.
-
Question: My final product is difficult to purify by recrystallization. What are my options?
Answer:
The high fluorine content of this compound can sometimes lead to unusual solubility properties, making standard recrystallization challenging.
Alternative Purification Strategies:
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Solvent Screening: Experiment with a wider range of solvent systems for recrystallization. Mixtures of polar and non-polar solvents (e.g., ethanol/water, ethyl acetate/hexanes) can be effective.
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Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., sodium bicarbonate solution). The cinnamic acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product, which is then collected by filtration.
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Column Chromatography: If recrystallization and extraction fail to provide the desired purity, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically effective.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The Knoevenagel condensation is a widely used and effective method for the synthesis of this compound. This reaction involves the condensation of 3,5-bis(trifluoromethyl)benzaldehyde with malonic acid in the presence of a basic catalyst, such as piperidine or pyridine.[1]
Q2: Are there alternative synthetic methods to the Knoevenagel condensation?
A2: Yes, the Perkin reaction is another classical method for synthesizing cinnamic acids.[2] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (e.g., acetic anhydride) in the presence of the alkali salt of the corresponding acid (e.g., sodium acetate).[2] However, for aldehydes with strong electron-withdrawing groups, the Knoevenagel condensation is often more efficient.
Q3: How do the trifluoromethyl groups affect the synthesis?
A3: The two trifluoromethyl groups are strongly electron-withdrawing. This makes the carbonyl carbon of 3,5-bis(trifluoromethyl)benzaldehyde more electrophilic and thus more reactive towards nucleophilic attack. This increased reactivity can be beneficial for the condensation reaction but may also promote side reactions if the reaction conditions are not carefully controlled.
Q4: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A4:
-
Thin-Layer Chromatography (TLC): TLC is an excellent technique for monitoring the progress of the reaction by observing the disappearance of the starting aldehyde and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of the final product and identifying and quantifying any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying any impurities present. The presence of the cis-isomer can often be detected by the characteristic coupling constants of the vinylic protons in the 1H NMR spectrum.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product.
Data Presentation
Table 1: Comparison of Catalysts for Knoevenagel Condensation of Aromatic Aldehydes with Malonic Acid
| Catalyst System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Piperidine | Pyridine | Reflux | 2-4 h | Good to Excellent | [3] |
| L-proline | Ethanol | 60 | 4 h | 60-80 | [4] |
| Triethylamine (TEA) | Toluene | Reflux | 2 h | Comparable to Pyridine | [5] |
| Ammonium Acetate | Solvent-free (sonication) | Room Temperature | 5-7 min | High | [6] |
Note: Yields are generalized from reactions with various substituted benzaldehydes and may vary for 3,5-bis(trifluoromethyl)benzaldehyde.
Experimental Protocols
Key Experiment: Synthesis of this compound via Knoevenagel Condensation
This protocol is adapted from established procedures for similar substituted benzaldehydes.
Materials:
-
3,5-Bis(trifluoromethyl)benzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-bis(trifluoromethyl)benzaldehyde (1.0 eq).
-
Add pyridine (5-10 volumes) to dissolve the aldehyde.
-
To the solution, add malonic acid (1.2 eq) and a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 80-90°C) with stirring.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 2-4 hours).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
A precipitate of the crude this compound should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dry the purified product under vacuum to yield trans-3,5-Bis(trifluoromethyl)cinnamic acid as a solid.
Visualizations
Caption: Knoevenagel condensation for the synthesis of this compound.
Caption: Potential impurities in the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis and purification issues.
References
- 1. 3,5-Bis(trifluoromethyl)benzaldehyde research papers | Sigma-Aldrich [sigmaaldrich.com]
- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
effect of temperature on the stability of 3,5-Bis(trifluoromethyl)cinnamic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the thermal stability and handling of 3,5-Bis(trifluoromethyl)cinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term stability, it is recommended to store this compound in a cool, dry, and well-ventilated area. While it is stable at room temperature, refrigeration may prolong its shelf life. Avoid exposure to high temperatures or direct sunlight for extended periods.
Q2: What is the melting point of this compound?
The reported melting point of this compound is in the range of 166-169 °C.[1]
Q3: Is this compound sensitive to moisture?
Q4: What are the known incompatible materials with this compound?
You should avoid contact with strong oxidizing agents.
Q5: At what temperature does this compound start to decompose?
Specific thermogravimetric analysis (TGA) data showing the exact onset of decomposition for this compound is not available in the provided search results. However, a boiling point of 274 °C has been reported, suggesting that the compound is thermally stable to a significant extent.[1] For precise determination of the decomposition temperature, conducting a TGA experiment is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound appears discolored or clumped upon receipt or after storage. | Exposure to moisture or high temperatures. | While the compound is generally stable, discoloration could indicate some level of degradation or impurity presence. It is recommended to assess the purity of the material using appropriate analytical techniques (e.g., NMR, HPLC) before use. Ensure storage in a cool, dry place and in a tightly sealed container. |
| Inconsistent reaction outcomes when using the compound at elevated temperatures. | Potential for slow decomposition or side reactions at the reaction temperature. | Determine the thermal stability of the compound under your specific reaction conditions using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Consider running reactions at a lower temperature or for a shorter duration. Monitor the reaction progress closely using techniques like TLC or LC-MS to detect the formation of any byproducts. |
| Difficulty dissolving the compound in a specific solvent at room temperature. | Low solubility of the compound in the chosen solvent. | Gently warm the mixture to increase the rate of dissolution. Be cautious not to exceed the boiling point of the solvent or a temperature at which the compound might degrade. Refer to the general solubility guidelines and consider alternative solvents if the compound remains insoluble. It is advisable to perform a solubility test on a small scale before proceeding with the main experiment. |
| Precipitation of the compound from solution upon cooling. | The solution was saturated at a higher temperature, and the compound's solubility decreases with temperature. | This is a normal phenomenon for many compounds. If you need the compound to remain in solution at a lower temperature, you may need to use a different solvent system or a lower concentration. If crystallization is desired, this property can be exploited for purification. |
| Unexpected peaks in analytical data (e.g., NMR, LC-MS) after a reaction at high temperature. | Thermal decomposition of this compound or reaction with impurities. | Analyze the compound by TGA to understand its decomposition profile. Purify the starting material if necessary. Run control experiments by heating the compound alone under the reaction conditions to identify any thermal degradation products. |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₆F₆O₂ | [2][3] |
| Molecular Weight | 284.15 g/mol | [2] |
| Melting Point | 166-169 °C | [1] |
| Boiling Point | 274 °C | [1] |
| Flash Point | 120 °C | [1] |
| Appearance | White to off-white solid |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol provides a general procedure for assessing the thermal stability of this compound.
-
Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen or air, depending on the desired experimental conditions (e.g., inert or oxidative decomposition).
-
Flow Rate: 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.
Protocol 2: Determination of Solubility at Various Temperatures
This protocol outlines a general method for determining the solubility of this compound in a specific solvent at different temperatures.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., methanol, ethanol, acetone, dichloromethane) in a sealed vial.
-
Prepare several such vials for each temperature to be tested.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C, 40 °C, 60 °C).
-
Allow the solutions to equilibrate for at least 24 hours to ensure saturation.
-
-
Sample Collection and Analysis:
-
After equilibration, carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter to avoid transferring any undissolved solid.
-
Dilute the collected sample with a known volume of a suitable solvent.
-
Determine the concentration of this compound in the diluted sample using a calibrated analytical method such as UV-Vis spectroscopy or HPLC.
-
-
Calculation: Calculate the solubility in terms of g/100 mL or mol/L at each temperature.
Experimental Workflow
Caption: Experimental workflow for studying temperature effects.
References
solvent selection for optimal reaction rates with 3,5-Bis(trifluoromethyl)cinnamic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for experiments involving 3,5-Bis(trifluoromethyl)cinnamic acid. The focus is on optimizing reaction rates through appropriate solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider when selecting a solvent?
A1: The two trifluoromethyl (-CF₃) groups on the phenyl ring are strong electron-withdrawing groups. This has two significant effects on the molecule you must consider during solvent selection:
-
Increased Acidity: The electron-withdrawing nature of the fluorine atoms stabilizes the carboxylate anion, making the carboxylic acid significantly more acidic (lower pKa) than unsubstituted cinnamic acid.[1]
-
Modified Solubility: While the carboxylic acid group is polar, the bulky, fluorinated phenyl group gives the molecule considerable nonpolar character. Its solubility is poor in water but good in many organic solvents.[2] It is known to be soluble in methanol and often shows good solubility in polar aprotic solvents like DMF and DMSO.[1]
Q2: How does solvent polarity affect reaction rates for this acid?
A2: Solvent polarity can dramatically influence reaction rates.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents are often excellent choices. They can effectively solvate charged intermediates and reagents without participating in hydrogen bonding, which can sometimes hinder reactions. For reactions involving charged nucleophiles or intermediates, such as in amide couplings, these solvents can accelerate the rate.[1][3]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Acetic Acid): These solvents can hydrogen bond with the carboxylic acid and other reagents. While they are good for dissolving the acid, they can sometimes slow down reactions by solvating nucleophiles, making them less reactive.[1] However, for reactions like Fischer esterification, an excess of an alcohol solvent can also serve as a reagent and drive the reaction forward.[4]
-
Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): These are generally used when reactants are nonpolar. For reactions with this compound, solubility can be a limiting factor in purely nonpolar solvents, potentially leading to slow or incomplete reactions. Dichloromethane (DCM) is a common choice for amidation reactions.[3]
Q3: For an amide coupling reaction with this compound, what would be a good starting solvent?
A3: For amide coupling reactions, polar aprotic solvents are generally preferred. A good starting point would be Dichloromethane (DCM) or Tetrahydrofuran (THF).[3] If solubility is an issue, Dimethylformamide (DMF) can be used. It is critical to use anhydrous (dry) solvents, as moisture can hydrolyze the activated acid intermediate, leading to low yields.[1]
Q4: What about solvent choice for an esterification reaction?
A4: For a classic Fischer esterification, the alcohol reactant itself is often used as the solvent in excess.[4] This approach, according to Le Châtelier's principle, shifts the equilibrium toward the product side.[4] If a co-solvent is needed to improve solubility or control the reaction temperature, a non-reactive solvent like toluene might be used, often with a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion.[4]
Troubleshooting Guide
Issue 1: Poor Solubility of Starting Material
Q: My this compound is not dissolving in the reaction solvent. What can I do?
A: Solubility issues are a common first hurdle. Consider the following solutions:
-
Switch to a More Polar Aprotic Solvent: If your reaction chemistry allows, try solvents known for good solubility of cinnamic acid derivatives, such as DMF or DMSO.[1]
-
Gentle Heating: Gently warming the mixture can significantly improve solubility. However, be cautious not to exceed temperatures that could cause degradation or unwanted side reactions.[1]
-
Sonication: Using an ultrasonic bath is an effective physical method to help break up solid particles and enhance the rate of dissolution.[1][2]
-
Use a Co-solvent: A mixed solvent system may improve solubility while maintaining appropriate reaction conditions. Ensure the co-solvent is compatible with all reagents.[1]
Issue 2: Low or No Reaction Rate
Q: The reaction is very slow or does not seem to proceed. How can I increase the rate?
A: A sluggish reaction can be caused by several factors related to the solvent and reaction conditions.
Solvent Selection Logic for Troubleshooting
Caption: A logic tree for troubleshooting slow reaction rates.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often provide the necessary activation energy to speed up the reaction.[1] Always monitor for potential side reactions using a technique like Thin-Layer Chromatography (TLC).
-
Check Solvent Compatibility: Ensure your solvent is not inhibiting the reaction. For example, in hydrogenation reactions, certain solvents can poison the catalyst. Protic solvents like ethanol are often good choices for reactions with Pd/C.[1] For amide couplings, ensure the solvent is aprotic and anhydrous.[3]
-
Optimize Catalyst/Reagent Concentration: If the reaction is catalytic, ensure the catalyst is active and present in a sufficient amount.[4] The concentration of reactants also plays a crucial role; if solubility is low, the effective concentration in the solution phase may be too low for an appreciable reaction rate.
Issue 3: Formation of Side Products
Q: My reaction mixture is turning a dark color, and TLC shows multiple spots. What's happening?
A: Dark coloration often indicates decomposition or polymerization side reactions, which can be promoted by harsh conditions.[4]
-
Reduce Reaction Temperature: High temperatures can lead to side reactions.[4] If you are heating the reaction, try running it at a lower temperature for a longer period.
-
Use Milder Reagents: If using a strong acid or base catalyst, consider switching to a milder alternative to minimize side reactions like polymerization of the cinnamic acid double bond.[4]
-
Ensure an Inert Atmosphere: If your reagents or intermediates are sensitive to oxygen, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side products.
Data Summary Tables
Table 1: Qualitative Solubility of Cinnamic Acid Derivatives in Common Lab Solvents
| Solvent Class | Solvent Examples | Solubility of Cinnamic Acid Derivatives | Notes |
| Polar Aprotic | DMF, DMSO, THF, Acetone | Generally Good to Excellent[1][5] | Excellent choice for many reaction types, especially amide couplings. Ensure the solvent is anhydrous.[1] |
| Polar Protic | Methanol, Ethanol, Water | Good in alcohols[1][6]; Very Poor in water[2] | Alcohols can also act as reagents in esterifications. Water is generally avoided unless it is a reagent or part of a biphasic system.[4] |
| Nonpolar Halogenated | Dichloromethane (DCM) | Moderate | Frequently used for amide couplings and other reactions.[3] |
| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | Often used in esterifications with a Dean-Stark trap to remove water.[4] |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Poor | Primarily used for recrystallization or as an anti-solvent, not typically as a primary reaction solvent. |
Table 2: Recommended Solvents for Common Reactions
| Reaction Type | Recommended Solvent(s) | Key Considerations |
| Amide Coupling (e.g., with EDC/HATU) | Anhydrous DCM, THF, or DMF[1][3] | The absence of water is critical to prevent hydrolysis of the activated intermediate.[1] |
| Fischer Esterification | Excess Alcohol (e.g., Methanol, Ethanol) | The alcohol serves as both solvent and reagent, driving the equilibrium forward.[4] |
| Acyl Chloride Formation | Anhydrous DCM or Toluene with Thionyl Chloride (SOCl₂) | The solvent must be inert to the highly reactive acyl chloride product. |
| Hydrogenation of C=C bond | Ethanol, Methanol, Acetic Acid, Ethyl Acetate | The solvent should not poison the catalyst (e.g., Pd/C). Protic solvents are often effective.[1] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Amide Coupling
This protocol describes a general method for coupling this compound with a primary or secondary amine using a carbodiimide coupling agent.
Workflow for Amide Coupling
Caption: A typical workflow for an amide coupling reaction.
Methodology:
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Dissolution: Add anhydrous solvent (e.g., DCM or THF, approx. 0.1 M concentration). Stir until all solids are dissolved. Sonication may be used to aid dissolution.[1]
-
Activation: Cool the solution to 0 °C in an ice bath. Add your chosen coupling agent (e.g., EDC, 1.2 eq.) and, if needed, an activator (e.g., HOBt, 1.2 eq.). Allow the mixture to stir for 15-30 minutes at 0 °C.
-
Nucleophilic Addition: Slowly add the amine (1.1 eq.) to the reaction mixture. The amine can be added neat if liquid or as a solution in the reaction solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting acid is consumed.[4]
-
Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a saturated sodium bicarbonate solution to remove unreacted acid, and finally with brine.[4]
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to obtain the desired amide.
References
Validation & Comparative
A Researcher's Guide to 3,5-Bis(trifluoromethyl)cinnamic Acid: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of appropriate molecular tools is paramount for advancing scientific discovery. This guide provides a comprehensive validation of 3,5-Bis(trifluoromethyl)cinnamic acid as a research tool, offering a comparative analysis of its performance against relevant alternatives, supported by experimental data and detailed protocols.
Introduction
This compound is a derivative of cinnamic acid, a naturally occurring compound known for its diverse biological activities. The introduction of two trifluoromethyl groups onto the phenyl ring significantly alters the molecule's electronic properties and lipophilicity, making it a subject of interest in medicinal chemistry and drug discovery. This guide explores its primary applications as a potential antimicrobial agent, an anticancer compound, and a scaffold for neurokinin-1 (NK1) receptor antagonists.
Performance Comparison: this compound and Alternatives
To provide a clear and objective assessment, the following tables summarize the quantitative performance of this compound and comparable research tools across its key application areas.
Antimicrobial Activity
Table 1: Comparative Antimicrobial Activity (MIC in µM)
| Compound | S. aureus (ATCC 29213) | MRSA (Clinical Isolate) | E. faecalis (ATCC 29212) | VRE (Clinical Isolate) |
| (2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | 0.15 - 5.57 | 0.15 - 5.57 | 2.34 - 44.5 | 2.34 - 44.5 |
| (2E)-N-(3,5-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | 0.15 - 5.57 | 0.15 - 5.57 | 2.34 - 44.5 | 2.34 - 44.5 |
| trans-Cinnamic acid | >5000 | >5000 | >5000 | >5000 |
Data sourced from a study on trifluoromethylcinnamanilide Michael acceptors.[1]
Anticancer Activity
The cytotoxic effects of various cinnamic acid derivatives against cancer cell lines have been investigated. Although specific IC50 values for this compound are not widely published, data for other derivatives provide a benchmark for comparison.
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound | HeLa (Cervical Cancer) | K562 (Leukemia) | Fem-x (Melanoma) | MCF-7 (Breast Cancer) |
| Cinnamic acid ester derivative (with cyano group) | 42 - 166 | 42 - 166 | 42 - 166 | 42 - 166 |
| trans-Cinnamic acid | >1000 | >1000 | >1000 | >1000 |
Data for the cinnamic acid ester derivative is from a study on the cytotoxic effects of various cinnamic acid esters and amides.[2]
Neurokinin-1 (NK1) Receptor Antagonism
The 3,5-bis(trifluoromethyl)phenyl moiety is a key structural feature in several potent NK1 receptor antagonists. While this compound itself is a precursor, its derivatives have shown significant activity.
Table 3: Comparative NK1 Receptor Antagonist Activity
| Compound | Application | Key Feature |
| Aprepitant | Prevention of chemotherapy-induced nausea and vomiting | Contains a 3,5-bis(trifluoromethyl)phenyl group |
| L-733,060 | Investigational NK1 receptor antagonist | 3,5-bistrifluoromethyl benzylether piperidine moiety |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is based on the microdilution method.
1. Preparation of Bacterial Inoculum:
- Culture bacteria overnight in Mueller-Hinton Broth (MHB).
- Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Compound Dilutions:
- Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
- Perform serial two-fold dilutions in MHB in a 96-well microtiter plate to achieve a range of test concentrations.
3. Inoculation and Incubation:
- Add the bacterial inoculum to each well of the microtiter plate.
- Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
- Incubate the plates at 37°C for 18-24 hours.
4. Determination of MIC:
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: MTT Assay for Anticancer Activity (Cytotoxicity)
1. Cell Culture and Seeding:
- Culture cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
- Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
- Prepare a stock solution of the test compound in DMSO.
- Treat the cells with various concentrations of the compound and incubate for 48-72 hours.
3. MTT Assay:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Calculation of IC50:
- The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Conclusion
This compound serves as a valuable scaffold and research tool, particularly in the development of NK1 receptor antagonists and as a starting point for novel antimicrobial and anticancer agents. The presence of the 3,5-bis(trifluoromethyl)phenyl moiety is a recurring structural motif in potent bioactive molecules. While direct quantitative data for this compound itself is limited in some areas, the available information on its derivatives demonstrates the significant potential of this chemical scaffold. Further research to quantify the specific biological activities of the parent acid is warranted to fully elucidate its potential as a standalone research tool. This guide provides a foundational comparison to aid researchers in their evaluation and utilization of this and related compounds.
References
A Comparative Guide to the Structure-Activity Relationship of Cinnamic Acid Derivatives as Fatty Acid Amide Hydrolase (FAAH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3,5-Bis(trifluoromethyl)cinnamic acid derivatives and their potential as Fatty Acid Amide Hydrolase (FAAH) inhibitors. While direct quantitative FAAH inhibition data for this specific substitution pattern is emerging, this document evaluates their structural characteristics against established FAAH inhibitors, presenting a framework for future drug design and development. The guide also touches upon the antibacterial activities observed in this class of compounds.
Introduction to FAAH and Cinnamic Acid Derivatives
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides like the endogenous cannabinoid anandamide.[1] Inhibition of FAAH elevates anandamide levels, leading to analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[1] This makes FAAH a significant therapeutic target for various neurological and inflammatory conditions.[1]
Cinnamic acid and its derivatives are a class of naturally occurring and synthetic compounds that have garnered attention for a wide range of biological activities, including antimicrobial, antioxidant, and antitumor effects. Their structural scaffold has been explored for the development of inhibitors for various enzymes, including FAAH.[2][3] The 3,5-bis(trifluoromethyl)phenyl moiety, in particular, is a common feature in modern medicinal chemistry, known for enhancing metabolic stability and potency of drug candidates.[4]
Structure-Activity Relationship (SAR) and Comparison with Alternatives
The development of potent and selective FAAH inhibitors has led to the identification of key structural features necessary for activity.[2] These often include an electrophilic carbonyl group that can interact with the catalytic serine residue (Ser241) in the FAAH active site, and a lipophilic moiety that occupies the acyl chain-binding pocket.[3][5]
While specific FAAH inhibitory potencies for this compound amides are not yet extensively documented in publicly available literature, we can infer potential structure-activity relationships by comparing their core structure to well-characterized FAAH inhibitors. A recent study on related hydroxycinnamate derivatives showed that 3',5'-bis(trifluoromethyl)phenyl ferulate exhibited inhibitory activity against steroid 5α-reductase type-1, with an IC50 of 8.05 μM, highlighting the potential of this substitution pattern for enzyme inhibition.[6]
Key SAR Insights from Alternative FAAH Inhibitors:
-
Carbamates (e.g., URB597): These are potent, irreversible inhibitors that carbamylate the catalytic serine. The biphenyl-3-yl carbamate structure of URB597 is crucial for its high potency.[3][7]
-
Ureas (e.g., PF-3845): Piperidine/piperazine ureas represent another class of potent, covalent inhibitors. The biaryl ether piperidine urea scaffold in compounds like PF-3845 contributes to high potency and selectivity.[5][8]
-
α-Ketoheterocycles (e.g., OL-135): These are potent, reversible inhibitors. The α-keto group forms a reversible hemiketal with the catalytic serine.[5]
The general structure of a 3,5-bis(trifluoromethyl)cinnamamide incorporates a Michael acceptor (the α,β-unsaturated amide) which could potentially interact with the catalytic serine, and the bulky, lipophilic 3,5-bis(trifluoromethyl)phenyl group which could occupy hydrophobic pockets within the enzyme's binding site. Further derivatization of the amide nitrogen would be a key area for SAR exploration to optimize potency and selectivity, drawing parallels from the development of urea and carbamate inhibitors.
Quantitative Comparison of Leading FAAH Inhibitors
To provide a clear benchmark for the development of novel inhibitors, the following table summarizes the in vitro potency of several established FAAH inhibitors from different chemical classes.
| Compound Class | Compound Name | Target Organism/Tissue | IC50 Value | Reference(s) |
| Carbamate | URB597 | Human Liver | 3 nM | [9][10] |
| Rat Brain | 5 nM | [9] | ||
| Brain Membranes | 4.6 nM | [1][11] | ||
| Urea | PF-3845 | Human FAAH-1 | 18 nM | [12] |
| α-Ketoheterocycle | OL-135 | Not Specified | Ki = 4.7 nM | [5] |
Antibacterial Activity of Trifluoromethylated Cinnamic Acid Derivatives
In addition to their potential as enzyme inhibitors, certain trifluoromethylated cinnamamides have demonstrated significant antibacterial activity. For instance, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamide has shown potent activity against Staphylococcus aureus (including MRSA) and Enterococcus faecalis (including VRE), with MIC values as low as 0.15–5.57 µM.[13] This dual activity profile suggests that these compounds could be leads for developing agents with multiple therapeutic applications.
Experimental Protocols
Fluorometric Assay for FAAH Inhibitor Screening
This protocol provides a general method for determining the IC50 values of potential FAAH inhibitors in a 96-well plate format.
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Test compounds (dissolved in DMSO)
-
96-well, opaque, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in FAAH Assay Buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Enzyme and Inhibitor Pre-incubation:
-
100% Activity Control Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of solvent (e.g., DMSO).
-
Inhibitor Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the test compound dilution.
-
Background Wells: Add 180 µL of FAAH Assay Buffer and 10 µL of solvent.
-
-
Incubate the plate for a defined pre-incubation time (e.g., 15-60 minutes) at 37°C. This step is crucial for time-dependent inhibitors.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to all wells.
-
Signal Measurement: Immediately cover the plate and incubate for 30 minutes at 37°C. Measure the fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm. For kinetic measurements, readings can be taken every minute for 30 minutes.
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC50 value.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. URB 597 | Fatty Acid Amide Hydrolase (FAAH) Inhibitors: R&D Systems [rndsystems.com]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cinnamic Derivatives as Antitubercular Agents: Characterization by Quantitative Structure–Activity Relationship Studies [ouci.dntb.gov.ua]
comparative study of different synthetic routes to 3,5-Bis(trifluoromethyl)cinnamic acid
For Researchers, Scientists, and Drug Development Professionals
3,5-Bis(trifluoromethyl)cinnamic acid is a valuable building block in medicinal chemistry and materials science, owing to the unique properties conferred by the two trifluoromethyl groups. Its synthesis can be achieved through several established organic reactions. This guide provides a comparative analysis of the most common synthetic routes—Knoevenagel Condensation, Perkin Reaction, Heck Reaction, and Wittig Reaction—offering insights into their respective advantages and disadvantages, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
| Reaction | Starting Materials | Key Reagents & Conditions | Yield | Purity | Key Advantages | Key Disadvantages |
| Knoevenagel Condensation | 3,5-Bis(trifluoromethyl)benzaldehyde, Malonic acid | Pyridine, Piperidine, Reflux | High (e.g., ~95%) | High | High yield, relatively mild conditions, readily available starting materials. | Use of noxious pyridine as solvent and catalyst. |
| Perkin Reaction | 3,5-Bis(trifluoromethyl)benzaldehyde, Acetic anhydride | Sodium acetate, High temperature (e.g., 180°C) | Moderate to High | Good | Avoids the use of stronger bases, cost-effective reagents. | Requires high temperatures, longer reaction times, potential for side reactions. |
| Heck Reaction | 3,5-Bis(trifluoromethyl)bromobenzene, Acrylic acid | Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., Triethylamine), High temperature | Moderate to High | Good | Good functional group tolerance, direct C-C bond formation. | Expensive palladium catalyst, potential for catalyst poisoning, requires inert atmosphere. |
| Wittig Reaction | 3,5-Bis(trifluoromethyl)benzaldehyde, (Carboxymethylene)triphenylphosphorane | Strong base (e.g., n-BuLi) or stable ylide | Good to High | Good | High stereoselectivity (often for Z-isomer with unstabilized ylides), mild reaction conditions. | Stoichiometric amounts of phosphine reagent required, removal of triphenylphosphine oxide byproduct can be challenging. |
Visualizing the Synthetic Pathways
A general overview of the synthetic strategies to produce this compound is depicted below. Each pathway offers a distinct approach to the formation of the crucial carbon-carbon double bond.
Caption: Overview of the four main synthetic routes to the target molecule.
Experimental Protocols
Below are detailed experimental procedures for each of the discussed synthetic routes. These protocols are based on established methods for analogous compounds and have been adapted for the synthesis of this compound.
Knoevenagel Condensation
This method involves the condensation of an aldehyde with an active methylene compound, in this case, malonic acid.
Caption: Step-by-step workflow for the Knoevenagel Condensation.
Protocol: A mixture of 3,5-bis(trifluoromethyl)benzaldehyde (1 equivalent), malonic acid (1.5-2 equivalents), anhydrous pyridine (as solvent), and piperidine (catalytic amount) is heated under reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). After completion, the mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to afford this compound as a white solid. A similar procedure for 3-(trifluoromethyl)cinnamic acid reports a yield of 96%.[1]
Perkin Reaction
The Perkin reaction is the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid.
Caption: Step-by-step workflow for the Perkin Reaction.
Protocol: A mixture of 3,5-bis(trifluoromethyl)benzaldehyde (1 equivalent), acetic anhydride (2-3 equivalents), and anhydrous sodium acetate (1-1.5 equivalents) is heated at 180°C for several hours (typically 5-8 hours). After cooling, the reaction mixture is poured into water to hydrolyze the excess acetic anhydride. The solution is then made basic with sodium carbonate and steam distilled to remove any unreacted aldehyde. The resulting aqueous solution is filtered and then acidified with concentrated hydrochloric acid to precipitate the crude this compound. The product is collected by filtration, washed with water, and purified by recrystallization.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.
Caption: Step-by-step workflow for the Heck Reaction.
Protocol: To a solution of 3,5-bis(trifluoromethyl)bromobenzene (1 equivalent) and acrylic acid (1.2-1.5 equivalents) in a suitable solvent (e.g., DMF, NMP, or acetonitrile) is added a palladium catalyst (e.g., Pd(OAc)₂, typically 1-5 mol%), a phosphine ligand (e.g., PPh₃, if required), and a base (e.g., triethylamine or potassium carbonate, 2-3 equivalents). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-140°C until the starting material is consumed (monitored by TLC or GC). After cooling to room temperature, the reaction mixture is diluted with water and acidified with HCl. The precipitated product is collected by filtration or extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
Wittig Reaction
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene.
Caption: Step-by-step workflow for the Wittig Reaction.
Protocol: A phosphonium salt such as (carboxymethyl)triphenylphosphonium bromide is suspended in an anhydrous solvent like THF under an inert atmosphere. A strong base (e.g., n-butyllithium or sodium hydride) is added at low temperature (e.g., 0°C or -78°C) to generate the corresponding ylide. After stirring for a period, a solution of 3,5-bis(trifluoromethyl)benzaldehyde (1 equivalent) in the same solvent is added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product, which contains triphenylphosphine oxide, is then purified, often by column chromatography or by selective precipitation/crystallization, to yield this compound. Alternatively, a stabilized ylide like (carbethoxymethylene)triphenylphosphorane can be used, which often does not require a strong base, followed by hydrolysis of the resulting ester to obtain the desired carboxylic acid.
Conclusion
The choice of the optimal synthetic route to this compound depends on several factors, including the desired scale of the reaction, the availability and cost of starting materials and reagents, and the specific requirements for product purity.
-
The Knoevenagel Condensation offers a high-yielding and straightforward approach, particularly suitable for laboratory-scale synthesis, although the use of pyridine is a notable drawback from a green chemistry perspective.
-
The Perkin Reaction provides a classical alternative with cost-effective reagents but requires harsh reaction conditions.
-
The Heck Reaction is a powerful tool for C-C bond formation with good functional group tolerance but is hampered by the cost of the palladium catalyst.
-
The Wittig Reaction offers mild conditions and stereochemical control but involves stoichiometric phosphine reagents and a potentially challenging purification process.
For researchers and drug development professionals, a thorough evaluation of these factors will guide the selection of the most appropriate method for their specific needs.
References
The Cutting Edge of Enzyme Inhibition: A Comparative Analysis of 3,5-Bis(trifluoromethyl)cinnamic Acid and Other Cinnamic Acid Derivatives
In the landscape of drug discovery and development, the search for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Cinnamic acid and its derivatives have emerged as a versatile scaffold, demonstrating inhibitory activity against a range of clinically relevant enzymes. Among these, 3,5-Bis(trifluoromethyl)cinnamic acid represents a highly modified and promising candidate. This guide provides a comprehensive comparison of the enzyme inhibitory performance of this compound against other cinnamic acid derivatives, supported by experimental data and detailed methodologies.
Unveiling the Inhibitory Potential: A Data-Driven Comparison
The inhibitory activity of cinnamic acid derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring. The inclusion of trifluoromethyl groups, as seen in this compound, is a key strategy in medicinal chemistry to enhance metabolic stability and binding affinity. While direct comparative studies across a wide range of enzymes are limited, analysis of available data for key enzyme targets such as tyrosinase and α-glucosidase provides valuable insights into structure-activity relationships (SAR).
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. The inhibitory activities of various cinnamic acid derivatives against mushroom tyrosinase are summarized below.
| Compound | Substitution Pattern | IC50 (µM) | Inhibition Type |
| Cinnamic acid | Unsubstituted | 201.4 ± 5.3[1] | Competitive |
| p-Coumaric acid (4-hydroxy) | 4-OH | 121.4 | - |
| Ferulic acid (4-hydroxy-3-methoxy) | 4-OH, 3-OCH3 | - | - |
| Caffeic acid (3,4-dihydroxy) | 3,4-diOH | - | - |
| 4-Fluorocinnamic acid | 4-F | - | - |
| 2-Trifluoromethylcinnamic acid ester | 2-CF3 | - | - |
| 3-Trifluoromethylcinnamic acid ester | 3-CF3 | - | - |
| 4-Trifluoromethylcinnamic acid ester | 4-CF3 | - | - |
| (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate | Esterified p-Coumaric acid | 2.0[2] | Non-competitive |
| (E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate | Esterified 4-methoxycinnamic acid | 8.3[2] | Mixed-type |
| Kojic Acid (Positive Control) | - | 14.15 ± 0.46[1] / 32.2[2] | - |
Note: A direct IC50 value for this compound against tyrosinase was not available in the reviewed literature. However, studies on related trifluoromethylated derivatives suggest that the electron-withdrawing nature of the CF3 group can influence inhibitory activity.
α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. The inhibitory activities of various cinnamic acid derivatives against α-glucosidase are presented below.
| Compound | Substitution Pattern | IC50 (µM) | Inhibition Type |
| Cinnamic acid derivative 1 | Unsubstituted | 65.23 ± 0.55 | - |
| Cinnamic acid derivative 2 | 4-CH3 | 39.91 ± 0.62 | Reversible, Mixed-type |
| Cinnamic acid derivative 3 | 4-Cl | - | - |
| Cinnamic acid derivative 4 | 4-Br | - | - |
| Cinnamic acid derivative 5 | 4-F | - | - |
| Cinnamic acid derivative 6 | 4-CF3 | - | - |
| Acarbose (Positive Control) | - | - | - |
Note: Specific IC50 values for all derivatives were not consistently reported in a single study. The data indicates that substitutions on the phenyl ring of cinnamic acid can enhance α-glucosidase inhibitory activity.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of enzyme inhibitors.
Tyrosinase Inhibition Assay
This assay is based on the spectrophotometric measurement of the formation of dopachrome from the oxidation of L-DOPA by tyrosinase.
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Test compounds (e.g., this compound and other derivatives)
-
Kojic acid (positive control)
-
50 mM Sodium Phosphate Buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and kojic acid in the phosphate buffer.
-
In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the respective test compound dilution, and 20 µL of mushroom tyrosinase solution (typically 1000 units/mL).
-
Include control wells: a negative control (no inhibitor) and a blank (no enzyme).
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of 10 mM L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm and continue to take readings every minute for 10-20 minutes.
-
Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[3][4]
α-Glucosidase Inhibition Assay
This assay measures the inhibition of α-glucosidase activity by quantifying the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[5]
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds
-
Acarbose (positive control)
-
50 mM Phosphate Buffer (pH 6.8)
-
1 M Sodium Carbonate (Na2CO3)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and acarbose in the phosphate buffer.
-
Add 20 µL of the test compound dilution to a 96-well plate.
-
Add 20 µL of α-glucosidase solution (typically 2 U/mL) and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of 1 mM pNPG solution.
-
Incubate the mixture at 37°C for 20 minutes.
-
Terminate the reaction by adding 50 µL of 1 M Na2CO3.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.[6]
Visualizing the Science: Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro α-glucosidase inhibitory assay [protocols.io]
Comparative Analysis of 3,5-Bis(trifluoromethyl)cinnamic Acid Derivatives: In Vitro and In Silico Perspectives
A detailed examination of the biological activity and computational profiles of 3,5-Bis(trifluoromethyl)cinnamic acid derivatives reveals their potential as promising therapeutic agents. This guide provides a comparative overview of their performance in various assays, supported by experimental data and in silico modeling, to inform researchers and drug development professionals.
Derivatives of this compound have emerged as a significant class of compounds in medicinal chemistry due to the unique properties conferred by the trifluoromethyl groups, such as enhanced metabolic stability and binding affinity. This guide synthesizes findings from recent studies, focusing on their efficacy as inhibitors of steroid 5α-reductase type 1 (SRD5A1) and their antimicrobial properties.
Quantitative Biological Activity
The inhibitory effects of various this compound derivatives have been quantified through in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) for SRD5A1 and the minimum inhibitory concentration (MIC) against different microbial strains.
| Compound | Target | IC50 (µM)[1] | Cell Line |
| 3′,5′-bis(trifluoromethyl)phenyl ferulate | SRD5A1 | 8.05 ± 0.47 | HaCaT |
| Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide | SRD5A1 | 1.44 | HaCaT |
| Compound | Microorganism | MIC (µg/mL) |
| 4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-[(phenylamino)methyl]pyrazol-1-yl]benzoic acid | Staphylococcus aureus | 2 |
| Enterococcus faecalis | 4 | |
| Moraxella catarrhalis | 4 | |
| 4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-[(4-methylphenyl)aminomethyl]pyrazol-1-yl]benzoic acid | Staphylococcus aureus | 1 |
| Enterococcus faecalis | 2 | |
| Moraxella catarrhalis | 2 |
In Silico Analysis: ADMET and Molecular Docking
Computational studies offer valuable insights into the drug-like properties and potential binding interactions of these derivatives.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
In silico ADMET prediction for this compound derivatives generally indicates favorable pharmacokinetic profiles. These studies, often utilizing platforms like SwissADME, predict good oral bioavailability and adherence to Lipinski's rule of five, suggesting their potential as orally administered drugs. The trifluoromethyl groups contribute to increased lipophilicity, which can enhance membrane permeability and absorption.
Molecular Docking
Molecular docking simulations have been employed to elucidate the binding modes of these derivatives with their biological targets. For instance, in the case of SRD5A1, docking studies revealed that the 3,5-bis(trifluoromethyl)phenyl moiety engages in hydrophobic and halogen bond interactions within the catalytic pocket of the enzyme.[1] Key residues involved in these interactions include arginine, methionine, and alanine.[1] These computational models provide a rational basis for the observed inhibitory activity and guide the design of more potent inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Synthesis of this compound
A common synthetic route to this compound involves the Knoevenagel condensation of 3,5-bis(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base catalyst such as pyridine and piperidine. The reaction mixture is typically heated under reflux, followed by acidification and recrystallization to yield the desired product.
In Vitro SRD5A1 Inhibition Assay (HaCaT Cell-Based)
This assay quantifies the inhibitory effect of the compounds on SRD5A1 activity in human keratinocyte (HaCaT) cells.
-
Cell Culture: HaCaT cells are cultured in a suitable medium until they reach optimal confluency.
-
Treatment: Cells are treated with varying concentrations of the test compounds in the presence of testosterone (the substrate for SRD5A1).
-
Incubation: The treated cells are incubated for a specific period to allow for the enzymatic conversion of testosterone to dihydrotestosterone (DHT).
-
Steroid Extraction: Steroids are extracted from the cell lysate.
-
Quantification: The amount of DHT produced is quantified using methods like high-performance thin-layer chromatography (HPTLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of SRD5A1 inhibition is calculated by comparing DHT levels in treated cells to untreated controls. The IC50 value is determined from the resulting dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Workflows and Pathways
Experimental Workflow: SRD5A1 Inhibition Assay
Signaling Pathway: PI3K/Akt Pathway in Cancer
Cinnamic acid derivatives have been investigated for their anticancer properties, with some studies suggesting their interaction with key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. Its inhibition is a key strategy in cancer therapy.
References
spectroscopic analysis (NMR, IR, MS) for the characterization of 3,5-Bis(trifluoromethyl)cinnamic acid
For researchers, scientists, and drug development professionals, a thorough understanding of the structural characteristics of a molecule is paramount. This guide provides a comparative spectroscopic analysis of 3,5-Bis(trifluoromethyl)cinnamic acid, a fluorinated organic compound of interest in medicinal chemistry and materials science. By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data alongside related cinnamic acid derivatives, this document serves as a practical reference for its characterization.
The structural elucidation of a novel or modified compound relies on a suite of analytical techniques. Among these, NMR, IR, and MS are fundamental, each providing unique insights into the molecular framework. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies functional groups based on their vibrational frequencies, and mass spectrometry determines the molecular weight and fragmentation patterns, confirming the elemental composition.
This guide presents available spectroscopic data for this compound and compares it with the well-characterized spectra of trans-cinnamic acid and 4-(trifluoromethyl)cinnamic acid. This comparative approach allows for a deeper understanding of the influence of the bis(trifluoromethyl) substitution on the spectral properties.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its structural analogs.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| This compound | ~8.3 (s) | Singlet | - | H-2, H-6 |
| ~8.2 (s) | Singlet | - | H-4 | |
| ~7.8 (d) | Doublet | ~16.0 | Ar-CH= | |
| ~6.8 (d) | Doublet | ~16.0 | =CH-COOH | |
| trans-Cinnamic acid | 7.58-7.62 (m) | Multiplet | - | H-2, H-6 |
| 7.38-7.45 (m) | Multiplet | - | H-3, H-4, H-5 | |
| 7.55 (d) | Doublet | 16.0 | Ar-CH= | |
| 6.47 (d) | Doublet | 16.0 | =CH-COOH | |
| 4-(Trifluoromethyl)cinnamic acid | 7.92 (d) | Doublet | 8.1 | H-2, H-6 |
| 7.76 (d) | Doublet | 8.1 | H-3, H-5 | |
| 7.65 (d) | Doublet | 16.0 | Ar-CH= | |
| 6.65 (d) | Doublet | 16.0 | =CH-COOH |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) [ppm] | Assignment |
| This compound | ~167 | C=O |
| ~141 | Ar-CH= | |
| ~136 (q, J ≈ 34 Hz) | C-3, C-5 | |
| ~131 | C-1 | |
| ~127 (m) | C-4 | |
| ~124 (m) | C-2, C-6 | |
| ~123 (q, J ≈ 273 Hz) | CF₃ | |
| ~122 | =CH-COOH | |
| trans-Cinnamic acid | 168.1 | C=O |
| 145.0 | Ar-CH= | |
| 134.5 | C-1 | |
| 130.8 | C-4 | |
| 129.4 | C-3, C-5 | |
| 128.6 | C-2, C-6 | |
| 118.5 | =CH-COOH | |
| 4-(Trifluoromethyl)cinnamic acid | 167.4 | C=O |
| 142.6 | Ar-CH= | |
| 138.9 | C-1 | |
| 130.6 (q, J ≈ 32 Hz) | C-4 | |
| 129.3 | C-2, C-6 | |
| 126.2 (q, J ≈ 4 Hz) | C-3, C-5 | |
| 124.0 (q, J ≈ 272 Hz) | CF₃ | |
| 122.8 | =CH-COOH |
Table 3: IR Spectroscopic Data (KBr Pellet)
| Compound | ν̃ [cm⁻¹] | Assignment |
| This compound | ~3000-2500 (broad) | O-H stretch (Carboxylic acid) |
| ~1700 | C=O stretch (Carboxylic acid) | |
| ~1640 | C=C stretch (Alkenyl) | |
| ~1350, ~1170, ~1130 | C-F stretches (Trifluoromethyl) | |
| trans-Cinnamic acid | 3063-2544 (broad) | O-H stretch (Carboxylic acid) |
| 1682 | C=O stretch (Carboxylic acid) | |
| 1628 | C=C stretch (Alkenyl) | |
| 978 | =C-H bend (trans) | |
| 4-(Trifluoromethyl)cinnamic acid | ~3100-2500 (broad) | O-H stretch (Carboxylic acid) |
| ~1690 | C=O stretch (Carboxylic acid) | |
| ~1635 | C=C stretch (Alkenyl) | |
| ~1325, ~1165, ~1125 | C-F stretches (Trifluoromethyl) |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (M⁺•) [m/z] | Key Fragment Ions [m/z] |
| This compound | 284 | 265 [M-OH]⁺, 239 [M-COOH]⁺, 219 [M-CF₃]⁺ |
| trans-Cinnamic acid | 148 | 131 [M-OH]⁺, 103 [M-COOH]⁺, 91 [C₇H₇]⁺, 77 [C₆H₅]⁺ |
| 4-(Trifluoromethyl)cinnamic acid | 216 | 199 [M-OH]⁺, 171 [M-COOH]⁺, 145 [M-CF₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 100 MHz. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024) are typically used to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable volatile solvent for injection into a gas chromatograph coupled to the mass spectrometer (GC-MS).
-
Ionization: Electron Ionization (EI) is typically used, with an electron energy of 70 eV.
-
Mass Analysis: The mass spectrum is recorded, scanning a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).
Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for the characterization of an organic compound like this compound can be visualized as follows:
Caption: Workflow for the spectroscopic characterization of this compound.
Comparative Analysis and Interpretation
The spectroscopic data presented reveals the structural features of this compound and the influence of the two trifluoromethyl groups.
In the ¹H NMR spectrum , the aromatic protons of this compound are expected to appear as two singlets, due to the symmetry of the substitution pattern. This is in contrast to the more complex multiplets observed for trans-cinnamic acid and the two distinct doublets for 4-(trifluoromethyl)cinnamic acid. The vinylic protons for all three compounds exhibit a large coupling constant (~16 Hz), characteristic of a trans configuration.
The ¹³C NMR spectrum of this compound is distinguished by the presence of quartets for the carbons attached to and adjacent to the trifluoromethyl groups, arising from C-F coupling. The chemical shift of the CF₃ carbon itself is a prominent quartet with a large coupling constant.
The IR spectrum provides clear evidence for the carboxylic acid functional group through the broad O-H and sharp C=O stretching vibrations. The presence of the trifluoromethyl groups is confirmed by strong C-F stretching absorptions in the 1350-1100 cm⁻¹ region, which are absent in the spectrum of trans-cinnamic acid.
Mass spectrometry confirms the molecular weight of each compound. The fragmentation pattern of this compound is expected to show characteristic losses of hydroxyl, carboxyl, and trifluoromethyl groups, similar to its analogues. The predicted molecular ion at m/z 284 is consistent with its molecular formula C₁₁H₆F₆O₂.[1]
References
A Comprehensive Guide to Assessing the Purity of Synthesized 3,5-Bis(trifluoromethyl)cinnamic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of methods to assess the purity of 3,5-Bis(trifluoromethyl)cinnamic acid, a valuable building block in medicinal chemistry. We present experimental data and detailed protocols for its characterization and compare its performance with alternative compounds in a relevant biological context.
Introduction
This compound is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid.[1] The presence of two trifluoromethyl groups on the phenyl ring significantly influences its physicochemical properties, making it a subject of interest in the development of therapeutic agents.[2] Derivatives of this compound have shown potential as inhibitors of enzymes such as steroid 5α-reductase, which is implicated in conditions like benign prostatic hyperplasia and androgenic alopecia.[3][4]
Accurate determination of the purity of synthesized this compound is paramount, as impurities can significantly impact experimental outcomes and the safety profile of potential drug candidates. This guide outlines the key analytical techniques for purity assessment and provides a framework for comparing this compound with other relevant molecules.
Purity Assessment Methodologies
The purity of synthesized this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. The most common methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment, offering high resolution and quantitative accuracy. A reversed-phase HPLC method is typically employed for the analysis of cinnamic acid derivatives.
Table 1: HPLC Method Parameters for Purity Analysis
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Purity Determination
-
Standard Solution Preparation (1 mg/mL): Accurately weigh approximately 25 mg of a this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution Preparation (1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the synthesized batch of this compound.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.
Potential Impurities:
The synthesis of this compound typically proceeds via a Knoevenagel condensation of 3,5-bis(trifluoromethyl)benzaldehyde with malonic acid.[2][5] Therefore, potential impurities may include:
-
Starting Materials: 3,5-bis(trifluoromethyl)benzaldehyde and malonic acid.
-
Isomers: The cis-isomer of this compound.
-
Side-products: Decarboxylation products or other reaction byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can be used for quantitative purity assessment (qNMR).[6]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | ||
| Ar-H (positions 2, 6) | ~8.2 | s |
| Ar-H (position 4) | ~8.0 | s |
| =CH (vinylic) | ~7.8 | d |
| =CH (vinylic) | ~6.6 | d |
| COOH | >12 | br s |
| ¹³C NMR | ||
| C=O | ~167 | s |
| C=C (vinylic) | ~142 | s |
| C=C (vinylic) | ~122 | s |
| Ar-C (positions 1, 3, 5) | ~135, ~132 (q) | s, q |
| Ar-CH (positions 2, 4, 6) | ~128, ~125 | s, s |
| CF₃ | ~123 (q) | q |
Note: Predicted shifts are based on data from analogous compounds such as 3-(trifluoromethyl)cinnamic acid and 3,5-bis(trifluoromethyl)benzoic acid.[7][8]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Analysis: Compare the obtained spectra with the expected chemical shifts and integration values. The presence of unexpected signals may indicate impurities. For quantitative analysis (qNMR), a certified internal standard is used.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation and impurity identification.
Table 3: Expected Mass Spectrometry Data for this compound
| Ionization Mode | Expected m/z |
| ESI- | [M-H]⁻: 283.02 |
| ESI+ | [M+H]⁺: 285.03, [M+Na]⁺: 307.02 |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Infuse the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Data Interpretation: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of this compound. Other peaks may indicate the presence of impurities or fragments. The fragmentation pattern of cinnamic acids often involves losses of H₂O, CO, and the carboxyl group.
Performance Comparison with Alternatives
This compound and its derivatives have been investigated as inhibitors of steroid 5α-reductase.[3] This enzyme is a key target in the treatment of benign prostatic hyperplasia and androgenic alopecia.[4] A comparison with established drugs targeting the same enzyme provides a benchmark for its potential therapeutic efficacy.
Table 4: Comparison of this compound Derivatives with Clinically Used 5α-Reductase Inhibitors
| Compound | Target | IC₅₀ (µM) | Mechanism of Action |
| Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide | SRD5A1 | 1.44 | Non-steroidal inhibitor[3] |
| Finasteride | 5α-reductase (Type II & III) | ~0.005 | Steroidal, irreversible inhibitor[][10] |
| Dutasteride | 5α-reductase (Type I, II & III) | ~0.002 | Steroidal, irreversible inhibitor[][10] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and purity assessment of this compound.
Inhibition of the NF-κB Signaling Pathway
Cinnamic acid derivatives have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation.[1][11]
Caption: Proposed mechanism of NF-κB pathway inhibition by cinnamic acid derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. drugs.com [drugs.com]
- 5. prepchem.com [prepchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-(Trifluoromethyl)cinnamic acid(779-89-5) 13C NMR [m.chemicalbook.com]
- 8. 3,5-Bis(trifluoromethyl)benzoic acid(725-89-3) 1H NMR spectrum [chemicalbook.com]
- 10. 5α-Reductase inhibitor - Wikipedia [en.wikipedia.org]
- 11. New sulfurated derivatives of cinnamic acids and rosmaricine as inhibitors of STAT3 and NF-κB transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Efficacy of 3,5-Bis(trifluoromethyl)cinnamic Acid Derivatives and Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of derivatives of 3,5-Bis(trifluoromethyl)cinnamic acid against standard drugs, supported by experimental data. The focus is on steroid 5α-reductase inhibition, with additional context on antibacterial and anticancer activities, areas where cinnamic acid derivatives have shown promise.
Quantitative Data Summary
The following table summarizes the inhibitory activity of 3',5'-Bis(trifluoromethyl)phenyl ferulate derivatives against human steroid 5α-reductase type 1 (SRD5A1) in comparison to Finasteride, a standard inhibitor.
| Compound | Target | IC50 (µM) | Cell Line/Enzyme Source | Standard Drug | Standard Drug IC50 (nM) |
| 3',5'-Bis(trifluoromethyl)phenyl ferulate (10c) | SRD5A1 | 8.05 | HaCaT cells | Finasteride | ~1-23 |
| 2',5'-Bis(trifluoromethyl)phenyl ferulate (10a) | SRD5A1 | 8.50 | HaCaT cells | Finasteride | ~1-23 |
*Note: The IC50 for Finasteride can vary depending on the experimental conditions and the specific isozyme being tested.[1][2]
Experimental Protocols
Steroid 5α-Reductase Inhibition Assay (Cell-Based)
This protocol outlines a method for determining the inhibitory activity of test compounds against steroid 5α-reductase type 1 in a human keratinocyte cell line (HaCaT).[3]
a. Cell Culture and Treatment:
-
Human keratinocyte (HaCaT) cells are cultured in appropriate media and conditions.
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are then treated with varying concentrations of the test compounds (e.g., 3',5'-Bis(trifluoromethyl)phenyl ferulate derivatives) or the standard inhibitor (Finasteride) for a specified period (e.g., 24 hours).
b. Steroid Conversion Assay:
-
After treatment, the culture medium is replaced with a medium containing the substrate, testosterone.
-
The cells are incubated to allow for the enzymatic conversion of testosterone to dihydrotestosterone (DHT) by 5α-reductase.
-
The reaction is stopped, and the steroids are extracted from the culture medium.
c. Quantification and Analysis:
-
The amounts of testosterone and DHT in the extracts are quantified using a suitable analytical method, such as high-performance thin-layer chromatography (HPTLC) or high-performance liquid chromatography (HPLC).[4]
-
The percentage of testosterone conversion to DHT is calculated for each treatment group.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of DHT formation, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol describes a general method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
a. Preparation of Inoculum:
-
The bacterial strain of interest (e.g., Staphylococcus aureus) is grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).[5]
b. Serial Dilution of Test Compound:
-
The test compound is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
c. Inoculation and Incubation:
-
Each well is inoculated with the prepared bacterial suspension.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
d. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8]
a. Cell Seeding and Treatment:
-
Cancer cells (e.g., HeLa, A549) are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound for a defined period (e.g., 48 or 72 hours).
b. MTT Incubation:
-
After the treatment period, the medium is removed, and a fresh medium containing MTT solution is added to each well.
-
The plate is incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate.
c. Solubilization and Absorbance Measurement:
-
The MTT medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
d. Data Analysis:
-
The cell viability is expressed as a percentage of the untreated control.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Signaling Pathway
Cinnamic acid and its derivatives have been reported to exert their biological effects, including anti-inflammatory and anticancer activities, through the modulation of various signaling pathways. One of the key pathways implicated is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in inflammation, immunity, and cell survival.[9]
References
- 1. Comparison of finasteride (Proscar), a 5 alpha reductase inhibitor, and various commercial plant extracts in in vitro and in vivo 5 alpha reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academicjournals.org [academicjournals.org]
- 5. ikm.org.my [ikm.org.my]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cross-Reactivity Profile of 3,5-Bis(trifluoromethyl)cinnamic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
3,5-Bis(trifluoromethyl)cinnamic acid, a synthetic derivative of the naturally occurring cinnamic acid, has garnered interest within the scientific community for its potential biological activities. The incorporation of two trifluoromethyl groups on the phenyl ring significantly alters its electronic properties and lipophilicity, potentially influencing its pharmacological profile. This guide provides a comparative analysis of the known biological activities and cross-reactivity of this compound and its close derivatives across various in vitro assays. The information presented herein is intended to support further research and development efforts by providing a clear overview of its target interactions and potential off-target effects.
Quantitative Analysis of Biological Activities
While comprehensive cross-reactivity screening data for this compound against a broad panel of targets remains limited in publicly available literature, studies on its derivatives and structurally related compounds have provided initial insights into its potential biological effects. The following table summarizes the available quantitative data for this compound and its analogs.
| Compound/Derivative | Assay Type | Target/Organism | Activity (IC₅₀/MIC) | Reference |
| Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide | Steroid 5α-reductase type 1 (SRD5A1) Inhibition | Human SRD5A1 | 1.44 µM | [1][2][3] |
| 3',5'-Bis(trifluoromethyl)phenyl ferulate | Steroid 5α-reductase type 1 (SRD5A1) Inhibition | Human SRD5A1 | 8.05 µM | |
| 3,5-Bis(trifluoromethyl)hydrocinnamic acid | NK1 Receptor Binding | Human NK1 Receptor | Weak Ligand (No IC₅₀ reported) | [1] |
| This compound | Antibacterial | General (Not specified) | Moderate Activity (No MIC reported) | [1] |
| Various Cinnamic Acid Derivatives | Antibacterial | Staphylococcus aureus, Escherichia coli, etc. | MICs typically in the µg/mL to mg/mL range | [4][5][6][7] |
| Various Cinnamic Acid Derivatives | Cytotoxicity | Various Cancer Cell Lines (e.g., HeLa, K562, MCF-7) | IC₅₀s typically in the range of 42-166 µM | [2] |
Note: The data presented for derivatives provides an indication of the potential activity of the 3,5-bis(trifluoromethyl)phenyl moiety, but direct testing of this compound is necessary for a definitive activity profile.
Key Biological Activities and Potential Cross-Reactivity
Steroid 5α-Reductase Type 1 (SRD5A1) Inhibition
Derivatives of this compound have demonstrated inhibitory activity against SRD5A1, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). A caffeic acid amide derivative incorporating the 3,5-bis(trifluoromethyl)phenyl group exhibited an IC₅₀ of 1.44 µM, while a ferulate derivative with the same substitution pattern had an IC₅₀ of 8.05 µM.[1][2][3] This suggests that the 3,5-bis(trifluoromethyl)phenyl motif may be a valuable pharmacophore for the design of SRD5A1 inhibitors.
Neurokinin 1 (NK1) Receptor Binding
The structurally related compound, 3,5-Bis(trifluoromethyl)hydrocinnamic acid, has been identified as a weak ligand for the human NK1 receptor.[1] The NK1 receptor is a G-protein coupled receptor (GPCR) involved in pain transmission and inflammation. While the affinity is reported as weak, this interaction suggests a potential for cross-reactivity with other GPCRs, warranting broader screening against a GPCR panel.
Antimicrobial Activity
This compound itself has been reported to possess "moderate antibacterial activity," although specific minimum inhibitory concentration (MIC) values are not provided in the available literature.[1] Numerous other cinnamic acid derivatives have shown a range of antibacterial and antifungal activities against various pathogens.[4][5][6][7] The trifluoromethyl groups may enhance the antimicrobial properties of the cinnamic acid scaffold.
Cytotoxic Effects
While direct cytotoxicity data for this compound is limited, various other cinnamic acid derivatives have exhibited cytotoxic effects against a range of cancer cell lines, with IC₅₀ values typically in the micromolar range.[2] This suggests that this compound should be evaluated for its potential cytotoxic and anti-proliferative activities.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. Below are representative methodologies for the key assays mentioned.
Steroid 5α-Reductase Type 1 (SRD5A1) Inhibition Assay (Whole-Cell Based)
This assay evaluates the ability of a test compound to inhibit the conversion of testosterone to dihydrotestosterone (DHT) in a cellular context.
Cell Culture:
-
Human keratinocyte (HaCaT) cells, which endogenously express SRD5A1, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
Assay Procedure:
-
Seed HaCaT cells in 24-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound or a reference inhibitor (e.g., finasteride) for 1 hour.
-
Initiate the enzymatic reaction by adding testosterone (substrate) to a final concentration of 10 µM.
-
Incubate for 24 hours at 37°C.
-
Terminate the reaction and extract the steroids from the cell lysate and culture medium using an organic solvent (e.g., ethyl acetate).
-
Quantify the amount of DHT produced using a specific and validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Neurokinin 1 (NK1) Receptor Binding Assay (Radioligand Displacement)
This assay measures the affinity of a test compound for the NK1 receptor by its ability to displace a radiolabeled ligand.
Membrane Preparation:
-
Cell membranes are prepared from a cell line overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled NK1 receptor antagonist (e.g., [³H]-Aprepitant), and varying concentrations of this compound.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter mat.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Procedure:
-
Prepare a twofold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli).
-
Include a positive control (microorganism without the test compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
To visualize the biological context of the identified targets and the experimental procedures, the following diagrams are provided.
Caption: SRD5A1 signaling pathway and point of inhibition.
Caption: NK1 receptor signaling pathway.
Caption: Experimental workflows for key assays.
Conclusion and Future Directions
The available data suggests that this compound and its derivatives are biologically active molecules with potential inhibitory effects on SRD5A1 and possible interactions with the NK1 receptor, in addition to exhibiting antimicrobial properties. However, the current understanding of its cross-reactivity profile is incomplete. To fully assess its therapeutic potential and off-target liabilities, a comprehensive screening of this compound against a diverse panel of targets, including a broad range of GPCRs, kinases, and other enzymes, is highly recommended. Such studies will be crucial in guiding the future development of this compound and its analogs as potential therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. trace.tennessee.edu [trace.tennessee.edu]
- 5. mdpi.com [mdpi.com]
- 6. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative Analysis of Cis- and Trans-3,5-Bis(trifluoromethyl)cinnamic Acid Isomers on Biological Inhibition: A Review of Available Data
While direct comparative data is absent, the broader family of cinnamic acids and their derivatives has been a subject of significant research, offering insights into how isomerization can influence biological activity. Studies on the parent cinnamic acid, for instance, have demonstrated that the cis and trans isomers can exhibit differential effects. For example, in the context of cancer cell invasion, both isomers of cinnamic acid have been shown to be inhibitory, with some evidence suggesting the cis form may have higher activity at lower concentrations. Similarly, the bactericidal effects of cinnamic acid against Mycobacterium tuberculosis have been reported to be significantly more potent for the cis isomer.
These findings with the parent compound underscore the principle that the geometric configuration of the double bond is a critical determinant of a molecule's biological function. The spatial arrangement of the phenyl and carboxylic acid groups can profoundly impact how the molecule interacts with biological targets such as enzymes or receptors.
Although a direct comparison for the 3,5-bis(trifluoromethyl) substituted analogue is not documented, one study has noted moderate antibacterial activity for 3,5-bis(trifluoromethyl)cinnamic acid, without specifying the isomeric form tested. This suggests that this derivative does possess biological activity that warrants further investigation.
Given the lack of direct comparative experimental data for the cis and trans isomers of this compound, this guide cannot present quantitative data tables or detailed experimental protocols as requested. The scientific community would benefit from future studies designed to directly compare these isomers to elucidate their respective inhibitory potentials and mechanisms of action. Such research would be invaluable for drug development professionals and researchers working in medicinal chemistry.
Hypothetical Experimental Workflow
Should such a comparative study be undertaken, a general experimental workflow could be proposed. This workflow would be designed to assess and compare the inhibitory activity of the two isomers on a selected biological target, for instance, a specific enzyme relevant to a disease pathway.
Caption: A generalized workflow for a comparative study of cis and trans isomers.
The Dubious "Inertness": Evaluating 3,5-Bis(trifluoromethyl)cinnamic Acid as a Negative Control in Experimental Biology
A critical examination of 3,5-Bis(trifluoromethyl)cinnamic acid's suitability as a negative control, supported by experimental data and protocols, reveals significant biological activity that compromises its use in establishing a true baseline. This guide provides researchers, scientists, and drug development professionals with a comparative analysis and best practices for selecting appropriate negative controls in cellular and molecular biology experiments.
In the rigorous landscape of scientific research, the inclusion of appropriate controls is paramount to the validity and interpretation of experimental results. A negative control is designed to represent a baseline, demonstrating the absence of an effect when the experimental variable is not present. The ideal negative control is a substance that is structurally similar to the test compound but is biologically inert in the context of the assay. However, the assumption of inertness should not be taken lightly. This guide provides a comprehensive evaluation of this compound, a compound sometimes considered for use as a negative control, and presents evidence suggesting its unsuitability for this role due to its inherent biological activities.
The Myth of the Inert Cinnamic Acid Scaffold
Cinnamic acid and its derivatives are a class of naturally occurring and synthetic compounds known to possess a wide spectrum of biological activities.[1][2] These activities include anti-inflammatory, antimicrobial, and anticancer effects.[1][3][4] The presence of the cinnamic acid backbone itself raises a significant red flag for its use as a negative control. The addition of trifluoromethyl groups, as in this compound, can further modulate its biological effects.[5][6]
Evidence strongly suggests that this compound is not biologically inert. A close analog, 3,5-bistrifluoromethylhydrocinnamic acid, has been used in the preparation of novel biologically active amides.[7] Furthermore, research has reported moderate antibacterial activity for this compound itself.[8] This intrinsic bioactivity makes it an unsuitable candidate for a negative control, as it can lead to confounding results and misinterpretation of data.
Best Practices for Negative Control Selection
The primary role of a negative control is to ensure that the observed effects are due to the treatment and not to other factors, such as the vehicle used to dissolve the compound.
-
Vehicle Control: The most fundamental negative control is the vehicle in which the test compound is dissolved, typically dimethyl sulfoxide (DMSO).[9][10][11] It is crucial to use the same concentration of the vehicle in the control as in the experimental samples.[11] However, it is important to note that DMSO itself is not entirely inert and can have biological effects at certain concentrations.[12]
-
Inactive Structural Analog: The gold standard for a negative control is a structural analog of the test compound that has been experimentally proven to be inactive in the specific assay being performed. This allows for the control of any effects related to the chemical scaffold of the molecule. Finding a truly inactive analog of a biologically active class of compounds like cinnamic acids can be challenging.
Quantitative Data: The Biological Activity of Cinnamic Acid Derivatives
While direct comparative studies using this compound as a negative control are scarce, likely due to its known activities, the broader class of cinnamic acid derivatives has been extensively studied. The following table summarizes representative data on the cytotoxicity of various cinnamic acid derivatives, highlighting the biological activity inherent to this chemical class.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Curcumin (a cinnamic acid derivative) | RAW264.7 | NF-κB DNA binding | >50 | [13][14][15] |
| EF24 (a synthetic curcumin analog) | RAW264.7 | NF-κB DNA binding | ~35 | [13][14][15] |
| EF31 (a synthetic curcumin analog) | RAW264.7 | NF-κB DNA binding | ~5 | [13][14][15] |
| Cinnamic Acid | Mycobacterium tuberculosis H37Rv | SPOTi and Bactec assays | 270-675 | [3] |
| Sinapic Acid | S. aureus 209, S. pyogenes 10535 | MIC | 558 | [3] |
Experimental Protocols
To properly evaluate a potential negative control, it is essential to employ sensitive and quantitative assays. Below are detailed protocols for two common assays used to assess the biological activity of a compound.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[16][17][18][19][20]
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound (and potential negative control) and a vehicle control (e.g., DMSO at the same final concentration). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
NF-κB Luciferase Reporter Assay
This assay is used to measure the activity of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[21][22][23][24][25]
Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Procedure:
-
Cell Transfection: Transfect cells (e.g., HEK293 or RAW264.7) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Compound Treatment: After allowing the cells to recover, pre-treat them with the test compound, potential negative control, or vehicle for a specified time.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) to induce pathway activation.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luminescence Measurement: Add luciferase substrate to the cell lysates and measure the firefly and Renilla luminescence using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity in the treated cells to that in the vehicle-treated control.
Visualizing the Logic: Why a Structurally Similar but Inactive Compound is the Ideal Negative Control
The following diagrams illustrate the logical framework for evaluating a test compound and the importance of appropriate negative controls.
Caption: Logical relationships in a well-controlled experiment.
The next diagram illustrates the problem with using a biologically active compound as a negative control.
Caption: Consequences of using a biologically active negative control.
Conclusion
The selection of an appropriate negative control is a critical step in experimental design that directly impacts the reliability and interpretation of the results. The available evidence strongly indicates that this compound possesses inherent biological activity, stemming from the well-documented bioactivity of the cinnamic acid scaffold. Its reported antibacterial properties and the use of its analogs in synthesizing other bioactive molecules render it unsuitable as a negative control in most biological assays.
Researchers should exercise caution and rigorously validate any compound intended for use as a negative control. As a minimum standard, a vehicle control should always be included. For more robust and reliable data, the use of a structurally related but experimentally verified inactive analog is the preferred approach. By adhering to these principles, the scientific community can ensure the generation of high-quality, reproducible data that advances our understanding of complex biological systems.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. mdpi.com [mdpi.com]
- 4. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies [ouci.dntb.gov.ua]
- 5. Buy this compound methyl ester | 705250-77-7 [smolecule.com]
- 6. nbinno.com [nbinno.com]
- 7. scbt.com [scbt.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. indigobiosciences.com [indigobiosciences.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
Safety Operating Guide
Proper Disposal of 3,5-Bis(trifluoromethyl)cinnamic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of 3,5-Bis(trifluoromethyl)cinnamic acid (CAS 155814-20-3), a solid organic compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for laboratory safety and environmental protection.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its associated hazards. This compound is classified as an irritant and may cause respiratory irritation. The following table summarizes the key safety data based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Safety Data Point | Information |
| Signal Word | Warning |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/ eye protection/ face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Hazard Classifications | Skin Irritant 2Eye Irritant 2Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system) |
| Recommended Personal Protective Equipment (PPE) | - N95 Type dust mask- Chemical safety goggles or face shield- Chemical-resistant gloves |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be conducted in accordance with institutional and local regulations for hazardous chemical waste. The following is a detailed, step-by-step protocol for its safe disposal:
1. Waste Minimization: Before beginning any experiment, plan to minimize the amount of waste generated. This can be achieved by carefully calculating the required quantities of this compound and avoiding the preparation of excess material.
2. Personal Protective Equipment (PPE) and Engineering Controls: Always wear the appropriate PPE as outlined in the safety data table. All handling and preparation of waste should be performed in a certified chemical fume hood to prevent inhalation of dust or fumes.
3. Waste Segregation: It is critical to segregate chemical waste to prevent dangerous reactions. This compound waste should be collected separately from other waste streams, particularly incompatible materials such as strong oxidizing agents. Do not mix solid waste with liquid waste.
4. Container Selection and Labeling:
-
Container: Use a designated, clean, and dry waste container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) container with a screw-top lid). The container should be in good condition with no leaks or cracks.
-
Labeling: Immediately label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations or chemical formulas)
-
The approximate quantity of waste
-
The date when the first waste was added to the container
-
The name of the principal investigator or laboratory contact
-
5. Waste Accumulation and Storage:
-
Collect all solid waste, including any contaminated materials such as weighing paper, gloves, and paper towels, in the designated hazardous waste container.
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from drains and high-traffic areas.
6. Request for Disposal: Once the waste container is full or if the experiment is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup. Do not dispose of this compound down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling 3,5-Bis(trifluoromethyl)cinnamic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3,5-Bis(trifluoromethyl)cinnamic acid, a compound that requires careful management due to its irritant properties.
As a solid, this compound and its dust can cause skin, eye, and respiratory tract irritation.[1][2] Adherence to proper safety protocols is crucial to mitigate risks and ensure a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary when handling this compound. The following table summarizes the recommended PPE to prevent exposure.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles should be worn to protect against dust particles.[2][3][4] A face shield provides an additional layer of protection against splashes and should be used in conjunction with goggles.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended to prevent skin contact.[1][3] Regularly inspect gloves for any signs of damage. |
| Body Protection | Laboratory coat or chemical-resistant apron | A lab coat is standard, with a chemical-resistant apron providing extra protection against spills and splashes.[1][3][5] |
| Respiratory Protection | NIOSH-approved N95 dust mask or respirator | Use a dust mask to prevent inhalation of the powder, especially when handling larger quantities or when dust generation is likely. A full respirator may be necessary depending on the scale of work and ventilation.[2][3] |
Operational Plan: From Receipt to Experiment
A systematic workflow is critical for safely managing this compound in the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.[5]
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]
-
Keep it segregated from incompatible materials, such as strong oxidizing agents.
-
Ensure the storage area is clearly labeled with appropriate hazard warnings.[6]
2. Handling and Weighing:
-
All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][7]
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[1][6]
-
When weighing, use a balance with a draft shield to contain any airborne particles.
-
Use appropriate tools (e.g., spatulas) to handle the solid and avoid generating dust.[2]
3. Experimental Use:
-
When preparing solutions, slowly add the this compound to the solvent to prevent splashing.
-
If mixing with water, always add the acid to the water, never the other way around, to avoid a potentially violent exothermic reaction.[1]
-
Keep all containers closed when not in use.[7]
Disposal Plan: Managing a Halogenated Organic Compound
Proper disposal is a critical final step in the safe handling of this compound, which is a halogenated organic compound.
1. Waste Segregation:
-
Crucially, halogenated organic waste must be collected separately from non-halogenated waste.[8][9] This is due to different disposal requirements and costs.[9][10]
-
Use designated, clearly labeled waste containers for "Halogenated Organic Waste".[11]
2. Container Management:
-
Waste containers must be made of a compatible material and have a secure, tight-fitting lid to prevent leaks and evaporation.[11]
-
The container must be labeled with the words "Hazardous Waste" and the full chemical name of the contents.[10][11] Do not use abbreviations.[11]
3. Contaminated Materials:
-
Any materials that come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered contaminated.
-
Dispose of these contaminated materials in the designated halogenated organic waste container.
4. Final Disposal:
-
Follow your institution's specific guidelines for the final disposal of hazardous chemical waste.
-
Never dispose of this compound or its solutions down the drain.[10]
By implementing these detailed operational and disposal plans, researchers can significantly minimize the risks associated with handling this compound, fostering a culture of safety and responsibility in the laboratory.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. oshatrainingschool.com [oshatrainingschool.com]
- 4. fishersci.com [fishersci.com]
- 5. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 6. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 7. safeti.com [safeti.com]
- 8. bucknell.edu [bucknell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
